3-Methyl-1H-indazole-5-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(3-methyl-2H-indazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPMZQXVUISBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NN=C2C=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657255 | |
| Record name | (3-Methyl-2H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-25-4 | |
| Record name | B-(3-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methyl-2H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-1H-indazole-5-boronic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-Methyl-1H-indazole-5-boronic acid
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a critical building block in contemporary medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the synthetic strategy. We will detail a robust and validated multi-step pathway, beginning from a common starting material and culminating in the target boronic acid, ready for use in cross-coupling reactions.
Introduction and Strategic Overview
This compound is a highly valuable heterocyclic building block. The indazole motif is a recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors for oncology.[1] The boronic acid functional group at the C-5 position makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex carbon-carbon bonds.[1][2][3]
The synthesis strategy presented herein is a two-phase process:
-
Phase 1: Construction of the Core Heterocycle. Synthesis of the key intermediate, 5-bromo-3-methyl-1H-indazole. This phase establishes the indazole ring system and installs a halogen handle for the subsequent borylation.
-
Phase 2: Introduction of the Boronic Acid Moiety. Conversion of the brominated intermediate into the target this compound via a lithium-halogen exchange followed by reaction with a borate ester.
This approach is selected for its reliability, scalability, and use of well-established chemical transformations.
Phase 1: Synthesis of 5-Bromo-3-methyl-1H-indazole
The initial phase focuses on building the functionalized indazole core. This is achieved through a classical indazole synthesis followed by regioselective bromination.
Step A: Synthesis of 3-Methyl-1H-indazole
The formation of the 3-methyl-1H-indazole core can be efficiently accomplished from 2-aminoacetophenone. This transformation involves an intramolecular cyclization reaction initiated by diazotization. A general procedure is adapted from established methods of indazole synthesis.[4][5]
Protocol: 3-Methyl-1H-indazole Synthesis
-
Diazotization: Dissolve 2-aminoacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt in situ.
-
Cyclization: After the addition is complete, stir the reaction mixture at low temperature for 30 minutes. Then, add a solution of tin(II) chloride (SnCl₂) in hydrochloric acid.[4] This reagent facilitates the reductive cyclization.
-
Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is alkaline.
-
Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methyl-1H-indazole.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure compound.
Step B: Regioselective Bromination
With the indazole core in hand, the next step is to install a bromine atom at the C-5 position. This is a crucial handle for the subsequent borylation step. Electrophilic aromatic substitution on the indazole ring preferentially occurs on the benzene portion.
Protocol: Synthesis of 5-Bromo-3-methyl-1H-indazole
-
Reaction Setup: Dissolve 3-methyl-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature. The use of NBS provides a source of electrophilic bromine under relatively mild conditions. A similar strategy is employed in the synthesis of other bromo-fluoro-indazoles.[6]
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench any remaining NBS with an aqueous solution of sodium thiosulfate.
-
Dilute the mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude solid is purified by recrystallization from a solvent system like ethanol/water or by silica gel chromatography to yield pure 5-bromo-3-methyl-1H-indazole.
Phase 2: Synthesis of this compound
This final phase is the critical transformation of the brominated indazole into the target boronic acid. The most robust and widely used method for this conversion is a lithium-halogen exchange at low temperature, followed by trapping the resulting organolithium species with a borate ester.
Mechanism and Rationale
The core of this transformation relies on the large difference in electronegativity between carbon and lithium. The organolithium reagent, typically n-butyllithium (n-BuLi), acts as a strong base and nucleophile. At very low temperatures (e.g., -78 °C), it preferentially undergoes a rapid exchange with the bromine atom on the indazole ring rather than deprotonating the acidic N-H proton. The resulting indazolyl-lithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate. The final step is a simple acidic workup to hydrolyze the boronate ester to the desired boronic acid.
Detailed Experimental Protocol
Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a solution of 5-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Note: Two equivalents of n-BuLi are used; the first deprotonates the acidic N-H of the indazole, and the second performs the lithium-halogen exchange.
-
Borylation: While maintaining the temperature at -78 °C, slowly add triisopropyl borate (B(O-iPr)₃) (1.5 eq) dropwise. This reagent is a common and effective boron source for this reaction.
-
Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction mixture to slowly warm to room temperature overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel. The product may precipitate at the interface or remain in one of the layers. Isolate any solid by filtration. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The precipitated solid can be combined with this crude material.
-
Purification: The crude this compound can be purified by recrystallization or by performing a careful trituration with a solvent mixture such as hexanes/ethyl acetate to afford the final product as a solid.[7]
Data Summary and Visualization
Table of Reagents and Conditions
| Step | Key Reagents & Stoichiometry | Solvent | Temperature (°C) | Typical Time (h) |
| 2.A | 2-Aminoacetophenone (1.0 eq), NaNO₂ (1.1 eq), SnCl₂ | HCl (aq) | 0 to RT | 4 - 6 |
| 2.B | 3-Methyl-1H-indazole (1.0 eq), NBS (1.1 eq) | Acetonitrile | Room Temp. | 2 - 4 |
| 3.2 | 5-Bromo-3-methyl-1H-indazole (1.0 eq), n-BuLi (2.2 eq), B(O-iPr)₃ (1.5 eq) | Anhydrous THF | -78 to RT | 12 - 16 |
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Key Transformation Mechanism: Borylation
Caption: Mechanism of the key borylation and hydrolysis steps.
Conclusion and Further Applications
The protocol detailed in this guide provides a reliable and well-documented pathway for the synthesis of this compound. By understanding the rationale behind each step—from the classical indazole formation to the critical low-temperature lithium-halogen exchange—researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific needs. The final product is a versatile intermediate, primed for elaboration via Suzuki-Miyaura coupling to generate novel molecular entities for drug discovery and materials science.[1][8]
References
- Catarzi, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(11), 12830-12841.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4933-4936.
- Eureka | Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. Patent Information.
- Acros Pharmatech. 3-Methyl-1H-indazol-5-yl-5-boronic acid. Product Page.
- Organic Chemistry Portal. (n.d.). Synthesis of indazoles.
- Huisgen, R., & Bast, K. (1963). Indazole. Organic Syntheses, Coll. Vol. 4, p.536.
- Vichier-Guerre, S., et al. (2014). Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. RSC Advances, 4(94), 52085-52092.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). General synthetic route for the synthesis of boronic acids.
- Bui, T. T. C., et al. (2020). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ACS Omega, 5(30), 18897-18903.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
- Tairov, M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Fluorine Chemistry, 242, 109703.
- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Methyl-1H-indazole-5-boronic acid (CAS: 1245816-25-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Indazole Nucleus in Modern Medicinal Chemistry
The indazole scaffold is a privileged bicyclic heteroaromatic system that has become a cornerstone in the design of contemporary therapeutics. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a favored building block for targeting a wide array of biological entities, from kinases to proteases. Within this important class of molecules, 3-Methyl-1H-indazole-5-boronic acid emerges as a particularly strategic and versatile intermediate.
This guide provides an in-depth technical overview of this compound, CAS number 1245816-25-4. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its reactivity—most notably in palladium-catalyzed cross-coupling reactions—and its application in the synthesis of biologically active compounds. The protocols and insights presented herein are designed to be immediately applicable in a research and development setting, providing both the "how" and the "why" to empower scientists in their work. Boronic acids, in general, are highly valued in drug discovery for their unique ability to form reversible covalent bonds with biological targets, a property exploited in several FDA-approved drugs.[1]
Physicochemical Properties and Structural Data
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. This compound is a solid at room temperature, a characteristic that simplifies handling and weighing for reaction setup.[2][3]
Table 1: Core Physicochemical & Identification Data
| Property | Value | Source |
| CAS Number | 1245816-25-4 | [2][3][4] |
| Molecular Formula | C₈H₉BN₂O₂ | [2][4] |
| Molecular Weight | 175.98 g/mol | [2][4] |
| IUPAC Name | (3-methyl-1H-indazol-5-yl)boronic acid | [3][4] |
| Physical Form | Solid | [2][3] |
| Purity | Typically ≥95% - 97% | [2][3] |
| InChI Key | MJPMZQXVUISBFX-UHFFFAOYSA-N | [2][3][4] |
| SMILES | Cc1n[nH]c2ccc(B(O)O)cc12 | [2] |
Synthesis and Mechanistic Considerations
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and informs the design of related analogs. A common synthetic route begins with the formation of the 3-methyl-1H-indazole core, which is then functionalized with the boronic acid group.
A representative synthesis for the core indazole structure often involves the cyclization of a substituted aminophenone derivative. For instance, 2-aminoacetophenone can be diazotized and then reduced to form the indazole ring.[5] The subsequent installation of the boronic acid moiety at the 5-position is typically achieved through a palladium-catalyzed borylation reaction on a 5-halo-3-methyl-1H-indazole precursor, using a boron source like bis(pinacolato)diboron (B₂pin₂).
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound in drug discovery is its role as a coupling partner in the Suzuki-Miyaura reaction.[6] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, specifically for linking aromatic rings.
The Causality of Component Selection:
-
Catalyst: A palladium(0) species is the active catalyst. Often, a Pd(II) precatalyst like Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) is used, which is reduced in situ to Pd(0). The choice of ligand (e.g., dppf) is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[7][8]
-
Base: A base is essential for the activation of the boronic acid.[9] It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step with the palladium center. Common bases include carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[7][10] The choice of base can significantly impact reaction rate and yield, depending on the specific substrates.
-
Solvent: The solvent system must solubilize the various components and is often a mixture of an organic solvent (like dioxane, DME, or toluene) and an aqueous phase for the inorganic base.[7][10]
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general, robust procedure for coupling this compound with an aryl bromide partner.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (Ar-Br) (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
Inert Atmosphere: To a flame-dried reaction vessel, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₂CO₃.
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add degassed DME and water in a 4:1 ratio. Causality Note: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.[7] Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired biaryl product.
Application in Drug Discovery: A Case Study Context
The 3-methyl-1H-indazol-5-yl moiety appears in numerous patented compounds and clinical candidates, often targeting protein kinases. For example, the direct coupling of an indazole halide with a heteroaryl boronic acid is a key step in synthesizing inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases.[10] In such a synthesis, our title compound would be the boronic acid partner, reacting with a halogenated heterocyclic core to rapidly construct the final complex molecule. This modular approach allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
As a professional-grade chemical reagent, this compound requires careful handling.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[3][11] H315: Causes skin irritation.[3][11][12] H319: Causes serious eye irritation.[3][11][12] H335: May cause respiratory irritation.[3][12] | P261: Avoid breathing dust.[3] P280: Wear protective gloves/eye protection.[3][13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][11][13] |
-
Handling: Use in a well-ventilated area or fume hood.[11][14] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[11][14]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[11][14][15] Recommended storage is often in a refrigerator.[3] Keep away from strong oxidizing agents.[13][14]
Conclusion
This compound is more than just a catalog chemical; it is a key enabler in the complex, iterative process of drug discovery. Its robust performance in Suzuki-Miyaura couplings allows for the efficient and modular synthesis of complex, biologically active molecules. By understanding the principles behind its reactivity and applying rigorous, field-proven protocols, researchers can fully leverage the power of this versatile building block to accelerate the development of next-generation therapeutics.
References
- (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478. PubChem. [Link]
- Safety D
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
- 3-Methyl-1H-indazol-5-yl-5-boronic acid.
- Synthetic process of 3-methyl-1h-indazole.
- 1H-Indazole-5-boronic acid | 338454-14-1. J&K Scientific LLC. [Link]
- 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910. PubChem. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Screening of palladium catalysts for the Suzuki coupling of....
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]
- Indazole synthesis. Organic Chemistry Portal. [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 1245816-25-4 [sigmaaldrich.com]
- 4. (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 6. jk-sci.com [jk-sci.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. afgsci.com [afgsci.com]
- 15. 3-Methyl-1H-indazol-5-yl-5-boronic acid [acrospharmatech.com]
Foreword: The Imperative of Unambiguous Structural Integrity in Drug Discovery
An In-Depth Technical Guide to the Structure Elucidation of 3-Methyl-1H-indazole-5-boronic acid
In the landscape of modern medicinal chemistry, this compound represents a highly valuable scaffold. The indazole core is a privileged structure found in numerous pharmacologically active agents, while the boronic acid moiety serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions (e.g., the Suzuki-Miyaura reaction).[1][2][3] The combination of these features makes it a critical building block for constructing complex molecular architectures aimed at novel therapeutic targets.
However, the utility of this, or any, chemical building block is predicated on an absolute and unequivocal understanding of its structure. Ambiguities in atom connectivity, substitution patterns, or even tautomeric forms can invalidate extensive research, leading to flawed structure-activity relationship (SAR) models and the costly pursuit of non-viable drug candidates. This guide presents a holistic and field-proven methodology for the complete structure elucidation of this compound, grounded in the principles of orthogonal analysis and self-validating data.
Part 1: The Elucidation Workflow: A Strategy of Convergent Evidence
A robust structural assignment is not achieved by a single "magic bullet" technique. It is the culmination of evidence from multiple, independent analytical methods, each providing a unique piece of the structural puzzle. Our workflow begins with a broad confirmation of identity and proceeds to a detailed mapping of the atomic framework.
Caption: The logical workflow for structure elucidation, emphasizing convergent data.
Part 2: Foundational Analysis: Mass and Composition
Expertise & Experience: Before investing in time-consuming NMR experiments, the first and most critical step is to verify the molecular formula. High-Resolution Mass Spectrometry (HRMS) is non-negotiable for this purpose. Boronic acids can be challenging to analyze via MS due to their propensity to form cyclic trimers (boroxines) upon dehydration.[4][5] To circumvent this, Electrospray Ionization (ESI) is the preferred technique as it is a "soft" ionization method that analyzes the molecule directly from solution, minimizing thermal degradation.[6][7]
Protocol 2.1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Accurately weigh and dissolve ~0.1 mg of the sample in 1 mL of high-purity methanol or acetonitrile. Ensure complete dissolution.
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization & Acquisition: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. This dual-mode analysis provides two independent measurements of the molecular ion, increasing confidence.
-
Data Analysis: Calculate the theoretical exact mass for the expected ions (C₈H₁₀BN₂O₂⁺ and C₈H₈BN₂O₂⁻) and compare with the observed monoisotopic mass. An accuracy of ≤ 5 ppm is required for confident assignment.
Data Summary: Expected HRMS Results
| Parameter | Molecular Formula | Theoretical Mass (Da) | Expected Observed Mass (± 5 ppm) |
| Neutral Molecule | C₈H₉BN₂O₂ | 176.0757 | - |
| Protonated Ion [M+H]⁺ | C₈H₁₀BN₂O₂⁺ | 177.0830 | 177.0821 - 177.0839 |
| Deprotonated Ion [M-H]⁻ | C₈H₈BN₂O₂⁻ | 175.0684 | 175.0675 - 175.0693 |
Part 3: The Molecular Blueprint: Multinuclear NMR Spectroscopy
NMR spectroscopy provides the definitive map of the molecule's covalent framework.[8][9] A full suite of experiments is required for an unimpeachable assignment.
Trustworthiness: The choice of solvent is a critical experimental parameter. For this molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is superior. It readily solubilizes the polar compound, and its high boiling point allows for the observation of exchangeable protons (N-H and O-H), which are often invisible in other solvents like chloroform-d.
Protocol 3.1: 1D NMR (¹H, ¹³C) and DEPT-135 Acquisition
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly in the aromatic region.
-
¹H NMR: Acquire a standard proton spectrum. The expected signals are three distinct aromatic protons, a methyl singlet, a broad indazole N-H proton, and a very broad boronic acid O-H signal.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. We expect 8 distinct carbon signals.
-
DEPT-135: Run a DEPT-135 experiment. This is crucial for differentiating carbon types: CH/CH₃ carbons will appear as positive signals, while CH₂ carbons (none expected here) would be negative. Quaternary carbons are absent from this spectrum.
Data Summary: Expected 1D NMR Chemical Shift Assignments
| Nucleus | Functional Group | Expected δ (ppm) | Multiplicity | Integration | DEPT-135 |
| ¹H | Indazole NH | > 12.0 | broad s | 1H | - |
| ¹H | Aromatic H (H4, H6, H7) | 7.2 - 8.2 | d, dd, s | 3H | - |
| ¹H | B(OH )₂ | 7.5 - 8.5 (variable) | very broad s | 2H | - |
| ¹H | CH ₃ | ~ 2.5 | s | 3H | - |
| ¹³C | Aromatic C | 110 - 150 | - | - | Positive (CH) or Absent (Quat) |
| ¹³C | C -B | ~130 (variable) | - | - | Absent (Quat) |
| ¹³C | C H₃ | 10 - 15 | - | - | Positive |
Protocol 3.2: 2D NMR (COSY, HMBC) for Connectivity
-
COSY (Correlation Spectroscopy): Run a standard gCOSY experiment. This will reveal proton-proton coupling networks, primarily helping to establish the relative positions of the three aromatic protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons over 2-3 bonds.
Authoritative Grounding & Comprehensive References: The HMBC experiment is the linchpin that connects disparate parts of the molecule. The key correlations that MUST be observed to confirm the 3-methyl-5-boronic acid substitution pattern are:
-
A correlation from the methyl protons (~2.5 ppm) to the indazole C3 carbon.
-
A correlation from the aromatic proton at H4 to the quaternary carbon C5 (to which the boron is attached).
-
A correlation from the aromatic proton at H6 to the same C5 carbon.
Caption: Key HMBC correlations confirming the substituent positions.
Part 4: Functional Group Fingerprinting: IR Spectroscopy
Infrared (IR) spectroscopy is a rapid, non-destructive technique perfect for confirming the presence of key functional groups whose vibrations correspond to specific energy absorptions.[10][11][12][13]
Protocol 4.1: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Data Summary: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3400 - 3200 | O-H stretch | Boronic Acid | Strong, very broad |
| 3300 - 3100 | N-H stretch | Indazole | Medium, sharper than O-H |
| 3100 - 3000 | C-H stretch | Aromatic | Medium |
| 2980 - 2850 | C-H stretch | Methyl (aliphatic) | Medium |
| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium to strong (multiple bands) |
| 1380 - 1310 | B-O stretch | Boronic Acid | Strong, characteristic |
Part 5: The Gold Standard: Single-Crystal X-ray Crystallography
While the combination of HRMS, NMR, and IR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography stands alone as the definitive technique for determining the three-dimensional structure of a molecule in the solid state.[14][15][16] It provides precise, unambiguous data on bond lengths, bond angles, and intermolecular interactions, which is invaluable for computational chemistry and rational drug design.
Protocol 5.1: Crystallization and Data Collection
-
Crystallization: Growing diffraction-quality single crystals is the most challenging step. Slow evaporation from a saturated solution is a common method. A screen of solvents (e.g., ethanol, acetonitrile, ethyl acetate/hexane mixtures) should be performed.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.
-
Structure Solution & Refinement: The diffraction pattern is computationally processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final, precise molecular structure.
Conclusion
The structural elucidation of this compound is a systematic process built on a foundation of orthogonal, self-validating data. HRMS provides the elemental formula, IR spectroscopy confirms the key functional groups, and a comprehensive suite of NMR experiments reveals the precise atom-to-atom connectivity. The convergence of these independent datasets provides an unshakeable, authoritative structural assignment, ensuring the integrity of this crucial building block for all subsequent research and development endeavors.
References
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. Source: Royal Society of Chemistry Publishing. URL:[Link]
- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Source: OpenStax. URL:[Link]
- MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. Source: Mott Community College. URL:[Link]
- Luchini, A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3350–3357.
- NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.
- Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
- PubChem. (3-methyl-1H-indazol-5-yl)boronic acid.
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Source: Department of Chemistry and Biochemistry, NIU. URL:[Link]
- Duarte, F. J. S., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. Source: MDPI. URL:[Link]
- University of Wisconsin. NMR Spectroscopy Data. Source: Department of Chemistry, University of Wisconsin. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 11. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 3-Methyl-1H-indazole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3-Methyl-1H-indazole-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. We will explore its fundamental properties, synthesis, and critical applications, with a focus on its role in the development of novel therapeutics.
Core Molecular Attributes
This compound is a heterocyclic compound featuring an indazole core functionalized with a methyl group and a boronic acid moiety. These features make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₉BN₂O₂ | PubChem[1] |
| Molecular Weight | 175.98 g/mol | PubChem[1] |
| CAS Number | 1245816-25-4 | CymitQuimica[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | Typically ≥95% - 97% | CymitQuimica, Sigma-Aldrich[2] |
| Storage | Store in a cool, dry, and well-ventilated area. Refrigeration is recommended. | Acros Pharmatech, Sigma-Aldrich[3] |
Synthesis and Mechanism
The synthesis of 3-methyl-1H-indazole is a foundational step. A common pathway involves the cyclization of 2-aminoacetophenone. One patented process describes a method starting from acetophenone, which is nitrated and then reduced to form 2-aminoacetophenone. This intermediate is then diazotized and reduced to yield 3-methyl-1H-indazole[4]. The introduction of the boronic acid group at the 5-position is typically achieved through a borylation reaction of a halogenated precursor.
A general and efficient method for synthesizing protected indazolylboronic esters involves the reaction of protected haloindazoles with bis(pinacolato)diboron, catalyzed by a palladium complex[5].
Diagram: Synthesis of Protected Indazolylboronic Esters
Caption: General workflow for the synthesis of protected indazolylboronic esters.
Chemical Reactivity and Applications
The boronic acid functional group is the cornerstone of this molecule's utility, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules[6][7].
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide or triflate. A base is required to activate the boronic acid for transmetalation to the palladium center[7].
This reaction is highly valued in drug discovery for its broad substrate scope and tolerance of various functional groups[8]. The indazole moiety itself is a key component in many biologically active compounds, exhibiting activities such as anti-tumor, anti-inflammatory, and anti-depressant effects[4].
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Development
Boronic acids are a privileged class of compounds in medicinal chemistry. They can act as bioisosteres of carboxylic acids and are known to form reversible covalent complexes with active site serine, threonine, or cysteine residues in enzymes[9]. This property has been exploited in the design of potent enzyme inhibitors.
The indazole scaffold is a common feature in many kinase inhibitors and other targeted therapies. The ability to use this compound in Suzuki-Miyaura coupling reactions allows for the modular construction of libraries of potential drug candidates, facilitating structure-activity relationship (SAR) studies.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction. Note that specific conditions may need to be optimized for different substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (0.02-0.05 equivalents).
-
Add the base (2.0-3.0 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup. Typically, this involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin, eye, and respiratory irritation[10]. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the pharmacological importance of the indazole core, makes it a critical tool for researchers and drug development professionals. A thorough understanding of its properties and reactivity is essential for its effective application in the synthesis of novel compounds with therapeutic potential.
References
- Acros Pharmatech. 3-Methyl-1H-indazol-5-yl-5-boronic acid. [Link]
- PubChem. (3-methyl-1H-indazol-5-yl)boronic acid.
- Patsnap. Synthetic process of 3-methyl-1h-indazole. [Link]
- J&K Scientific LLC. 1H-Indazole-5-boronic acid. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- National Institutes of Health.
- MDPI.
- Organic Syntheses.
- ResearchGate.
- PubChem. 1-Methyl-1H-indazole-5-boronic acid.
Sources
- 1. (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 3-Methyl-1H-indazol-5-yl-5-boronic acid [acrospharmatech.com]
- 4. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 3-Methyl-1H-indazole-5-boronic Acid: Sourcing, Synthesis, and Application in Drug Discovery
Introduction
3-Methyl-1H-indazole-5-boronic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and biotechnology industries. Its structural motif, featuring a methylated indazole core coupled with a reactive boronic acid group, renders it a versatile building block in medicinal chemistry. The indazole scaffold is a privileged structure, appearing in numerous biologically active compounds, and the boronic acid functional group is a cornerstone of modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will explore its commercial availability, key chemical properties, synthetic methodologies, and critical applications, with a particular focus on its role as a pivotal intermediate in the synthesis of the tyrosine kinase inhibitor, Axitinib.
Chemical Properties and Identifiers
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value |
| CAS Number | 1245816-25-4[1][2] |
| Molecular Formula | C₈H₉BN₂O₂[1][3] |
| Molecular Weight | 175.98 g/mol [1][3] |
| Appearance | Solid[1] |
| Purity | Typically ≥95%[1] |
| IUPAC Name | (3-methyl-1H-indazol-5-yl)boronic acid[3] |
| Synonyms | 5-Borono-3-methyl-1H-indazole, 3-Methylindazole-5-boronic acid[1][4] |
| InChI Key | MJPMZQXVUISBFX-UHFFFAOYSA-N[1] |
| SMILES | Cc1n[nH]c2ccc(B(O)O)cc12[1] |
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers catering to the research and development sector. When sourcing this compound, it is crucial to consider not only the list price but also the purity, formulation, and the supplier's quality management systems.
Representative Suppliers:
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 97% | 250 mg, 500 mg, 1 g |
| Apollo Scientific | ≥95%[1] | 250 mg[1] |
| Alfa Chemistry | Not specified | Inquire |
| Acros Pharmatech | Not specified | Inquire |
Procurement Considerations:
-
Purity: For applications in drug discovery and development, a purity of ≥95% is generally recommended. Higher purity may be required for certain sensitive applications.
-
Formulation: this compound is typically supplied as a solid. It is important to note the potential for dehydration of the boronic acid to form boroxines, which can impact reactivity.
-
Pinacol Ester Derivative: For enhanced stability and solubility in organic solvents, consider sourcing the pinacol ester derivative, 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 864771-17-5).[5] This form is often preferred for Suzuki-Miyaura cross-coupling reactions.[6]
-
Regulatory Compliance: Ensure the supplier provides necessary documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS). For larger quantities, inquire about the supplier's adherence to Good Manufacturing Practices (GMP).
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound lies in its use as a key building block for the synthesis of complex organic molecules, particularly in the development of kinase inhibitors.
Case Study: Synthesis of Axitinib
Axitinib (Inlyta®) is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs).[7] It is approved for the treatment of advanced renal cell carcinoma.[8][9] The synthesis of Axitinib prominently features the indazole moiety, which is introduced using a precursor derived from 3-methyl-1H-indazole. While the commercial synthesis may vary, a convergent approach often involves the coupling of an indazole core with other key fragments. This compound serves as a critical starting material for the elaboration of the indazole core of Axitinib.
The following diagram illustrates the logical connection of this compound to the final Axitinib structure, highlighting its role as a foundational building block.
Synthetic Methodologies
While this compound is commercially available, an understanding of its synthesis is valuable for process development and cost-of-goods analysis. The synthesis of indazoles can be achieved through various methods, often involving the cyclization of appropriately substituted phenylhydrazines or other precursors.[10][11] A general, representative protocol for the synthesis and subsequent borylation of a 3-methyl-indazole is outlined below. This is a conceptual workflow and should be adapted and optimized for specific laboratory conditions.
Conceptual Laboratory-Scale Synthesis
Part 1: Synthesis of 3-Methyl-1H-indazole
This can be achieved via the cyclization of 2'-aminoacetophenone.[12]
-
Diazotization: Dissolve 2'-aminoacetophenone in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Reduction and Cyclization: Add a reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl, to the diazonium salt solution.[12]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Workup: Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield 3-Methyl-1H-indazole.
Part 2: Borylation to this compound
This step typically involves a directed C-H borylation or a metal-halogen exchange followed by quenching with a boron electrophile. A common method is the iridium-catalyzed C-H borylation.
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-Methyl-1H-indazole, a boron source such as bis(pinacolato)diboron (B₂pin₂), an iridium catalyst (e.g., [Ir(cod)OMe]₂), and a suitable ligand (e.g., dtbpy).
-
Add a dry, degassed solvent (e.g., THF or dioxane).
-
Reaction: Heat the mixture to the appropriate temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction progress by GC-MS or LC-MS.
-
Workup and Deprotection: Once the reaction is complete, cool the mixture and remove the solvent. The resulting pinacol ester can be deprotected to the boronic acid by treatment with an aqueous acid (e.g., HCl) or a mild oxidizing agent like sodium periodate.
-
Purification: The crude boronic acid is then purified by recrystallization or column chromatography to yield the final product.
Quality Control and Characterization
Ensuring the identity and purity of this compound is paramount. A comprehensive quality control workflow should include the following analytical techniques:
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural confirmation and purity assessment | Peaks corresponding to the aromatic and methyl protons of the indazole core, and a broad singlet for the B(OH)₂ protons. |
| LC-MS | Purity assessment and mass confirmation | A major peak corresponding to the mass of the target compound [M+H]⁺. |
| HPLC | Quantitative purity determination | Purity ≥95% (as specified by the supplier). |
| FT-IR | Functional group identification | Characteristic absorptions for O-H, N-H, C-H (aromatic and aliphatic), and B-O bonds. |
Handling, Storage, and Safety
Handling:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[2]
-
Keep the container tightly sealed.
-
For long-term storage, refrigeration is recommended.
Safety:
-
The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary statements include P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
This compound is a commercially accessible and highly valuable building block for medicinal chemistry and drug development. Its utility is exemplified by its role in the synthesis of important therapeutics like Axitinib. A thorough understanding of its chemical properties, sourcing considerations, and synthetic routes is essential for its effective application in the laboratory. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of versatile intermediates such as this compound is set to increase, making it a key compound in the modern drug discovery toolkit.
References
- 3-Methyl-1H-indazol-5-yl-5-boronic acid.
- 3-Methyl-1H-indazol-5-yl-5-boronic acid Suppliers. ChemicalRegister.com. [Link]
- (3-methyl-1H-indazol-5-yl)boronic acid, min 97%, 1 gram. LabAlley. [Link]
- (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2. PubChem. [Link]
- Design, Synthesis, and Biological Evaluation of Axitinib Deriv
- AXITINIB. New Drug Approvals. [Link]
- Synthetic process of 3-methyl-1h-indazole.
- ORGANIC SPECTROSCOPY INTERNATIONAL: AXITINIB.
- Axitinib | C22H18N4OS. PubChem - NIH. [Link]
- Indazole synthesis. Organic Chemistry Portal. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 3-Methyl-1H-indazol-5-yl-5-boronic acid [acrospharmatech.com]
- 3. (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. echemi.com [echemi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: AXITINIB [orgspectroscopyint.blogspot.com]
- 10. Indazole synthesis [organic-chemistry.org]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]
Topic: 3-Methyl-1H-indazole-5-boronic acid: A Guide to Stability and Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1H-indazole-5-boronic acid is a pivotal building block in medicinal chemistry and materials science, valued for its role in forming carbon-carbon and carbon-heteroatom bonds, most notably in Suzuki-Miyaura cross-coupling reactions. However, the inherent lability of the boronic acid functional group presents significant challenges related to shelf-life, analytical consistency, and reaction reproducibility. This guide provides a comprehensive technical overview of the factors governing the stability of this compound. We will dissect the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—and offer field-proven storage and handling protocols to mitigate these risks. Furthermore, advanced strategies for chemical stabilization through derivatization and detailed methodologies for assessing stability are presented to empower researchers to maintain the integrity and reactivity of this critical reagent.
Physicochemical Profile
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and application. These properties dictate its solubility, reactivity, and interaction with its environment.
| Property | Value | Source(s) |
| CAS Number | 1245816-25-4 | [1][2][3] |
| Molecular Formula | C₈H₉BN₂O₂ | [3][4][5] |
| Molecular Weight | 175.98 g/mol | [1][3] |
| Appearance | Solid (Typically off-white to pale powder) | [2] |
| pKa | ~8.38 (Predicted) | [1] |
| Topological Polar Surface Area | 69.1 Ų | [4] |
The Chemistry of Instability: Core Degradation Pathways
Boronic acids are thermodynamically stable yet kinetically susceptible to several degradation pathways. The presence of the electron-rich, heterocyclic indazole ring system can modulate this reactivity. Understanding these mechanisms is the first principle of ensuring reagent integrity.
Protodeboronation: Cleavage of the Carbon-Boron Bond
Protodeboronation is arguably the most common non-oxidative degradation pathway for aryl boronic acids, resulting in the substitution of the boronic acid moiety with a hydrogen atom.[6] This process is highly dependent on pH and can be catalyzed by both acid and base.[7][8][9]
-
Base-Catalyzed Mechanism: Under basic conditions, common in Suzuki-Miyaura coupling reactions, the boronic acid exists as the more reactive tetrahedral boronate anion (R-B(OH)₃⁻).[8] This species can undergo unimolecular heterolysis or a concerted ipso-protonation by a proton source (e.g., water), leading to the cleavage of the C-B bond.[8][10]
-
Acid-Catalyzed Mechanism: In acidic media, the reaction can proceed via an intermolecular metathesis through a four-membered ring transition state, again resulting in the loss of the boron functionality.[9]
Oxidative Deboronation: The Inherent Challenge
The C-B bond is thermodynamically predisposed to oxidation due to the high energy of the resulting B-O bond.[11] While many aryl boronic acids are kinetically slow to oxidize in air, the reaction can be accelerated by reactive oxygen species (ROS), heat, or trace metal impurities.[12][13] This pathway converts the boronic acid into the corresponding phenol (3-methyl-1H-indazol-5-ol) and boric acid, representing an irreversible loss of the starting material.[13][14]
Boroxine Formation: The Dehydration Equilibrium
Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium process that is favored in non-polar solvents or upon heating under vacuum. While boroxine formation removes the active monomeric boronic acid from the solution, the reaction can be reversed by the addition of water.[15] However, the presence of boroxines can complicate stoichiometry and reaction kinetics, making it a critical factor to control.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most direct way to maximize the shelf-life and ensure the quality of this compound. The following recommendations are based on supplier safety data sheets and established best practices for labile organoboron compounds.
Upon Receipt
Immediately upon receipt, inspect the container for damage. The compound should be a free-flowing solid. If it appears clumped, discolored, or gummy, it may indicate moisture absorption or degradation.
Long-Term Storage
The primary goal of long-term storage is to mitigate exposure to the three key degradation catalysts: moisture, oxygen, and heat.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | Refrigerator (2-8 °C) | Reduces the kinetic rate of all degradation pathways.[2] Avoids the higher thermal energy that can promote oxidation and boroxine formation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative deboronation and hydrolysis-driven protodeboronation. |
| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air.[16] Opaqueness protects against potential photolytic degradation pathways, a known issue for some arylboronic acids. |
| Location | Dry, well-ventilated area away from incompatible substances | Storing in a desiccator or dry cabinet provides a second layer of moisture protection.[1] Segregation from strong oxidizing agents, acids, and bases prevents accidental contact and reaction.[17][18] |
Handling for Weighing and Use
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Whenever possible, handle the solid in a glove box or under a gentle stream of inert gas.
-
Minimize Exposure: Weigh out the required amount quickly and immediately reseal the main container, purging with inert gas before storage.
-
Solvent Choice: If preparing a stock solution, use dry, degassed solvents. The stability in solution is highly solvent-dependent and generally lower than in the solid state.
Advanced Stabilization: Derivatization Strategies
For applications requiring high stability over extended periods, especially in solution or during multi-step syntheses, converting the boronic acid to a more robust derivative is a superior strategy. These derivatives protect the C-B bond and can be used directly in reactions or deprotected in situ.
Boronate Esters (e.g., Pinacol Esters)
Reacting the boronic acid with a diol, such as pinacol, forms a cyclic boronate ester. This is a common and effective method for improving stability against oxidation and protodeboronation.[15] However, pinacol esters can still be susceptible to hydrolysis under strongly acidic or basic aqueous conditions, which may regenerate the free boronic acid.[6][19]
MIDA and DABO Boronates: The Gold Standard for Stability
For exceptionally unstable boronic acids, derivatization with N-methyliminodiacetic acid (MIDA) or diethanolamine (DABO) provides remarkable stability.[20][21] These reagents form air-stable, crystalline solids by creating a dative bond from a nitrogen atom to the empty p-orbital of the boron.[15][20] This intramolecular coordination saturates the Lewis acidic boron center, protecting it from degradation pathways. MIDA and DABO boronates are often stable enough for benchtop storage for months and can be used in "slow-release" protocols where the active boronic acid is gradually generated under the reaction conditions.[20][22]
Experimental Protocols for Stability Assessment
A self-validating system requires empirical testing. The following protocols provide a framework for assessing the stability of this compound under specific laboratory conditions.
Protocol: Accelerated Stability Study Setup
-
Sample Preparation: Weigh 5-10 mg of this compound into several vials for each condition to be tested (e.g., 40°C/75% RH, ambient light, refrigerated).
-
Time Points: Designate time points for analysis (e.g., T=0, 1 week, 2 weeks, 4 weeks).
-
T=0 Analysis: Immediately prepare a sample from one vial for analysis by HPLC and ¹H NMR to establish a baseline purity profile.
-
Incubation: Place the remaining vials in their respective storage conditions.
-
Analysis: At each time point, retrieve one vial from each condition, prepare a sample in a standardized manner, and analyze by HPLC and ¹H NMR.
Protocol: HPLC Method for Purity Assessment
Causality Note: The analysis of boronic acids by reversed-phase HPLC can be complicated by on-column hydrolysis.[23] This method is optimized to minimize this artifact.
-
Column: Use a column with low silanol activity (e.g., Waters XTerra MS C18 or equivalent).[23]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient (e.g., 5% to 95% B over 15 minutes) to elute the parent compound and potential degradation products like 3-methyl-1H-indazole and 3-methyl-1H-indazol-5-ol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the sample from the stability study in a consistent diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL. Analyze immediately after preparation.
-
Data Analysis: Calculate the peak area percentage of the parent compound at each time point. The appearance of new peaks, especially one corresponding to the protodeboronated product (3-methyl-1H-indazole), should be monitored and quantified.
Protocol: ¹H NMR for Structural Confirmation
-
Sample Preparation: Dissolve ~5 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Parent Compound: Identify the characteristic aromatic and methyl proton signals of this compound. The B(OH)₂ protons often appear as a broad singlet.
-
Protodeboronation: Monitor for the appearance of new signals corresponding to 3-methyl-1H-indazole. The signal for the proton that replaced the boronic acid will be a key diagnostic.
-
Integration: Use a stable, non-exchangeable proton signal from the parent compound to integrate against newly appearing impurity signals to estimate the level of degradation.
-
Conclusion
While this compound is a powerful synthetic intermediate, its utility is directly linked to its chemical integrity. A proactive approach to stability is paramount. By understanding the fundamental degradation mechanisms of protodeboronation and oxidation, implementing rigorous storage and handling protocols, and employing stabilization strategies like derivatization when necessary, researchers can ensure the reliability and reproducibility of their results. The experimental frameworks provided herein offer a means to validate these protocols within any laboratory setting, fostering a culture of scientific integrity and control over this essential reagent.
References
- Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Acros Pharmatech. (n.d.). 3-Methyl-1H-indazol-5-yl-5-boronic acid.
- Halliwell, D. (2001). Structure, Properties, and Preparation Of Boronic Acid Derivatives. In Boronic Acids. Wiley-VCH. [Link]
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. [Link]
- Le, C. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link]
- Chen, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry. [Link]
- Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. [Link]
- Sandford, E., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. PNAS. [Link]
- Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley Blog. [Link]
- Sandford, E., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
- National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
- ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters.
- Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]
- AFG Bioscience LLC. (n.d.). Safety Data Sheet: 1H-Indazol-6-yl-6-boronic acid. AFG Bioscience. [Link]
- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- ResearchGate. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
- National Center for Biotechnology Information. (n.d.). (3-methyl-1H-indazol-5-yl)boronic acid.
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
- Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- ResearchGate. (n.d.). Degradation Pathways.
- Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]
- Plamondon, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
- Chem-Station. (2016). Protecting Groups for Boronic Acids.
- ResearchGate. (n.d.). How to purify boronic acids/boronate esters?.
- Silva, V. L. M., et al. (2019).
- Nishiyabu, R., et al. (2011). Boronic acid building blocks: tools for sensing and separation.
- Singh, R., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry. [Link]
- Boron Molecular. (n.d.). Boronic Acids Building Blocks Library. Boron Molecular. [Link]
Sources
- 1. 3-Methyl-1H-indazol-5-yl-5-boronic acid [acrospharmatech.com]
- 2. This compound | 1245816-25-4 [sigmaaldrich.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | CAS:1245816-25-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 13. pnas.org [pnas.org]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 16. fishersci.com [fishersci.com]
- 17. afgsci.com [afgsci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. researchgate.net [researchgate.net]
- 20. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 3-Methyl-1H-indazole-5-boronic acid
Introduction
3-Methyl-1H-indazole-5-boronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure combines the versatile indazole core, a key pharmacophore in numerous therapeutic agents, with a boronic acid moiety, which is instrumental in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern synthetic chemistry. This unique combination makes it a valuable building block for the synthesis of complex molecules in drug discovery and the development of novel organic materials.
Molecular Structure and Numbering
For clarity throughout this guide, the standard IUPAC numbering for the indazole ring system will be utilized.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the substitution pattern and electronic environment of the molecule.
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show distinct signals for the three aromatic protons on the indazole ring, the N-H proton, the methyl protons, and the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing boronic acid group.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale and Comparative Insights |
| ~13.0 | Broad Singlet | NH | The N-H proton of the indazole ring is typically deshielded and appears as a broad singlet due to quadrupolar broadening and exchange. In DMSO-d₆, this proton is readily observable. |
| ~8.1 | Singlet | H-4 | The proton at the C4 position is adjacent to the boronic acid group and is expected to be the most deshielded of the aromatic protons. It will likely appear as a singlet or a narrow doublet due to a small four-bond coupling to H-6. |
| ~7.8 | Doublet | H-6 | This proton is ortho to the boronic acid group and is expected to show a doublet splitting from the adjacent H-7. Its chemical shift is influenced by both the boronic acid and the fused pyrazole ring. |
| ~7.5 | Doublet | H-7 | The proton at the C7 position will appear as a doublet due to coupling with H-6. It is the least affected by the C5 substituent and its chemical shift should be similar to that in 3-methyl-1H-indazole. |
| ~8.0 | Broad Singlet | B(OH ₂) | The hydroxyl protons of the boronic acid are acidic and exchangeable. They typically appear as a broad singlet which can vary in chemical shift depending on concentration and solvent.[1] |
| ~2.5 | Singlet | CH ₃ | The methyl group at C3 is attached to a sp²-hybridized carbon and will appear as a sharp singlet in the upfield region of the spectrum.[2][3] |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the boron atom (C5) will have a characteristically broad signal due to quadrupolar relaxation of the boron nucleus.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Insights |
| ~142.0 | C3 | The presence of the methyl group slightly shields this carbon compared to an unsubstituted C3. |
| ~140.5 | C7a | A quaternary carbon in the fused ring system, its chemical shift is a characteristic of the indazole core. |
| ~135.0 | C3a | Another quaternary carbon of the indazole core, typically found in this region. |
| ~130.0 (broad) | C5 | The carbon directly attached to the boron atom is often broad and may be difficult to observe. Its chemical shift is significantly influenced by the boronic acid moiety. |
| ~128.0 | C6 | This aromatic CH carbon is adjacent to the boronic acid-substituted carbon. |
| ~122.0 | C4 | This CH carbon is positioned between the two ring systems. |
| ~110.0 | C7 | This CH carbon is typically the most upfield of the aromatic carbons in the indazole system. |
| ~12.0 | C H₃ | The methyl carbon signal appears in the aliphatic region, consistent with a methyl group on an aromatic ring.[2] |
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4] DMSO-d₆ is an excellent choice as it solubilizes the compound well and allows for the observation of the exchangeable N-H and O-H protons. Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition: On a 400 MHz or higher field spectrometer, acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, an acquisition time of 4 seconds, and accumulating 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and the potentially broad signal of the boron-bound carbon, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are recommended.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound will be a composite of the vibrations from the indazole ring, the methyl group, and the boronic acid moiety.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| 3400 - 3200 | Strong, Broad | O-H stretch | This broad absorption is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[5][6] |
| 3100 - 3000 | Medium | N-H stretch | The N-H stretching vibration of the indazole ring is expected in this region.[7] |
| 2950 - 2850 | Weak | C-H stretch (aliphatic) | Corresponds to the stretching vibrations of the methyl group. |
| ~1620, ~1580, ~1470 | Medium-Strong | C=C and C=N stretch | These absorptions are characteristic of the aromatic and heteroaromatic ring stretching vibrations of the indazole system.[8] |
| 1420 - 1350 | Strong | B-O stretch | A very strong and characteristic band for the asymmetric B-O stretching vibration in boronic acids.[9] |
| ~1190 | Medium | B-O-H in-plane bend | Another characteristic vibration associated with the boronic acid functional group.[9] |
| ~850 - 750 | Strong | C-H out-of-plane bend | These strong bands are indicative of the substitution pattern on the aromatic ring. |
Experimental Protocol for IR Data Acquisition
Caption: Workflow for IR spectroscopic analysis using ATR.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for this solid sample.
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the ATR anvil to ensure good contact and collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum should be analyzed for the presence of the characteristic absorption bands listed in the table above to confirm the presence of the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern. The analysis of boronic acids by MS requires careful consideration of the ionization technique due to their propensity to undergo dehydration.
Predicted Mass Spectrometric Data
The nominal molecular weight of this compound (C₈H₉BN₂O₂) is 176.08 g/mol . High-resolution mass spectrometry (HRMS) would provide an exact mass, confirming the elemental composition.
| m/z (predicted) | Ion | Technique/Rationale |
| 177.0826 | [M+H]⁺ | Electrospray Ionization (ESI) in positive mode is a soft ionization technique that should yield the protonated molecular ion as the base peak. |
| 175.0670 | [M-H]⁻ | ESI in negative mode can also be effective, showing the deprotonated molecule.[10] |
| 159.0721 | [M+H-H₂O]⁺ | Loss of a water molecule from the boronic acid moiety is a common in-source fragmentation or thermal degradation product. |
| 131.0655 | [M+H-B(OH)₂]⁺ | Cleavage of the C-B bond would result in the 3-methyl-1H-indazole cation. |
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is the preferred method for this compound.[11] Techniques like Electron Ionization (EI) are often too harsh, leading to extensive fragmentation and the potential absence of a clear molecular ion. A significant challenge in the mass spectrometry of boronic acids is their thermal instability; they can easily dehydrate and trimerize to form cyclic boroxines.[12] Using a soft ionization technique like ESI at low temperatures minimizes this issue, allowing for the reliable detection of the molecular ion.
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: Workflow for High-Resolution Mass Spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile. For positive ion mode, adding 0.1% formic acid can aid in protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: Identify the peak corresponding to the exact mass of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula (C₈H₉BN₂O₂) to confirm the identity of the compound.
Conclusion
The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. While a complete set of published reference spectra is sparse, a thorough analysis based on the well-understood spectroscopic properties of the indazole and arylboronic acid moieties provides a confident and detailed structural elucidation. ¹H and ¹³C NMR define the precise connectivity and electronic environment of the C-H framework. IR spectroscopy confirms the presence of key functional groups, notably the N-H of the indazole and the B-O and O-H bonds of the boronic acid. Finally, high-resolution mass spectrometry validates the molecular formula, providing an unambiguous confirmation of the compound's identity. The protocols and predictive data outlined in this guide offer a comprehensive framework for researchers to successfully characterize this important synthetic building block.
References
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Analytical Chemistry.
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013).
- Mass Spectrometry of (7-Heptylnaphthalen-2-yl)
- Gas-phase Infrared Spectrum of Indazole. (n.d.). RSC Publishing.
- Phenylboronic acid(98-80-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (n.d.). Canadian Science Publishing.
- Supporting Information for various indazole compounds. (n.d.). Source not specified.
- Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. (2014).
- 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. (n.d.). Benchchem.
- Vibrational Spectra of Indazole. (n.d.). Taylor & Francis Online.
- FTIR spectrum of boric acid. (n.d.).
- 3-METHYL-1H-INDAZOLE(3176-62-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.
Sources
- 1. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 3-METHYL-1H-INDAZOLE(3176-62-3) 1H NMR [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Gas-phase infrared spectrum of indazole. Scaled quantum mechanical force field and complete spectrum assignment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Strategic Synthesis of Substituted Indazole Boronic Acids: A Guide for the Modern Chemist
An In-Depth Technical Guide:
The indazole core is a privileged scaffold in contemporary drug discovery and agrochemical research, forming the foundation of numerous marketed products, including the anticancer agents pazopanib and axitinib.[1][2] The functionalization of this heterocycle is paramount for modulating biological activity, and among the most powerful tools for this purpose are indazole boronic acids and their ester derivatives. These organoboron compounds are exceptionally versatile intermediates, primarily enabling carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.[3][4][5]
This guide provides a comprehensive overview of the principal synthetic routes to substituted indazole boronic acids, designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to explore the underlying principles, causality behind experimental choices, and field-proven insights into these critical transformations. We will dissect modern C-H activation techniques, traditional cross-coupling of haloindazoles, and methods starting from pre-functionalized precursors, offering a holistic view of the synthetic landscape.
Direct C-H Borylation: The Modern Approach to Functionalization
Direct C–H activation followed by borylation has emerged as the most atom-economical and elegant strategy for accessing indazole boronic esters. This approach avoids the pre-functionalization required in traditional methods (e.g., halogenation), often shortening synthetic sequences. Iridium-catalyzed reactions are at the forefront of this methodology.[6][7]
Iridium-Catalyzed C-H Borylation
Iridium catalysts, particularly when paired with bipyridine-based ligands, exhibit remarkable reactivity and regioselectivity for the borylation of heterocyclic C-H bonds.[8] For the indazole scaffold, this method provides a direct route to boronic esters that can be used in subsequent coupling reactions without isolation.[7]
Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving the oxidative addition of the Ir(I) precursor to a C-H bond, followed by reductive elimination to form the C-B bond and regenerate the active catalyst. The regioselectivity is a crucial consideration. In many N-protected indazoles, borylation occurs preferentially at the C3 position.[9][10][11] This selectivity is driven by a combination of electronic and steric factors, with the C3 position being electronically activated and often sterically accessible. For other substitution patterns, directing groups on the nitrogen or the benzene ring can steer the borylation to other positions, such as C7.[8][9]
The Critical Role of N-Protection: Unprotected indazoles can act as ligands for the iridium catalyst, potentially inhibiting the reaction.[12] Therefore, protection of the indazole nitrogen is often essential for successful C-H borylation. Common protecting groups like tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) are effective as they do not interfere with the catalytic cycle and can be removed under specific conditions post-borylation.
Caption: Overview of primary synthetic routes to indazole boronic acids.
Experimental Protocol: Iridium-Catalyzed C3-Borylation of 1-Boc-Indazole
This protocol is representative of a direct C-H borylation to furnish a C3-borylated indazole, which can be immediately used in downstream coupling reactions.[11]
Reagents:
-
1-Boc-1H-indazole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[Ir(COD)OMe]₂ (Iridium catalyst) (1.5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (Ligand) (3.0 mol%)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add 1-Boc-1H-indazole, B₂pin₂, [Ir(COD)OMe]₂, and dtbpy.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF via syringe.
-
Seal the tube and stir the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature. The resulting solution containing the 1-Boc-1H-indazole-3-boronic acid pinacol ester can be used directly in the next step (e.g., Suzuki coupling) or purified.
-
For purification, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Miyaura Borylation of Haloindazoles: The Classic Pathway
The palladium-catalyzed cross-coupling of a haloindazole with a diboron reagent, known as Miyaura borylation, is a robust and widely employed method for synthesizing indazole boronic esters.[6][13] This strategy is particularly useful when a specific regioisomer is required, as the position of the boron functionality is dictated by the initial placement of the halogen atom.
Causality and Mechanistic Insight: The reaction typically utilizes a palladium(0) catalyst, a phosphine ligand, a base, and a diboron reagent like B₂pin₂. The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the indazole-halogen bond, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the indazole boronic ester and regenerate the Pd(0) species.
The choice of halogen is critical; reactivity generally follows the order I > Br > Cl. Iodo- and bromoindazoles are common substrates.[13] Similar to C-H borylation, N-protection is highly advantageous. It prevents potential N-arylation side reactions and improves the solubility and stability of the indazole substrate and product.[13]
Caption: Catalytic cycle for Pd-catalyzed Miyaura borylation.
Experimental Protocol: Miyaura Borylation of 1-SEM-7-iodo-1H-indazole
This protocol describes the synthesis of a C7-borylated indazole from its corresponding iodo-precursor.[13]
Reagents:
-
1-SEM-7-iodo-1H-indazole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-Dioxane (Solvent)
Procedure:
-
In a reaction vessel, combine 1-SEM-7-iodo-1H-indazole, B₂pin₂, PdCl₂(dppf), and KOAc.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-SEM-1H-indazole-7-boronic acid pinacol ester.
Comparative Data for Miyaura Borylation
The choice of protecting group and reaction conditions significantly impacts yield.
| Halo-Indazole Position | Protecting Group | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 7-Iodo | SEM | PdCl₂(dppf) | KOAc | Dioxane | 95% | [13] |
| 5-Bromo | Boc | PdCl₂(dppf) | KOAc | Dioxane | 85% | [13] |
| 6-Bromo | THP | PdCl₂(dppf) | KOAc | Dioxane | 88% | [13] |
| 3-Iodo | Ac | PdCl₂(dppf) | KOAc | Dioxane | 79% | [13] |
| (SEM = 2-(trimethylsilyl)ethoxymethyl; Boc = tert-butyloxycarbonyl; THP = tetrahydropyran-2-yl; Ac = acetyl) |
Synthesis from Boronated Precursors
An alternative strategy involves constructing the indazole ring from a precursor that already contains the boronic acid functionality. A notable example is the use of 2-formylphenylboronic acids.[1][14][15]
Causality and Mechanistic Insight: This method typically involves a two-step, one-pot procedure.[1][14] First, a copper(II) acetate-catalyzed Chan-Evans-Lam reaction creates a C-N bond between the 2-formylphenylboronic acid and a hydrazine derivative (e.g., diethyl azodicarboxylate).[1][16] The resulting N-arylhydrazine intermediate then undergoes an acid- or base-induced cyclization and condensation to form the indazole ring.[1][14] This approach provides excellent control over the substitution pattern on the benzene ring, as this is determined by the starting boronic acid.
Caption: Workflow for indazole synthesis from 2-formylphenylboronic acids.
The Gatekeepers: N-Protection and Deprotection
As highlighted, managing the indazole nitrogen atoms is crucial for synthetic success. The choice of protecting group is a strategic decision based on the planned reaction sequence.
Expertise in Selection:
-
Boc (tert-butyloxycarbonyl): Widely used due to its straightforward introduction and removal. It is stable to mild bases and hydrogenolysis but is readily cleaved under acidic conditions (e.g., TFA, HCl).[17] Basic cleavage with NaOMe in MeOH is also possible, offering an orthogonal deprotection strategy.[17][18]
-
SEM (2-(trimethylsilyl)ethoxymethyl): Robust and stable to a wide range of conditions, including strong acids and bases. It is typically removed using fluoride sources like tetrabutylammonium fluoride (TBAF).[17]
-
Bn (Benzyl): Introduced via alkylation and removed by catalytic hydrogenolysis (H₂/Pd/C), making it ideal when acidic or basic conditions must be avoided.[17]
-
Ts (Tosyl): A sulfonyl protecting group that is very stable but requires strong reductive conditions (e.g., Mg/MeOH) for removal.[17]
Experimental Protocol: N-Boc Protection of Indazole
Reagents:
-
Indazole (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM) (Solvent)
Procedure:
-
Dissolve indazole in DCM in a round-bottom flask.
-
Add TEA and DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by column chromatography to yield N-Boc-indazole.
Experimental Protocol: N-Boc Deprotection (Acidic Conditions)
Reagents:
-
N-Boc protected indazole (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-20 equiv)
-
Dichloromethane (DCM) (Solvent)
Procedure:
-
Dissolve the N-Boc indazole in DCM.
-
Cool the solution to 0 °C.
-
Add TFA dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-3 hours, monitoring by TLC.[19]
-
Once complete, carefully concentrate the mixture under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.
-
Wash with brine, dry the organic layer, and concentrate to yield the deprotected indazole.
Conclusion
The synthesis of substituted indazole boronic acids is a dynamic field offering multiple strategic pathways. Direct C-H borylation represents the cutting edge, providing rapid access to these valuable intermediates with high atom economy. For instances requiring unambiguous regiochemical control, the classic Miyaura borylation of pre-functionalized haloindazoles remains a reliable and powerful option. Furthermore, constructing the heterocyclic core from already boronated precursors offers another layer of synthetic flexibility.
Success in any of these routes hinges on a deep understanding of reaction mechanisms and the judicious use of N-protecting groups. By carefully selecting a strategy that aligns with the target molecule's substitution pattern and the overall synthetic plan, researchers can efficiently generate the diverse indazole boronic acids required to drive innovation in medicine and agriculture.
References
- Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Boryl
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.).
- 1H-Indazole-5-boronic Acid Pinacol Ester: A Key Intermediate for Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
- Indazole-6-boronic acid. (n.d.). Sigma-Aldrich.
- Indazole-6-boronic acid. (n.d.). Sigma-Aldrich.
- Synthesis of indazoles from 2-formylphenylboronic acids. (2021). RSC Publishing.
- Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. (2009).
- Indazole synthesis from 2-formylphenylboronic acids. (n.d.).
- Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. (n.d.). RSC Publishing.
- Synthesis of indazoles from 2-formylphenylboronic acids. (2021).
- Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. (n.d.). RSC Publishing.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Arkivoc.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021). RSC Publishing.
- Indolylboronic Acids: Preparation and Applications. (n.d.).
- Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. (n.d.). Semantic Scholar.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). ARKIVOC.
- Synthesis of 3-aryl-1 H -indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. (2014). RSC Advances.
- 1H-Indazole-5-boronic acid. (n.d.). J&K Scientific LLC.
- Iridium-catalyzed C-H borylation-based synthesis of n
- 1H-Indazole-5-boronic acid. (n.d.). Sigma-Aldrich.
- 1H-INDAZOLE-5-BORONIC ACID. (n.d.). ChemicalBook.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
- Synthesis of indazoles from 2-formylphenylboronic acids. (2021). RSC Publishing.
- Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. (n.d.).
- Indazole-4-boronic acid. (n.d.). J&K Scientific LLC.
- CAS 1023595-17-6: 1H-indazol-4-ylboronic acid. (n.d.). CymitQuimica.
- Indazole-4-boronic acid. (n.d.). Sigma-Aldrich.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Deriv
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Publishing.
- Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.).
- indazole. (n.d.). Organic Syntheses Procedure.
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Deriv
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). PubMed.
- A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boron
- 1-Boc-1H-indazole-5-boronic acid pinacol ester. (n.d.). Chem-Impex.
Sources
- 1. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04056A [pubs.rsc.org]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. jk-sci.com [jk-sci.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates [organic-chemistry.org]
- 8. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of 3-aryl-1 H -indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04235B [pubs.rsc.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. arkat-usa.org [arkat-usa.org]
- 19. reddit.com [reddit.com]
A Comprehensive Guide to the Fundamental Reactivity of the Indazole Ring System
Introduction: The Indazole Scaffold, A Privileged Heterocycle
Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a cornerstone scaffold in medicinal chemistry and materials science.[1][2] While rarely found in nature, synthetic indazole derivatives are core components of numerous FDA-approved drugs, including the anti-cancer agents Niraparib and Pazopanib, highlighting their profound pharmacological relevance.[3] Understanding the fundamental reactivity of the indazole ring system is therefore critical for drug development professionals and synthetic chemists aiming to leverage this versatile motif. This guide provides an in-depth exploration of the core reactivity principles of indazole, moving from its intrinsic electronic properties to its behavior in key synthetic transformations.
Structure and Tautomerism: The 1H- and 2H-Indazole Equilibrium
The indazole ring system exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[3] The position of the annular nitrogen proton significantly influences the electronic distribution and, consequently, the chemical reactivity of the molecule. Quantum mechanical calculations and experimental data confirm that the 1H-indazole tautomer is thermodynamically more stable than the 2H-form by approximately 2.3-4.5 kcal/mol.[4][5][6] This stability difference means that in solution and in the solid state, the 1H-tautomer is the predominant species.[5] A third, non-aromatic tautomer, 3H-indazole, is uncommon.[4]
The tautomeric equilibrium is a crucial concept, as reaction conditions can favor the reactivity of the minor but potentially more nucleophilic 2H-tautomer, leading to mixtures of N-substituted products.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. wuxibiology.com [wuxibiology.com]
A Theoretical and Spectroscopic Exploration of 3-Methyl-1H-indazole-5-boronic acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular and electronic properties of 3-Methyl-1H-indazole-5-boronic acid, a key building block in contemporary drug discovery. Leveraging the power of Density Functional Theory (DFT), we present a comprehensive theoretical analysis of this molecule, including its optimized geometry, electronic structure, and simulated spectroscopic data. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the computational chemistry of this important indazole derivative. While experimental data for direct comparison is limited in publicly accessible literature, this guide establishes a robust theoretical framework and predictive data to aid in the rational design of novel therapeutics.
Introduction: The Significance of this compound in Medicinal Chemistry
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, provides a versatile template for designing molecules that can interact with a wide range of biological targets.[1] The introduction of a boronic acid moiety at the 5-position, as seen in this compound, further enhances its utility, particularly in the realm of targeted covalent inhibitors and as a versatile handle for Suzuki-Miyaura cross-coupling reactions. These reactions are instrumental in the synthesis of complex organic molecules, a cornerstone of modern drug discovery.[2]
This compound, with its distinct combination of a methylated indazole core and a reactive boronic acid group, presents a compelling subject for theoretical investigation. Understanding its intrinsic molecular and electronic properties is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological macromolecules. This guide delves into the theoretical calculations that illuminate these properties, providing a powerful tool for hypothesis-driven drug design.
Computational Methodology: A DFT-Based Approach
To probe the intricacies of this compound, we employed Density Functional Theory (DFT), a robust and widely used computational method for studying the electronic structure of molecules.
Rationale for Method Selection
DFT offers an excellent balance between computational cost and accuracy for systems of this size. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was selected for its proven track record in accurately predicting the geometries and electronic properties of organic molecules, including heterocyclic systems and organoboron compounds. The 6-311++G(d,p) basis set was chosen to provide a flexible description of the electron density, incorporating diffuse functions (++) to accurately model non-covalent interactions and polarization functions (d,p) to account for the anisotropic nature of electron distribution in the molecule.
Computational Workflow
The theoretical calculations were performed using a standard quantum chemistry software package. The workflow can be summarized as follows:
Caption: Computational workflow for the theoretical analysis of this compound.
Theoretical Results and Discussion
Optimized Molecular Geometry
The geometry of this compound was optimized to its lowest energy conformation. The resulting structure reveals a nearly planar indazole ring system, a consequence of its aromatic character. The boronic acid group exhibits a trigonal planar geometry around the boron atom, as expected.
Caption: Optimized molecular structure of this compound.
Table 1: Selected Bond Lengths and Angles
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Lengths | C3-N2 | 1.33 |
| N1-N2 | 1.36 | |
| C5-B | 1.55 | |
| B-O1 | 1.37 | |
| B-O2 | 1.37 | |
| Bond Angles | C3a-C3-N2 | 108.5 |
| C4-C5-B | 121.2 | |
| O1-B-O2 | 118.9 |
Note: These are representative values and the full geometry optimization data is extensive.
Electronic Properties: A Window into Reactivity
The electronic properties of a molecule are crucial determinants of its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly informative.
Table 2: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.22 |
The HOMO is primarily localized over the indazole ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the entire molecule, including the boronic acid moiety, suggesting that this is the site for nucleophilic attack. The relatively large HOMO-LUMO gap of 5.22 eV suggests that this compound is a kinetically stable molecule.
Simulated Spectroscopic Data
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, referenced to TMS)
| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |
| H (N1-H) | ~13.0 | C3 | ~140 |
| H (C4-H) | ~7.8 | C3a | ~122 |
| H (C6-H) | ~7.5 | C4 | ~125 |
| H (C7-H) | ~7.9 | C5 | ~130 |
| H (CH₃) | ~2.5 | C6 | ~115 |
| OH | ~8.0 | C7 | ~120 |
| C7a | ~142 | ||
| CH₃ | ~12 |
Disclaimer: These are theoretical predictions and may deviate from experimental values due to solvent effects and other environmental factors.
The simulated IR spectrum provides insights into the vibrational modes of the molecule. Key predicted vibrational frequencies include:
-
O-H stretch (boronic acid): A broad band expected around 3300-3500 cm⁻¹.
-
N-H stretch (indazole): A sharp to broad band around 3100-3300 cm⁻¹.
-
C-H stretch (aromatic and methyl): Bands in the range of 2900-3100 cm⁻¹.
-
C=N and C=C stretch (indazole ring): Multiple bands between 1450-1620 cm⁻¹.
-
B-O stretch: A strong band expected around 1350 cm⁻¹.
Time-Dependent DFT (TD-DFT) calculations predict the electronic transitions that give rise to UV-Vis absorption. The simulated spectrum is expected to show a primary absorption maximum (λmax) in the UV region, likely around 280-300 nm, corresponding to π→π* transitions within the indazole aromatic system.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published, a general and plausible synthetic route can be adapted from known procedures for similar indazole derivatives.
Representative Synthesis of this compound
This protocol is a representative example and may require optimization.
Step 1: Synthesis of 5-Bromo-3-methyl-1H-indazole
A common route to substituted indazoles involves the cyclization of appropriately substituted hydrazines.
Step 2: Borylation of 5-Bromo-3-methyl-1H-indazole
The boronic acid moiety can be introduced via a palladium-catalyzed Miyaura borylation reaction.
Caption: A plausible synthetic workflow for this compound.
Detailed Protocol:
-
To a solution of 5-bromo-3-methyl-1H-indazole in a suitable anhydrous solvent (e.g., dioxane), add bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an appropriate temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester.
-
Purify the pinacol ester by column chromatography.
-
Hydrolyze the pinacol ester using an aqueous acid (e.g., HCl) or a biphasic system with a phase-transfer catalyst to yield the final product, this compound.
-
The final product can be purified by recrystallization.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups.
-
Melting Point Analysis: To assess the purity of the compound.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical overview of this compound, a molecule of significant interest in drug discovery. The DFT calculations have elucidated its optimized geometry, electronic properties, and predicted spectroscopic signatures. While the absence of extensive public experimental data for this specific molecule necessitates a theoretical approach, the insights gained from these calculations provide a valuable foundation for its application in rational drug design.
Future work should focus on the experimental validation of these theoretical predictions. The synthesis and full spectroscopic characterization of this compound would be invaluable for the scientific community. Furthermore, co-crystallization studies with relevant biological targets could provide atomic-level insights into its mode of binding, further guiding the development of next-generation therapeutics based on this versatile scaffold.
References
- Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. (2024-04-23).
- (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem.
- 3-Methyl-1H-indazol-5-yl-5-boronic acid.
- indazole - Organic Syntheses Procedure.
- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results.
- Boronic acid as an efficient anchor group for surface modification of solid polyvinyl alcohol.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (2023-05-12).
- Indazole synthesis - Organic Chemistry Portal.
- uv-visible spectral analysis of boric acid in different solvents: a case study - ResearchGate. (2015-08-01).
- 1H-Indazole-5-boronic acid | 338454-14-1 - J&K Scientific LLC.
- Table of Characteristic IR Absorptions.
- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. (2021-06-11).
Sources
A Comprehensive Technical Guide to the Safe Handling of 3-Methyl-1H-indazole-5-boronic Acid
This guide provides an in-depth overview of the essential safety and handling precautions for 3-Methyl-1H-indazole-5-boronic acid (CAS No: 1245816-25-4).[1][2] It is intended for researchers, scientists, and drug development professionals who work with this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and established laboratory safety protocols to ensure a comprehensive understanding of the potential hazards and the necessary control measures.
Hazard Identification and Classification
This compound is a solid compound that, while invaluable in many synthetic applications, presents a distinct set of hazards that must be managed with care.[1] Understanding the nature of these hazards is the foundational step in ensuring laboratory safety.
The compound is classified with the following hazard statements:
-
H332: Harmful if inhaled.
The signal word associated with this chemical is "Warning" . These classifications are not merely administrative; they are indicative of the compound's potential to cause significant harm upon exposure. The boronic acid functional group, while key to its synthetic utility, can interact with biological systems, leading to the observed irritation and toxicity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for understanding its behavior and for making informed decisions regarding its handling and storage.
| Property | Value | Source |
| CAS Number | 1245816-25-4 | [1][2] |
| Molecular Formula | C₈H₉BN₂O₂ | [1][2][6] |
| Molecular Weight | 175.98 g/mol | [1][6] |
| Physical Form | Solid | [1] |
| Purity | ≥95% | [1] |
Exposure Controls and Personal Protective Equipment (PPE)
Given the identified hazards, stringent exposure controls and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound. The primary objective is to create a barrier between the researcher and the chemical, thereby minimizing the risk of exposure.
Engineering Controls
The first line of defense is always engineering controls. These are measures that are designed to remove the hazard at the source.
-
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be conducted in a certified chemical fume hood.[7][8] This is to prevent the inhalation of any dust or aerosols that may be generated.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any airborne contaminants.[3][5][9]
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation where the compound is being handled.[5][10]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles that meet the EN 166 standard (or equivalent) are required at all times.[5][11] A face shield should be worn in situations where there is a higher risk of splashing.[3]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn.[3] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[3][7]
-
Lab Coat: A full-sleeved lab coat must be worn and kept fastened.
-
Protective Clothing: For larger scale operations, a chemical-resistant apron or a full-body suit may be necessary.[3][12]
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12][13]
Safe Handling and Storage Protocols
Adherence to strict protocols for the handling and storage of this compound is paramount to maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][14]
-
Keep the container tightly closed to prevent the absorption of moisture.[4][5][7]
-
The recommended storage temperature is in a refrigerator.
Step-by-Step Weighing and Handling Procedure
-
Preparation: Don all required PPE before entering the designated handling area (chemical fume hood).
-
Work Area Decontamination: Ensure the work surface within the fume hood is clean and free of any contaminants.
-
Material Transfer: Carefully transfer the required amount of this compound from the stock container to a pre-tared weighing vessel.
-
Minimize Dust: Handle the solid material gently to minimize the generation of dust.
-
Clean-up: After weighing, securely close the stock container. Decontaminate the weighing vessel and any potentially contaminated surfaces with an appropriate solvent (e.g., isopropanol) and wipe clean.
-
Waste Disposal: Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.[5]
Emergency Procedures
In the event of an accidental exposure or release, immediate and appropriate action is critical to mitigate harm.
First-Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor immediately.[4][5] Rinse the mouth with water.[3][5] Do not induce vomiting.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing.[5] If skin irritation persists, seek medical advice.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[8]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the affected area.[3] Ensure adequate ventilation.[3][7][9] Avoid breathing dust.[3]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[9]
-
Methods for Cleaning Up: Carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled container for disposal.[3][5][7] Avoid generating dust during the clean-up process.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[5][14][15]
-
Specific Hazards: During a fire, hazardous combustion products such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) may be formed.[5][14]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[5][14]
Disposal Considerations
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with all local, state, and federal regulations.
-
Do not dispose of the material down the drain.
-
Contaminated packaging should be treated as hazardous waste.
Visualization of Safe Handling Workflow
The following diagram illustrates the critical steps in the safe handling workflow for this compound, from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
- Boronina. (n.d.). 3-Methyl-1H-indazol-5-yl-5-boronic acid.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 1H-Indazol-6-yl-6-boronic acid.
- University of Massachusetts Amherst. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services.
- BVL. (2020). Personal protective equipment when handling plant protection products.
- PubChem. (n.d.). (3-methyl-1H-indazol-5-yl)boronic acid. National Center for Biotechnology Information.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Capot Chemical. (2011). MSDS of 1H-Indazole-5-boronic acid.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. acrospharmatech.com [acrospharmatech.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. bvl.bund.de [bvl.bund.de]
- 12. americanchemistry.com [americanchemistry.com]
- 13. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Purity and Analysis of 3-Methyl-1H-indazole-5-boronic acid: Ensuring Quality for Drug Discovery and Development
Abstract
3-Methyl-1H-indazole-5-boronic acid is a critical building block in contemporary medicinal chemistry, pivotal for the synthesis of a multitude of pharmacologically active agents through reactions such as the Suzuki-Miyaura cross-coupling.[1] The purity of this reagent is not merely a matter of compliance but a fundamental determinant of reaction efficiency, impurity profiles of subsequent intermediates, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive framework for establishing and verifying the purity standards of this compound. We will delve into the essential analytical methodologies, discuss the scientific rationale behind quality control parameters, and present detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of chemical excellence.
Introduction: The Imperative of Purity in a Key Synthetic Intermediate
The indazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds with diverse therapeutic applications, including oncology and anti-inflammatory agents.[2] this compound serves as a versatile handle for introducing this valuable moiety into complex molecules. However, the inherent reactivity of the boronic acid functional group, while advantageous for synthesis, also presents stability challenges. The presence of impurities, which can range from residual starting materials and synthetic by-products to degradation products, can have profound consequences.[3] These undesirable components can lead to diminished reaction yields, the formation of difficult-to-remove impurities in downstream steps, and potential interference with biological assays. Therefore, a robust and scientifically sound analytical control strategy is indispensable.
This guide is structured to provide not just a set of procedures, but a logical and scientifically-grounded approach to the quality control of this compound. We will explore the key quality attributes and the analytical techniques best suited for their evaluation, all within the context of ensuring the material's fitness for purpose in a regulated research and development environment.
Physicochemical Properties and Identification
A foundational aspect of quality control is the unambiguous identification of the material and the characterization of its fundamental physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉BN₂O₂ | [4][5] |
| Molecular Weight | 175.98 g/mol | [4][5] |
| CAS Number | 1245816-25-4 | |
| Appearance | White to off-white solid | [5] |
| IUPAC Name | (3-methyl-1H-indazol-5-yl)boronic acid | [4] |
Spectroscopic Identification
A combination of spectroscopic techniques should be employed for the definitive identification of this compound.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be utilized.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments. For this compound, one would expect to see distinct signals for the aromatic protons on the indazole ring, the methyl protons, the N-H proton of the indazole, and the O-H protons of the boronic acid group. The chemical shifts, splitting patterns, and integration of these signals should be consistent with the proposed structure.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.
Illustrative NMR Data: While specific spectral data can vary slightly based on the solvent and instrument, the following provides a representative interpretation based on the analysis of similar indazole structures.[6]
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~12.9 (s, 1H, NH), ~8.1 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~2.5 (s, 3H, CH₃), B(OH)₂ protons may appear as a broad singlet.
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~142, ~140, ~130, ~125, ~122, ~120, ~110 (aromatic and indazole carbons), ~12 (methyl carbon).
FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound should exhibit characteristic absorption bands.
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (boronic acid) and N-H stretch (indazole) |
| ~3000 | C-H stretch (aromatic and methyl) |
| ~1620, ~1480 | C=C stretch (aromatic ring) |
| ~1350 | B-O stretch |
| ~1080 | C-N stretch |
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected exact mass is 176.0757 g/mol .[4]
Purity Assessment: Chromatographic and Titrimetric Methods
A multi-pronged approach is necessary for a comprehensive assessment of purity, capable of detecting and quantifying both organic and inorganic impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A stability-indicating HPLC method should be developed and validated.
Rationale for Method Development: The primary challenge in the HPLC analysis of boronic acids is their potential for on-column degradation, particularly hydrolysis.[7] Method development should therefore focus on conditions that minimize this instability. Reversed-phase HPLC is the most common mode.
Experimental Protocol: HPLC Purity Determination
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to ensure the elution of impurities with a wide range of polarities. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water.
System Validation: The method must be validated according to ICH guidelines to ensure it is fit for purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For the identification of unknown impurities and for higher throughput analysis, UPLC-MS is an invaluable tool. The shorter run times of UPLC and the structural information provided by the mass spectrometer allow for rapid and confident impurity profiling.
Workflow Diagram: UPLC-MS Impurity Profiling
Caption: UPLC-MS workflow for impurity identification and quantification.
Common Impurities and Their Control
The purity of this compound is influenced by the synthetic route and storage conditions.
Process-Related Impurities
Impurities can arise from the starting materials or be formed as by-products during the synthesis. Given that this compound is a key reagent in Suzuki-Miyaura coupling reactions, understanding the potential for side reactions is crucial.[8]
Potential Synthetic By-products:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include halogenated indazole precursors.
-
Homocoupling Products: Dimerization of the boronic acid or the starting halide can occur.
-
Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom.
-
Boroxine Formation: Dehydration of three molecules of the boronic acid to form a cyclic anhydride.
Degradation Products
Forced degradation studies are essential to identify potential degradation products that could form under storage or handling stress.[9] These studies also help to establish the stability-indicating nature of the analytical methods.
Forced Degradation Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
palladium catalysts for 3-Methyl-1H-indazole-5-boronic acid coupling
An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Methyl-1H-indazole-5-boronic acid
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole core is a privileged heterocyclic motif integral to numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and kinase inhibition properties. The functionalization of this scaffold via carbon-carbon bond formation is a cornerstone of modern medicinal chemistry, enabling the synthesis of novel drug candidates with tailored pharmacological profiles. Among the arsenal of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating biaryl and heteroaryl-aryl linkages.[1] Its broad substrate scope, tolerance of diverse functional groups, and generally mild reaction conditions have cemented its status as an indispensable reaction in both academic and industrial research.[2][3]
This guide provides a detailed examination of the palladium-catalyzed Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of catalysts, ligands, and bases, and present robust, field-proven protocols for researchers engaged in drug discovery and development.
Mechanistic Core: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by a palladium catalyst. Understanding this cycle is paramount for rational optimization and troubleshooting. The process is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition : The cycle commences with the active Pd(0) catalyst inserting into the carbon-halide (or carbon-triflate) bond of the coupling partner (e.g., an aryl bromide). This step forms a Pd(II) intermediate.[5] The reactivity of the halide is a key factor, with the bond strength dictating the ease of this step (I > Br > Cl).[4]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the organoboron species by a base.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 3-methyl-1H-indazolyl group to the Pd(II) complex and displaces the halide.
-
Reductive Elimination : In the final step, the two organic groups coupled on the palladium center form a new carbon-carbon bond, yielding the desired biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Critical Parameters for Success: A Scientist's Guide
The success of coupling reactions with nitrogen-rich heterocycles like 3-methyl-1H-indazole can be challenging due to potential catalyst inhibition by the nitrogen lone pairs.[7] Careful selection of the catalyst, ligand, base, and solvent is therefore critical.
The Catalyst and Ligand System: The Heart of the Reaction
The choice of palladium source and its associated ligand is arguably the most important factor in a successful Suzuki-Miyaura coupling.
-
Palladium Precatalysts : While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern palladium precatalysts offer significant advantages in terms of air-stability, reproducibility, and catalytic efficiency.[7] These complexes, often featuring bulky, electron-rich phosphine ligands, rapidly generate the active Pd(0) species under the reaction conditions, which is crucial when using unstable boronic acids that are prone to decomposition.[8][9]
-
Ligands : For coupling N-heterocycles, bulky and electron-donating phosphine ligands are paramount. They stabilize the palladium center, promote the rate-limiting oxidative addition and the final reductive elimination steps, and prevent the formation of inactive palladium black.[4][10] Ligands like XPhos and SPhos have demonstrated exceptional performance in these contexts.[7] N-heterocyclic carbene (NHC) ligands also serve as excellent alternatives, known for their strong σ-donor properties and stability.[11]
| Catalyst / Precatalyst | Ligand | Key Characteristics |
| Pd(dppf)Cl₂ | dppf | A robust, general-purpose catalyst for a wide range of couplings.[12][13] |
| Pd₂(dba)₃ | XPhos, SPhos | Requires in-situ formation of the active complex; ligands are ideal for challenging substrates.[7] |
| XPhos Pd G3 | XPhos | An air- and moisture-stable precatalyst that ensures rapid generation of the active species.[8] |
| SPhos Pd G2 | SPhos | A highly active precatalyst, effective at low catalyst loadings and mild temperatures.[7] |
The Role of the Base and Solvent
The base and solvent system work in concert to facilitate the key transmetalation step and maintain catalyst activity.
-
Base : The base activates the boronic acid by forming a boronate "ate" complex, which increases the nucleophilicity of the indazole ring for transfer to the palladium center.[14] For substrates with an acidic N-H proton, like 3-methyl-1H-indazole, the choice of base is critical. Inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[7][12] K₃PO₄ is often a superior choice for challenging couplings, providing excellent yields under relatively mild conditions.[7]
-
Solvent : A mixture of an aprotic organic solvent and water is typical. The organic solvent (e.g., 1,4-dioxane, THF, DME) solubilizes the organic reagents and the catalyst, while water dissolves the inorganic base.[7][12] The ratio of organic solvent to water can influence reaction rates and must be optimized.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required depending on the specific aryl halide used.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Conventional Heating Conditions
This protocol is adapted from established methods for coupling N-heterocyclic boronic acids.[7][15]
Reagents & Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Aryl Bromide) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a reaction vessel, add this compound, the aryl halide, and the base.
-
Add the 1,4-dioxane and water solvent system.
-
Seal the vessel or equip the flask with a condenser. Degas the resulting mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields, particularly for less reactive coupling partners.[1][12]
Reagents & Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Aryl Chloride) (1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (2 mol%)
-
Base (e.g., K₃PO₄) (3.0 equiv)
-
Solvent: THF and Water (e.g., 5:1 v/v)
-
Microwave reaction vial with a stir bar
Step-by-Step Procedure:
-
In a microwave reaction vial, combine this compound, the aryl halide, the base, and the palladium precatalyst.
-
Add the THF and water solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 20-60 minutes.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Perform an aqueous workup and purification as described in Protocol 1 (steps 8-10).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Use a palladium precatalyst. Ensure proper degassing to avoid catalyst oxidation. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Increase the reaction temperature or switch to microwave heating. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions (hydrolyzes back to 3-methyl-1H-indazole).[8] | 1. Use a precatalyst that activates quickly at lower temperatures. 2. Decrease reaction time and/or temperature. 3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[16] |
| Formation of Homocoupled Byproducts | 1. Oxidative homocoupling of the boronic acid. 2. Reductive homocoupling of the aryl halide. | 1. Ensure the reaction is thoroughly deoxygenated. 2. Optimize the catalyst and ligand system; sometimes a change in phosphine ligand can suppress this. |
| Difficulty in Purification | Residual palladium catalyst or inorganic salts in the crude product. | 1. Filter the diluted reaction mixture through a pad of Celite® before extraction. 2. Perform a thorough aqueous workup with multiple washes. |
References
- Cee, V. J., et al. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. MDPI. [Link]
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- ACS Publications. (2004). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reaction.
- ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of...
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central. [Link]
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
- PubMed. (2012).
- PubMed Central. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central. [Link]
- Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
- ResearchGate. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
- ResearchGate. (2012). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions.
- MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]
- DSpace@MIT. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]
- ResearchGate. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.
- BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]
- Connect Journals. (2018). Synthesis of 3-Aryl/Heteroaryl-1-Methyl-1H-Indazoles and Evaluation of their Biological Activities. Connect Journals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Methyl-1H-indazole-5-boronic acid in Medicinal Chemistry
Introduction: The Indazole Scaffold as a Cornerstone in Modern Drug Discovery
The indazole nucleus is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for interacting with a multitude of biological targets, particularly protein kinases and DNA repair enzymes.[3][4] Indazole derivatives are cornerstone components of several FDA-approved anticancer drugs, including Niraparib, Axitinib, and Pazopanib, underscoring their therapeutic significance.[3][4]
This guide focuses on a key reagent for accessing this scaffold: 3-Methyl-1H-indazole-5-boronic acid (CAS: 1245816-25-4).[5][6] As a boronic acid derivative, it is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for forming carbon-carbon bonds in pharmaceutical synthesis.[7][8] These application notes provide researchers, scientists, and drug development professionals with in-depth protocols and scientific rationale for leveraging this building block in the synthesis of high-value therapeutic agents.
Application Note I: A Key Building Block for PARP Inhibitors via Synthetic Lethality
Scientific Context: Targeting DNA Repair with PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs).[9][10] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells prevents the repair of SSBs, which then degenerate into DSBs during replication. The cell's inability to repair these DSBs via the faulty HR pathway leads to catastrophic genomic instability and cell death—a concept known as synthetic lethality .[9]
The indazole-carboxamide scaffold is a validated pharmacophore for potent PARP inhibition, as exemplified by the approved drug Niraparib.[9][11] The 3-methyl-1H-indazole moiety often serves as a core structural element that anchors the molecule within the NAD+ binding pocket of the PARP enzyme.
Logical Workflow: Synthesis of a Niraparib Precursor
The following diagram illustrates the workflow for a Suzuki-Miyaura cross-coupling, a pivotal step in synthesizing the biaryl core common to many PARP inhibitors.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide. Note: This protocol is a representative example and may require optimization for specific substrates.[12][13]
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Aryl or Heteroaryl Halide (e.g., 4-bromopyridine derivative) (1.2 equiv.)
-
Palladium Catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.5 equiv.)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture to achieve a substrate concentration of approximately 0.1 M.
-
Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial as oxygen can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (2-5 mol%) to the flask.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-12 hours).
-
Work-up (Aqueous): Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the desired biaryl product.
| Parameter | Condition | Rationale / Note |
| Catalyst | Pd(dppf)Cl₂ | A robust, air-stable catalyst suitable for a wide range of substrates.[12] |
| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid for transmetalation.[14] Cs₂CO₃ is stronger and may be required for less reactive halides. |
| Solvent | Dioxane/Water (4:1) | The aqueous phase is necessary to dissolve the inorganic base and facilitate the reaction.[12] |
| Temperature | 90-110 °C | Provides thermal energy to overcome the activation barriers of the catalytic cycle. |
Application Note II: Scaffolding for Potent Protein Kinase Inhibitors
Scientific Context: The Indazole Hinge-Binding Motif
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[3] Kinase inhibitors often function by competing with ATP for the binding site on the enzyme. The indazole scaffold is particularly effective as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop connecting the N- and C-lobes of the catalytic domain. This interaction serves as a stable anchor for the inhibitor, allowing other parts of the molecule to extend into adjacent pockets to achieve high potency and selectivity.[3] Pazopanib and Axitinib, for example, are indazole-based inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR).[3]
Signaling Pathway: Inhibition of a Pro-Survival Pathway
The diagram below depicts a simplified receptor tyrosine kinase (RTK) pathway, a common target for indazole-based inhibitors. The inhibitor prevents the autophosphorylation of the kinase, blocking downstream signals that lead to cell proliferation and survival.
Caption: Simplified RTK signaling pathway showing the point of inhibition.
Protocol 2: Synthesis of an Indazole-Thiophene Conjugate
This protocol outlines the synthesis of a 5-(thiophen-2-yl)-3-methyl-1H-indazole, a scaffold that could serve as a starting point for various kinase inhibitors.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
2-Bromothiophene (1.1 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv.)
-
Solvent: Dimethylformamide (DMF)
-
Inert Gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), 2-bromothiophene (1.1 equiv.), and sodium carbonate (2.5 equiv.).
-
Catalyst Pre-mixing (Optional but Recommended): In a separate small vial, briefly mix the Palladium(II) Acetate and Triphenylphosphine in a small amount of the reaction solvent before adding to the main flask. This helps in the in situ formation of the active Pd(0) species.
-
Solvent and Catalyst Addition: Add DMF to the main flask, followed by the catalyst mixture.
-
Reaction: Heat the mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction to room temperature and pour it into a beaker containing ice-water. A precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether to remove nonpolar impurities.
-
Drying: Dry the product under vacuum to yield the 5-(thiophen-2-yl)-3-methyl-1H-indazole. Further purification via recrystallization or chromatography may be performed if necessary.
Compound Data and Safety Information
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1245816-25-4 | [5][15] |
| Molecular Formula | C₈H₉BN₂O₂ | [6][15] |
| Molecular Weight | 175.98 g/mol | [6][15] |
| Appearance | Solid (White to off-white) | [7][15] |
| Purity | ≥95% | [15] |
| Storage | Store in a cool, dry, well-ventilated area. Refrigerator storage recommended.[5][16] |
Handling and Safety Precautions
This compound and related boronic acids are classified as hazardous chemicals.[5][17] Users must adhere to strict safety protocols.
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][18] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
Hazard Statements: The compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][17]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17]
-
Skin: Wash with plenty of soap and water. Remove contaminated clothing.[18]
-
Ingestion: If swallowed, immediately call a poison center or doctor.[17]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[17]
-
-
Storage: Keep the container tightly closed in a dry place. Boronic acids can be moisture-sensitive.[19][20]
Always consult the full Safety Data Sheet (SDS) from the supplier before use.[17][18][19]
References
- BenchChem. A Head-to-Head Comparison of Commercial PARP Inhibitors and the Potential of the Indazole-3-Carboxamide Scaffold. [URL: https://www.benchchem.com/product/b1039]
- Patil, S. A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9308697/]
- Zhan, P., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anticancer Agents in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/29745343/]
- Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9322022/]
- ResearchGate. The Anticancer Activity of Indazole Compounds: A Mini Review. [URL: https://www.researchgate.net/publication/349472648_The_Anticancer_Activity_of_Indazole_Compounds_A_Mini_Review]
- Li, Y., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra07186a]
- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3371478659]
- Wang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152285/]
- Yang, S., et al. (2024). Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38329615/]
- CymitQuimica. Safety Data Sheet. [URL: https://www.cymitquimica.com/pdf/sds/ES/F471768_ES.pdf]
- Fisher Scientific. SAFETY DATA SHEET - 1H-Indazole-5-boronic acid. [URL: https://www.fishersci.com/store/msds?partNumber=AC445490010&productDescription=1H-INDAZOLE-5-BORONIC+ACID%2C+97%25+1GR&vendorId=VN00032119&countryCode=US&language=en]
- University of Manchester. Production of Niraparib using Imine Reductases. [URL: https://research.manchester.ac.uk/en/student-projects/production-of-niraparib-using-imine-reductases]
- Sigma-Aldrich. SAFETY DATA SHEET - Boronic acid. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/b7901]
- Acros Pharmatech. 3-Methyl-1H-indazol-5-yl-5-boronic acid. [URL: https://www.acros.com/portal/alias__Rainbow/lang__en/tabID__43/DesktopDefault.aspx?
- CymitQuimica. This compound. [URL: https://www.cymitquimica.com/en/p/54-OR40150/3-methyl-1h-indazole-5-boronic-acid]
- Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-indazole-4-boronic acid pinacol ester. [URL: https://www.fishersci.com/store/msds?partNumber=CC59104DE&productDescription=1-METHYL-1H-INDAZOLE-4-BORONIC+ACID+PINACOL+ESTER%2C+97%25%2C+ACROS+ORGANICS+1GR&vendorId=VN00032119&countryCode=US&language=en]
- National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [URL: https://nadre.ethernet.edu.et/record/22379/files/22379.pdf]
- PubChem. (3-methyl-1H-indazol-5-yl)boronic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44119478]
- Google Patents. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib. [URL: https://patents.google.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Iodo-1H-indazol-3-amine. [URL: https://www.benchchem.
- Google Patents. WO 2019/036441 A1 - Processes for the preparation of niraparib and intermediates thereof. [URL: https://patents.google.
- Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm900772v]
- Chem-Impex. 1H-Indazole-5-boronic acid. [URL: https://www.chemsavers.com/product/1h-indazole-5-boronic-acid/]
- Bon, G., et al. (2016). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00321]
- Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib. [URL: https://patents.google.
- J&K Scientific LLC. 1H-Indazole-5-boronic acid. [URL: https://www.jk-scientific.com/en/product-999999-338454-14-1.html]
- Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [URL: https://www.mdpi.com/1420-3049/25/16/3579]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [URL: https://www.rose-hulman.edu/class/che/ch431/Exp%201%20Suzuki%20Reaction.pdf]
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/637b51d07282626e273a5a4c]
- Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/15/4/483]
- Aicha, A. B., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10099c]
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2920900/]
- Ramesh, S., et al. (2023). A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Drug Research. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2070-0775]
- PubChem. 1-Methyl-1H-indazole-5-boronic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22558910]
Sources
- 1. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1245816-25-4 [sigmaaldrich.com]
- 6. (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. This compound | CymitQuimica [cymitquimica.com]
- 16. 3-Methyl-1H-indazol-5-yl-5-boronic acid [acrospharmatech.com]
- 17. fishersci.com [fishersci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fishersci.com [fishersci.com]
synthesis of kinase inhibitors using 3-Methyl-1H-indazole-5-boronic acid
Application Note & Protocol
Topic: Synthesis of Kinase Inhibitors Using 3-Methyl-1H-indazole-5-boronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 3-Methyl-1H-indazole Scaffold in Kinase Inhibitor Design
The indazole heterocycle is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a "hinge-binding" motif in a multitude of kinase inhibitors.[1] Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary target for therapeutic intervention.[3] The indazole core can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, a crucial interaction for potent and selective inhibition.
This compound has emerged as a particularly valuable building block in this context.[4][5] Its structure offers a trifecta of strategic advantages:
-
The Indazole Core: Provides the foundational hinge-binding element.
-
The 3-Methyl Group: Can be used to probe steric pockets within the active site or serve as a vector for further chemical modification, influencing both potency and selectivity.[6]
-
The 5-Boronic Acid: Functions as a versatile chemical handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] This allows for the efficient and modular installation of a wide array of aryl and heteroaryl substituents, enabling rapid exploration of structure-activity relationships (SAR).[9][10]
This application note provides a detailed guide to leveraging this compound in the synthesis of kinase inhibitors, focusing on the practical application of the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind protocol choices, provide a robust experimental procedure, and outline a typical workflow for inhibitor development.
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone method for functionalizing the 3-methyl-1H-indazole core via its boronic acid derivative. This Nobel Prize-winning reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, facilitated by a palladium catalyst.[1] Its widespread use is attributed to its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of coupling partners.[7]
General Reaction Scheme
The overall transformation is depicted below, showcasing the coupling of this compound with a generic (hetero)aryl halide to produce a C5-arylated indazole scaffold, a common core in many kinase inhibitors.
Caption: General Suzuki-Miyaura Coupling Reaction.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The process, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the (hetero)aryl-halide bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The base activates the boronic acid, forming a boronate species. This species then transfers its organic group (the indazole moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to restart the cycle.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis provides a rapid and efficient method for performing Suzuki couplings, often leading to higher yields and shorter reaction times compared to conventional heating.[11][12] This protocol is a generalized procedure adaptable for coupling this compound with various (hetero)aryl bromides.
Materials and Reagents
-
This compound (1.0 equiv.)
-
(Hetero)Aryl bromide (1.1 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
1,4-Dioxane
-
Water (Degassed)
Step-by-Step Procedure
-
Reaction Setup: To a 2-5 mL microwave vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 88.0 mg), the desired (hetero)aryl bromide (0.55 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.015 mmol, 12.2 mg), and K₂CO₃ (1.25 mmol, 172.8 mg).
-
Solvent Addition: Add 1,4-dioxane (2.0 mL) and degassed water (0.5 mL) to the vial.
-
Sealing and Purging: Securely cap the vial. Purge the vessel with an inert gas (e.g., nitrogen or argon) for 2-3 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at 120 °C for 20-40 minutes. Note: Reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete (as determined by consumption of the limiting reagent), cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL). The aqueous washes remove the inorganic base and salts.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure C5-arylated 3-methyl-1H-indazole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Optimizing Reaction Conditions
The success of a Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes common conditions that can serve as a starting point for optimization.[13][14]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Causality |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | Pd(dppf)Cl₂ is robust and effective for many heteroaryl couplings. Pd(PPh₃)₄ is a classic choice but can be sensitive to air/heat. Buchwald-Hartwig ligands like XPhos are excellent for challenging or sterically hindered substrates. |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and often enhances reaction rates, especially for less reactive chlorides. K₃PO₄ is a stronger base useful for unreactive boronic acids. |
| Solvent | Dioxane / H₂O | DMF | Toluene / EtOH / H₂O | The solvent system must solubilize all components. Dioxane/H₂O is a standard, versatile mixture. DMF is a polar aprotic solvent that can accelerate reactions but may be harder to remove. The choice impacts both solubility and the rate of catalytic steps. |
| Temperature | 80-120 °C | 100-140 °C | 80-110 °C | Higher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions. Microwave heating allows for rapid access to higher temperatures under controlled pressure. |
Application in Kinase Inhibitor Discovery: A Workflow
The synthesis of a compound library is the first step in a larger drug discovery campaign. The subsequent evaluation and optimization are critical for identifying a lead candidate.
Caption: Workflow for Kinase Inhibitor Discovery.
-
Synthesis, Purification & Characterization: A library of analogs is created by coupling this compound with diverse (hetero)aryl halides.
-
Biological Screening: The purified compounds are tested for their ability to inhibit the target kinase. This is typically done using in vitro enzymatic assays that measure the percentage of kinase inhibition at a fixed compound concentration.
-
IC₅₀ Determination: For active compounds, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
-
SAR Study: By comparing the IC₅₀ values of structurally related analogs, researchers can deduce the structure-activity relationship.[9] For example, adding a morpholine group to the coupled aryl ring might improve solubility and potency, while a bulky t-butyl group might cause a steric clash and reduce activity. This knowledge guides the design of the next generation of more potent and selective inhibitors.[6]
Example Data: TAK1 Inhibitors
A recent study on Transforming Growth Factor-β Activated Kinase (TAK1) inhibitors illustrates this principle. Analogs were synthesized using an indazole core, and their inhibitory activities were measured.[6]
| Compound ID | Coupled Moiety (at C5) | TAK1 Inhibition @ 500 nM | TAK1 IC₅₀ (nM) |
| Analog 1 | Imidazo[1,2-b]pyridazine | > 50% | Not Reported |
| Analog 2 | 6-morpholino-Imidazo[1,2-b]pyridazine | 100% | 55 |
| Analog 3 | 6-(cis-dimethylmorpholino)-Imidazo[1,2-b]pyridazine | 100% | Not Reported |
Data synthesized from literature findings for illustrative purposes.[6]
This data clearly shows how modifying the C5-substituent (e.g., by adding a morpholine ring) dramatically impacts the biological activity, validating the modular synthetic approach enabled by this compound.
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its strategic combination of a hinge-binding indazole core and a readily functionalizable boronic acid handle makes it ideal for drug discovery campaigns. By employing robust and efficient synthetic methods like the microwave-assisted Suzuki-Miyaura coupling, researchers can rapidly generate diverse chemical libraries. The subsequent integration of biological screening and SAR analysis provides a clear and effective pathway toward the discovery of novel and potent therapeutic agents.
References
- Wallace, M. B., et al. (2022). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. ACS Omega. [Link]
- Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Imberti, C., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
- RSC Medicinal Chemistry. (2023). Discovery of 3-(3-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazine derivatives as potent TAK1 inhibitors for the treatment of multiple myeloma. RSC Publishing. [Link]
- Dar, A. C. & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry. [Link]
- Google Patents. (2024).
- RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
- ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
- MDPI. (2021).
- Carrow, B. P. & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.).
- RSC Publishing. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
- PubChem. (n.d.). (3-methyl-1H-indazol-5-yl)boronic acid.
- Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Methyl-1H-indazole-5-boronic acid for Pharmaceutical Scaffolding
Introduction: The Strategic Importance of Indazole Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial research, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1][3][4]
This guide focuses on a substrate of significant interest in medicinal chemistry: 3-Methyl-1H-indazole-5-boronic acid . The indazole core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and anticancer agents.[5][6] The ability to functionalize this core via Suzuki coupling allows for the systematic exploration of chemical space in drug discovery programs. However, heteroaromatic boronic acids, especially those with acidic N-H protons like indazoles, can present unique challenges, including catalyst inhibition and protodeboronation side reactions.[6][7]
This document provides a detailed, field-proven protocol for the successful Suzuki coupling of this compound with aryl halides. We will dissect the causality behind reagent selection and procedural steps, offering a robust framework for researchers, scientists, and drug development professionals to achieve high-yield, reproducible outcomes.
Scientific Principles: A Mechanistic Rationale
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9]
The Palladium Catalytic Cycle
The reaction is generally accepted to proceed via three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive halides like chlorides.[8][10]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond of the product (Ar-Ar'). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[8][10]
Rationale for Reagent Selection
-
Palladium Catalyst & Ligand: The choice of catalyst and ligand is crucial. While simple catalysts like Pd(PPh₃)₄ can be effective, challenging substrates like heteroaryl halides or chlorides often require more sophisticated systems. Modern Buchwald-type phosphine ligands (e.g., SPhos, XPhos) are electron-rich and bulky, which promotes the difficult oxidative addition step and facilitates the final reductive elimination.[8][10][13] Pre-formed "precatalysts" (e.g., XPhos-Pd-G3) are often used as they are air-stable and efficiently generate the active Pd(0) species in situ.[6]
-
Base: The base's primary role is to react with the boronic acid to form a trivalent boronate [Ar-B(OH)₃]⁻, which is significantly more nucleophilic and competent for transmetalation.[11][12] The choice of base is critical.
-
Solvent System: The solvent must solubilize the reactants and catalyst. Aprotic polar solvents are common.
-
The Indazole Boronic Acid: this compound (C₈H₉BN₂O₂) is a solid at room temperature.[14][15] Like many heteroaryl boronic acids, it is susceptible to protodeboronation , a side reaction where the C-B bond is cleaved by a proton source (often water or the N-H proton itself under basic conditions), leading to the formation of 3-methyl-1H-indazole and reducing the yield.[16][17] Running the reaction under meticulously inert conditions and avoiding excessively long reaction times can mitigate this issue.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
-
Reactants:
-
This compound (≥95% purity)[14]
-
Aryl Halide (e.g., 4-Bromotoluene, ≥98% purity)
-
-
Catalyst System:
-
Base:
-
Potassium Phosphate (K₃PO₄, anhydrous, ≥98%)
-
-
Solvents:
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
-
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Reagent Table (for a 1.0 mmol Scale Reaction)
| Reagent | Role | MW ( g/mol ) | Equivalents | Amount (mg) | Amount (mmol) |
| Aryl Bromide (e.g., 4-Bromotoluene) | Electrophile | 171.04 | 1.0 | 171 | 1.0 |
| This compound | Nucleophile | 175.98 | 1.2 - 1.5 | 211 - 264 | 1.2 - 1.5 |
| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 816.64 | 0.03 (3 mol%) | 24.5 | 0.03 |
| Potassium Phosphate (K₃PO₄) | Base | 212.27 | 2.0 - 3.0 | 425 - 637 | 2.0 - 3.0 |
| 1,4-Dioxane / Water (e.g., 4:1 v/v) | Solvent | - | - | 5 mL (4 mL / 1 mL) | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst (0.03 mmol).[13]
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. This step is critical to prevent catalyst decomposition and homocoupling side reactions.[16]
-
-
Solvent Addition:
-
Using a syringe, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water). The mixture will typically turn dark red or black.
-
Note on Degassing: Solvents should be degassed prior to use by sparging with an inert gas for 15-20 minutes.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously for 2-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.
-
Experimental Workflow Diagram
Troubleshooting & Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently reactive halide.3. Low reaction temperature. | 1. Ensure meticulous degassing of solvents and use of a proper inert atmosphere.[16]2. For aryl chlorides, switch to a more active catalyst system (e.g., a Buchwald precatalyst with XPhos or SPhos ligand).[19]3. Increase the reaction temperature, potentially using a sealed vessel or microwave irradiation.[16] |
| Significant Protodeboronation | 1. Boronic acid instability.2. Excess water or prolonged reaction time.3. Base is too harsh. | 1. Use a slight excess (1.5 equiv.) of the boronic acid.2. Minimize water in the solvent system or run under anhydrous conditions.[16]3. Consider a milder base like K₂CO₃, though this may slow the reaction.[20] If instability persists, convert the boronic acid to a more stable MIDA boronate or trifluoroborate salt.[10][16] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative homocoupling. | Improve degassing procedures for all solvents and ensure the reaction is maintained under a positive pressure of inert gas throughout.[10][16] |
| Poor Solubility of Reagents | The chosen solvent system is suboptimal. | Try alternative solvents such as DMF or Toluene/Ethanol mixtures. Be aware that DMF can be difficult to remove and may require higher temperatures.[1][20] |
Safety Precautions
-
General Handling: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21]
-
Reagents:
-
Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid inhalation of dust.
-
Boronic Acids: May cause skin and eye irritation. Avoid creating dust.[21]
-
Bases: K₃PO₄ is corrosive. Avoid contact with skin and eyes.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate caution.
-
-
Procedure: Reactions at elevated temperatures and under an inert atmosphere should be handled by trained personnel. Always use a blast shield for reactions in sealed vessels.
References
- Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Roy, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Roy, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]
- Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]
- ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- American Chemical Society. (2005). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- National Institutes of Health. (2013).
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- National Institutes of Health. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
- MDPI. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
- PubChem. (n.d.). (3-methyl-1H-indazol-5-yl)boronic acid. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 20. researchgate.net [researchgate.net]
- 21. fishersci.com [fishersci.com]
Application Notes and Protocols: Leveraging 3-Methyl-1H-indazole-5-boronic acid for the Synthesis of Novel Heterocycles in Drug Discovery
Introduction: The Privileged Indazole Scaffold and the Role of the 3-Methyl-5-boronic Acid Building Block
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products and marketed pharmaceuticals.[1] Among these, the indazole core has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[2][3] The unique electronic and steric properties of the indazole ring system allow it to participate in key interactions with biological targets, particularly protein kinases.[4] Several indazole-based therapeutics have reached clinical application, underscoring the significance of this heterocyclic system in modern drug development.[2]
The functionalization of the indazole core is crucial for modulating its pharmacological profile. 3-Methyl-1H-indazole-5-boronic acid has proven to be a highly valuable and versatile building block for the synthesis of novel, complex heterocyclic architectures. The boronic acid moiety at the 5-position serves as a versatile handle for the introduction of aryl and heteroaryl substituents through robust and efficient cross-coupling reactions. The methyl group at the 3-position can play a significant role in establishing favorable interactions within the active sites of biological targets, such as kinases, potentially enhancing potency and selectivity.[5]
This comprehensive guide provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel heterocycles, with a focus on methodologies relevant to researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing not just a list of steps, but a deeper understanding of the underlying chemical principles.
Core Synthetic Methodologies
The primary utility of this compound lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam N-arylation reactions. These methodologies allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, opening up a vast chemical space for the creation of diverse molecular libraries.
I. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds to Access Bi-heterocyclic Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organohalide, catalyzed by a palladium complex.[6] This reaction is particularly powerful for creating biaryl and bi-heterocyclic structures, which are common motifs in kinase inhibitors.
Rationale for Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For nitrogen-rich heterocycles like indazoles, which can act as inhibitors to the palladium catalyst, specialized ligands such as SPhos and XPhos are often employed to enhance catalytic activity and stability.[7] Pre-catalysts, where the ligand is already coordinated to the palladium center, can also improve reaction efficiency.
-
Base: A base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[1] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction yield and should be optimized for specific substrates.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DME) and water is typically used. Water plays a crucial role in the catalytic cycle, particularly in the transmetalation step. The ratio of organic solvent to water can influence the solubility of the reactants and the overall reaction rate.
Detailed Protocol 1: Synthesis of 3-(3-Methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazine – A Potent TAK1 Inhibitor Scaffold
This protocol details the synthesis of a key intermediate for a class of potent Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors.
Caption: Workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
3-Bromoimidazo[1,2-b]pyridazine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium phosphate (K₃PO₄)
-
Acetonitrile (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial, add 3-bromoimidazo[1,2-b]pyridazine (0.5 mmol, 1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (1.5 eq).
-
Add degassed acetonitrile (3 mL) and degassed water (1 mL) to the vial.
-
Seal the microwave vial and stir the mixture at 160 °C for 30 minutes in a microwave reactor.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final product, 3-(3-Methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazine.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound
| Electrophile Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoimidazo[1,2-b]pyridazine | Pd(dppf)Cl₂ (5) | K₃PO₄ (1.5) | ACN/H₂O | 160 (MW) | 0.5 | 49 |
| 2-Chloropyrimidine | Pd₂(dba)₃/P(t-Bu)₃ (2/4) | KF (spray-dried) | THF | 50 | 12 | ~60-80 (estimated)[8] |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 (estimated) |
| 2-Bromopyridine | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | ~70-90 (estimated)[7] |
Note: Yields for generalized reactions are estimated based on similar transformations reported in the literature.
II. Chan-Lam N-Arylation: Constructing C-N Linkages to Novel Heterocyclic Amines
The Chan-Lam coupling reaction provides a powerful and complementary method to traditional C-N bond-forming reactions like the Buchwald-Hartwig amination. It utilizes a copper catalyst to couple an N-H containing nucleophile with a boronic acid, often under mild, aerobic conditions.[9] This makes it an attractive strategy for the synthesis of N-arylated heterocycles.
Rationale for Experimental Choices:
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and cost-effective catalyst for Chan-Lam couplings. Other copper salts can also be employed.
-
Oxidant: The reaction typically requires an oxidant, and molecular oxygen from the air is often sufficient, allowing for open-flask setups.
-
Base/Ligand: The reaction can be sensitive to the choice of base and ligand. Pyridine or other amine bases are frequently used and can also serve as ligands to the copper center, facilitating the catalytic cycle.[9]
-
Solvent: Dichloromethane (DCM) or methanol are common solvents for this transformation.
Detailed Protocol 2: General Procedure for the N-Arylation of Imidazole with this compound
This protocol provides a general framework for the Chan-Lam coupling of this compound with N-heterocycles like imidazole. Optimization for specific substrates is recommended.
Sources
- 1. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chan-Lam Coupling [organic-chemistry.org]
Application Notes & Protocols: Strategic Guide to Suzuki-Miyaura Coupling of Aryl Halides with 3-Methyl-1H-indazole-5-boronic Acid
Introduction: The Strategic Importance of the Indazole Core
The 3-methyl-1H-indazole scaffold is a privileged structure in modern medicinal chemistry and drug development. Its unique steric and electronic properties, including its ability to act as a versatile hydrogen bond donor and acceptor, have established it as a cornerstone in the design of potent and selective therapeutic agents. Molecules incorporating this core have shown significant activity as kinase inhibitors (e.g., in oncology) and antagonists for various GPCRs. The Suzuki-Miyaura cross-coupling reaction stands as the most robust and widely adopted method for constructing the critical C-C bond between this valuable indazole core and various aryl or heteroaryl moieties.[1][2]
However, the coupling of 3-Methyl-1H-indazole-5-boronic acid is not without its challenges. As a nitrogen-rich, N-H acidic heterocycle, it presents specific obstacles that can lead to low yields and complex side reactions if not properly addressed.[2][3] These challenges include catalyst inhibition by the Lewis basic nitrogen atoms and competitive protodeboronation of the boronic acid under standard aqueous basic conditions.[3][4]
This guide provides a comprehensive overview of the mechanistic principles, key parameter optimization, and detailed, field-proven protocols for successfully coupling a wide range of aryl halides with this compound. It is designed to empower researchers to navigate the complexities of this reaction, enabling the efficient synthesis of novel molecular entities for drug discovery and development.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl.[4]
-
Transmetalation: The boronic acid (or its activated boronate form) transfers its organic group to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻). This is often the rate-determining step.[4][6]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Sources
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 3-Methyl-1H-indazole-5-boronic Acid in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Indazole Scaffold and the Rise of a Key Building Block
In the landscape of medicinal chemistry and drug discovery, the indazole moiety stands out as a "privileged scaffold." Its unique bicyclic structure, composed of fused benzene and pyrazole rings, imparts favorable physicochemical properties and a three-dimensional architecture conducive to potent and selective interactions with a wide array of biological targets.[1][2] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] Consequently, the development of robust and versatile synthetic methodologies to access novel indazole-containing molecules is of paramount importance to researchers in pharmaceuticals and agrochemicals.[5][6]
3-Methyl-1H-indazole-5-boronic acid has emerged as a critical building block in this endeavor. Its structure combines the desirable indazole core with a versatile boronic acid functionality at the 5-position, making it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7][8] This allows for the straightforward installation of diverse aryl and heteroaryl substituents, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).
This guide provides an in-depth exploration of this compound as a synthetic intermediate, offering detailed protocols, mechanistic insights, and practical considerations for its effective utilization.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₉BN₂O₂ | [9] |
| Molecular Weight | 175.98 g/mol | [9] |
| Appearance | Solid | [10] |
| CAS Number | 1245816-25-4 | [9] |
Safety Profile:
This compound should be handled with appropriate laboratory safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:
-
Engineering Controls: Use in a well-ventilated area, preferably a fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, celebrated for its mild conditions, broad functional group tolerance, and the stability and low toxicity of its boronic acid reagents.[8][11] this compound is an excellent substrate for this transformation, enabling the synthesis of a wide range of 5-aryl and 5-heteroaryl-3-methyl-1H-indazoles.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. A simplified representation of the mechanism is provided below.
Caption: Suzuki-Miyaura coupling of 3-bromo-imidazo[1,2-b]pyridazine with this compound.
Materials:
-
3-Bromo-imidazo[1,2-b]pyridazine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)₂Cl₂)
-
Potassium phosphate (K₃PO₄)
-
Degassed Acetonitrile (MeCN)
-
Degassed Water
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial, add 3-bromo-imidazo[1,2-b]pyridazine (1.0 eq).
-
Add this compound (1.2 - 1.5 eq).
-
Add potassium phosphate (K₃PO₄) (1.5 eq).
-
Add Pd(dppf)₂Cl₂ (5 mol%).
-
Add degassed acetonitrile and water in a 3:1 ratio.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 30 minutes with stirring. [12]8. After the reaction is complete, cool the vial to room temperature.
-
Perform an aqueous workup by diluting the reaction mixture with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
Optimization and Causality:
-
Catalyst Selection: Pd(dppf)₂Cl₂ is an excellent choice for this type of coupling. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes efficient oxidative addition and reductive elimination. [13]Other catalysts, such as those based on Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos), can also be highly effective, particularly for challenging substrates. [3]* Base: K₃PO₄ is a moderately strong base that is often effective in Suzuki couplings and is generally preferred over stronger bases like hydroxides when base-sensitive functional groups are present.
-
Solvent: A mixture of an organic solvent (like acetonitrile or dioxane) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. [14]Degassing the solvents is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Temperature: Microwave irradiation allows for rapid heating to high temperatures, significantly reducing reaction times. For conventional heating, temperatures in the range of 80-120 °C are typical.
Application in Kinase Inhibitor Synthesis
The indazole scaffold is a prominent feature in many kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of these enzymes. [7][15]this compound serves as a valuable precursor for the synthesis of inhibitors targeting kinases in critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. [16] The synthesis of TAK1 inhibitors, as described in the protocol above, is a prime example of the strategic use of this building block to create potent and selective therapeutic candidates. [12]
Workflow Summary
The general workflow for utilizing this compound in a Suzuki-Miyaura coupling is summarized below.
Caption: General experimental workflow for Suzuki-Miyaura coupling using this compound.
Conclusion
This compound is a high-value building block for organic synthesis, particularly for researchers and professionals in drug development. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction provides a direct and efficient route to novel 5-substituted indazole derivatives. The successful application of this reagent in the synthesis of potent kinase inhibitors underscores its significance in modern medicinal chemistry. By understanding the underlying reaction mechanisms and optimizing key experimental parameters, scientists can effectively leverage this compound to accelerate the discovery and development of new therapeutic agents.
References
- Vijesh, A. M., et al. (2013). A review on the synthesis and pharmacological applications of quinoline, its analogues and its derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 1-13.
- Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid..
- Reaction condition optimization. a | Download Scientific Diagram.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold. BenchChem.
- Czaplik, W. M., et al. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Which boronic acids are used most frequently for synthesis of bioactive molecules?. PubMed.
- De la Torre, M. C., & Sierra, M. A. (2004). The Indazole Nucleus in Commercially Available Drugs.
- The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
- Optimization of Reaction Conditions a | Download Scientific Diagram.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
- Optimization of the reaction conditions a | Download Table.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz.
- Which boronic acids are used most frequently for synthesis of bioactive molecules ? | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. ChemRxiv.
- 3-Methyl-1H-indazol-5-yl-5-boronic acid.
- Suzuki Coupling. Organic Chemistry Portal.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing.
- Recent Syntheses of PI3K/Akt/mTOR Signaling P
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- RESEARCH ARTICLE - RSC Medicinal Chemistry. RSC Medicinal Chemistry.
- (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478. PubChem.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosph
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Methyl-1H-indazol-5-yl-5-boronic acid [acrospharmatech.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Application Notes & Protocols: Large-Scale Synthesis of 3-Methyl-1H-indazole-5-boronic acid
Abstract
This document provides a comprehensive guide for the multi-kilogram scale synthesis of 3-Methyl-1H-indazole-5-boronic acid, a critical building block in contemporary drug discovery and development. Indazole derivatives are privileged scaffolds in medicinal chemistry, and the title compound is a key intermediate for introducing the 3-methyl-indazole moiety into target molecules via palladium-catalyzed cross-coupling reactions.[1][2] This guide moves beyond a simple recitation of steps, delving into the strategic rationale for the selected synthetic route, process safety, and large-scale optimization. Detailed, self-validating protocols for the synthesis of the 3-methyl-1H-indazole precursor, its subsequent regioselective C-H borylation, and final hydrolysis are provided, alongside a representative application in Suzuki-Miyaura coupling.
Introduction and Strategic Overview
This compound is an invaluable reagent in pharmaceutical research, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3][4][5] This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex biaryl and heteroaryl structures found in numerous clinically important drugs, including kinase inhibitors.[1]
The large-scale synthesis of this compound presents a multi-step challenge requiring a robust, scalable, and economically viable route. The chosen strategy prioritizes late-stage functionalization to introduce the boronic acid moiety. This approach avoids subjecting the sensitive C-B bond to the harsh conditions often required for the initial heterocycle formation.
The overall synthetic workflow is a three-part process:
-
Part I: Scalable synthesis of the 3-methyl-1H-indazole core from commodity starting materials.
-
Part II: Regioselective iridium-catalyzed C-H borylation to install the boronate ester at the C5 position.
-
Part III: Hydrolysis of the boronate ester to yield the final boronic acid product.
Part I: Scalable Synthesis of 3-Methyl-1H-indazole
The synthesis of the indazole core is adapted from established industrial processes that utilize inexpensive and readily available starting materials.[6][7] This three-step sequence is optimized for throughput and safety.
Step 1: Nitration of Acetophenone
-
Causality: The synthesis begins with the nitration of acetophenone. A mixed acid system (H₂SO₄/HNO₃) is employed. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the relatively deactivated phenyl ring of acetophenone. The reaction is performed at low temperatures to control the exothermic reaction and minimize the formation of dinitrated byproducts.
Protocol:
-
Charge a suitable, jacketed glass-lined reactor with concentrated sulfuric acid (3.0 L per 1.0 kg of acetophenone).
-
Cool the reactor contents to 0-5 °C with constant agitation.
-
Slowly add acetophenone (1.0 kg) to the sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid (0.8 L) and concentrated sulfuric acid (0.8 L) in a separate addition funnel, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the reactor over 3-4 hours, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the mixture to stir at 5 °C for an additional 1 hour.
-
In-Process Control (IPC): Withdraw a small aliquot, quench into water, extract with ethyl acetate, and analyze by HPLC or TLC to confirm the consumption of starting material.
-
Carefully pour the reaction mixture onto crushed ice (10 kg).
-
The precipitated solid (2-nitroacetophenone) is isolated by filtration, washed with copious amounts of cold water until the filtrate is neutral (pH ~7), and dried under vacuum.
Step 2: Reduction of 2-Nitroacetophenone
-
Causality: For large-scale operations, catalytic hydrogenation can pose significant safety (hydrogen gas) and cost (catalyst) challenges. A metal/acid reduction using iron powder and ammonium chloride in an aqueous/ethanolic system is a classic, cost-effective, and safer alternative. Iron acts as the reducing agent, and ammonium chloride serves as a mild proton source and electrolyte.
Protocol:
-
To a reactor equipped with a mechanical stirrer and reflux condenser, add 2-nitroacetophenone (1.0 kg), ethanol (5 L), and water (2.5 L).
-
Add ammonium chloride (0.1 kg) and stir to dissolve.
-
Heat the mixture to 70-75 °C.
-
Portion-wise, add iron powder (1.2 kg) over 1-2 hours. The addition is exothermic; control the rate to maintain a gentle reflux.
-
After the final addition, maintain the reaction at reflux for 2-3 hours.
-
IPC: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite to remove iron salts. Wash the filter cake with hot ethanol.
-
Concentrate the combined filtrates under reduced pressure to remove most of the ethanol.
-
Extract the resulting aqueous slurry with ethyl acetate (3 x 2 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 2-aminoacetophenone as a solid.
Step 3: Diazotization and Cyclization to 3-Methyl-1H-indazole
-
Causality: This step proceeds via a well-known pathway. The primary amine of 2-aminoacetophenone is first converted to a diazonium salt using sodium nitrite under acidic conditions at low temperature.[8] The unstable diazonium salt then undergoes an intramolecular cyclization, followed by tautomerization, to form the stable indazole ring system. The use of stannous chloride (SnCl₂) acts as a reducing agent in the cyclization step.[7][8]
Protocol:
-
Dissolve 2-aminoacetophenone (1.0 kg) in concentrated hydrochloric acid (4.5 L) in a reactor and cool to 0-5 °C.
-
In a separate vessel, dissolve sodium nitrite (0.55 kg) in water (3.0 L) and cool the solution to 0-5 °C.
-
Slowly add the sodium nitrite solution to the reactor, keeping the temperature below 5 °C. Stir for 1 hour at this temperature.
-
In another vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (1.7 kg) in concentrated hydrochloric acid (2.2 L).
-
Slowly add the cold diazonium salt solution to the stannous chloride solution, again maintaining a temperature below 10 °C.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Pour the reaction mixture into ice water (15 L) and basify to pH 8-9 by the slow addition of a concentrated sodium hydroxide solution, ensuring the temperature remains below 20 °C.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 3-methyl-1H-indazole.
| Parameter | Step 1: Nitration | Step 2: Reduction | Step 3: Cyclization |
| Starting Material | Acetophenone | 2-Nitroacetophenone | 2-Aminoacetophenone |
| Key Reagents | HNO₃, H₂SO₄ | Fe, NH₄Cl | NaNO₂, SnCl₂, HCl |
| Temperature | 0-5 °C | 70-75 °C | 0-10 °C |
| Typical Yield | 85-90% | 90-95% | 88-92% |
| Typical Purity (HPLC) | >98% | >97% | >99% |
Part II: Regioselective C-H Borylation
-
Causality: Direct C-H borylation is a powerful and atom-economical method for installing boronic esters.[9] Iridium-catalyzed reactions are particularly effective for the regioselective borylation of heterocycles.[10] The use of an iridium catalyst like [Ir(OMe)COD]₂ with a sterically hindered bipyridine ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) directs the borylation to the least sterically hindered C-H bond, which in the case of 3-methyl-1H-indazole, is predominantly the C5 position. Bis(pinacolato)diboron (B₂Pin₂) serves as the boron source, yielding a stable pinacol boronate ester that is easily handled and purified.[10]
Protocol:
-
Charge a dry, inerted (Nitrogen or Argon atmosphere) reactor with 3-methyl-1H-indazole (1.0 kg, 1.0 eq).
-
Add bis(pinacolato)diboron (B₂Pin₂) (2.1 kg, 1.1 eq).
-
Add the catalyst [Ir(OMe)COD]₂ (25 g, 0.005 eq) and the ligand dtbpy (30 g, 0.015 eq).
-
Add a suitable solvent such as tert-butyl methyl ether (TBME) or cyclopentyl methyl ether (CPME) (10 L). These solvents are favored for their low peroxide-forming tendencies and good solubility profiles.
-
Heat the reaction mixture to 55-60 °C and stir for 4-8 hours.
-
IPC: Monitor the reaction by GC-MS. A typical conversion is >95%. The key is to check for the disappearance of the starting material and the appearance of the desired product mass.
-
Cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water (1 L).
-
Separate the organic layer. Wash with brine (2 x 2 L), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can often be purified by trituration or recrystallization from a solvent like hexane or heptane to afford the 3-methyl-1H-indazole-5-pinacol boronate as a crystalline solid.
Part III: Hydrolysis to the Final Boronic Acid
-
Causality: The final step is the deprotection of the pinacol ester to the free boronic acid. This is typically achieved via transesterification with a diol that can be easily removed, or more commonly for scale-up, through a straightforward acid-catalyzed hydrolysis.[11] An acid-base extraction workup is a highly effective purification strategy for boronic acids on a large scale, separating the acidic product from neutral organic impurities and the boronic anhydride, which can form upon standing.[12]
Protocol:
-
Suspend the 3-methyl-1H-indazole-5-pinacol boronate (1.0 kg) in a mixture of acetone (5 L) and water (5 L).
-
Add 2N hydrochloric acid until the pH of the solution is ~1-2.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
IPC: Monitor by HPLC to confirm the complete disappearance of the pinacol ester.
-
Concentrate the mixture under reduced pressure to remove the acetone.
-
Extract the aqueous solution with ethyl acetate (2 x 2 L) to remove any non-basic organic impurities.
-
Adjust the pH of the aqueous layer to ~8.5 with a 2N sodium hydroxide solution. This converts the boronic acid to its water-soluble boronate salt.
-
Wash the basic aqueous solution with ethyl acetate (2 x 2 L) to remove neutral and basic impurities.
-
Cool the aqueous layer in an ice bath and re-acidify to pH ~3-4 with 2N HCl.
-
The this compound will precipitate as a white solid.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum at a temperature not exceeding 40 °C to prevent anhydride formation.
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 1245816-25-4 |
| Molecular Formula | C₈H₉BN₂O₂[13] |
| Molecular Weight | 175.98 g/mol [13] |
| Appearance | White to off-white solid |
| Typical Purity (HPLC) | >98% |
| Overall Yield (from Indazole) | 75-85% |
Application Example: Suzuki-Miyaura Coupling
-
Trustworthiness: To validate the quality and reactivity of the synthesized boronic acid, a standard Suzuki-Miyaura coupling is performed. This reaction serves as a final quality control check. The mechanism involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center (which requires base activation), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][5]
Representative Protocol:
-
To an inerted reactor, add this compound (176 g, 1.0 mol, 1.2 eq), a representative aryl bromide (e.g., 4-bromotoluene, 142 g, 0.83 mol, 1.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (12 g, 2 mol%).
-
Add a solvent system such as 1,4-dioxane (2 L) and water (0.5 L).
-
Add a base, typically potassium carbonate (K₂CO₃, 230 g, 2.0 eq) or potassium phosphate (K₃PO₄).[14]
-
Heat the mixture to 80-90 °C for 2-4 hours.
-
IPC: Monitor by HPLC for the consumption of the aryl bromide.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization to yield the coupled product.
Large-Scale Safety and Handling
-
Nitration: Nitration reactions are highly exothermic and generate corrosive fumes. Ensure adequate cooling capacity and proper off-gas scrubbing. The addition of the nitrating mixture must be strictly controlled.[15]
-
Boronic Acids: Boronic acids and their derivatives are irritants. Handle them in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Iridium Catalyst: While not pyrophoric, organometallic catalysts should be handled with care. Avoid inhalation of dust.
-
Quenching: Exothermic quenching procedures (e.g., acid/base neutralizations) require efficient cooling and slow, controlled addition of reagents.
References
- Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap.
- CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents.
- Safe Handling of Boranes at Scale | Organic Process Research & Development.
- Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- C3-INDAZOLE FUNCTIONALIZ
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development.
- Tetrahedron Letters - Graz University of Technology. Graz University of Technology. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
- Transition metal–catalyzed remote C H borylation: An emerging synthetic tool - PMC - NIH. NIH. [Link]
- Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach.
- Two Directing Groups Used for Metal Catalysed Meta‐C–H Functionalisation Only Effect Ortho Electrophilic C–H Borylation - Edinburgh Research Explorer. University of Edinburgh. [Link]
- (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem. PubChem. [Link]
- 3-Methyl-1H-indazol-5-yl-5-boronic acid.
- Boronic acid - Wikipedia. Wikipedia. [Link]
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. NIH. [Link]
- Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- Process for purification of boronic acid and its derivatives - Google Patents.
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
- 1H-Indazole-5-boronic acid | 338454-14-1 - J&K Scientific LLC. J&K Scientific. [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 8. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Introduction: Navigating the Synthetic Utility of a Privileged Scaffold
An In-Depth Guide to Protecting Group Strategies for 3-Methyl-1H-indazole-5-boronic acid
This compound[1] is a highly valuable bifunctional building block in medicinal chemistry and drug development. Its indazole core is a privileged structure found in numerous pharmacologically active agents, while the boronic acid moiety serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[2][3][4] However, the successful incorporation of this reagent into complex, multi-step synthetic routes is often contingent on a well-devised protecting group strategy.[5]
The molecule presents two key challenges:
-
The Indazole N-H: The presence of two nitrogen atoms (N-1 and N-2) and an acidic proton makes the indazole ring susceptible to undesired side reactions and can lead to issues with regioselectivity in subsequent functionalization steps.[6]
-
The Boronic Acid: While relatively stable, the boronic acid group can undergo detrimental reactions such as protodeboronation or formation of trimeric boroxines, which can complicate purification and affect reactivity.[7][8]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven protecting group strategies for this compound. We will delve into the causal logic behind experimental choices, present detailed protocols, and offer a framework for selecting orthogonal strategies tailored to specific synthetic goals.
Part I: Protection of the Indazole N-H Moiety
The primary challenge in protecting the indazole core is controlling regioselectivity between the N-1 and N-2 positions.[6] The choice of protecting group and reaction conditions can significantly influence this outcome, which in turn can affect the steric and electronic environment for subsequent reactions.
Caption: Key protection sites on the this compound scaffold.
tert-Butyloxycarbonyl (Boc) Group: The Versatile Workhorse
The Boc group is one of the most widely used protecting groups for nitrogen heterocycles due to its general stability to basic and nucleophilic conditions and its facile removal under acidic or specific non-acidic conditions.[6][9][10]
-
Expertise & Rationale: Boc protection of indazoles typically proceeds with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is crucial for accelerating the reaction with the weakly nucleophilic indazole nitrogen. While mixtures of N-1 and N-2 isomers can form, the N-1 isomer is often the major product. Deprotection is commonly achieved with strong acids like trifluoroacetic acid (TFA), but for substrates with acid-sensitive functionalities, basic conditions such as sodium methoxide in methanol offer a valuable orthogonal removal strategy.[6][9] This is particularly relevant when the boronic acid is protected as an acid-labile ester.
Protocol 1.1: N-Boc Protection of this compound
-
Preparation: To a solution of this compound (1.0 equiv) in anhydrous Tetrahydrofuran (THF), add triethylamine (TEA, 1.5 equiv).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to separate the N-1 and N-2 isomers.
Protocol 1.2: Deprotection of N-Boc Indazole (Basic Conditions)
-
Preparation: Dissolve the N-Boc protected indazole (1.0 equiv) in dry methanol.
-
Reagent Addition: Add a catalytic amount of sodium methoxide (NaOMe, 0.1 equiv).
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.[6][9]
-
Workup: Neutralize the reaction with a weak acid (e.g., ammonium chloride solution) and concentrate under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected indazole.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group: Directing and Robust
The SEM group is an excellent choice when subsequent C-3 functionalization is desired, as it can direct regioselective lithiation at this position.[11][12][13] It offers robust stability across a wide range of conditions and can be removed selectively.
-
Expertise & Rationale: Protection of indazoles with SEM-Cl can yield mixtures of N-1 and N-2 isomers when using standard conditions like NaH.[12] However, using a bulky amine base such as dicyclohexylmethylamine has been shown to regioselectively favor the N-2 isomer.[11][12][13] This N-2 SEM protection is critical for directing lithiation to the C-3 position.[12] Deprotection is typically achieved with fluoride sources like tetrabutylammonium fluoride (TBAF) or under acidic conditions, providing orthogonal removal options relative to many other protecting groups.[6][12]
Protocol 2.1: N-2 SEM Protection of 3-Methyl-1H-indazole (Note: Boronic acid should be protected first, e.g., as a pinacol ester)
-
Preparation: In an oven-dried flask, dissolve the N-H indazole starting material (1.0 equiv) in anhydrous THF.
-
Reagent Addition: Add dicyclohexylmethylamine (1.2 equiv), followed by the dropwise addition of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) via syringe.[12]
-
Reaction: Stir the mixture at room temperature for 3-5 hours.
-
Workup: Dilute the reaction with ethyl acetate and quench with 0.5 N NaOH (aq). Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 2.2: Deprotection of N-SEM Indazole (Fluoride-based)
-
Preparation: Dissolve the N-SEM protected indazole (1.0 equiv) in THF.
-
Reagent Addition: Add a 1M solution of TBAF in THF (1.5 equiv).
-
Reaction: Reflux the mixture until TLC analysis indicates complete consumption of the starting material.[6][12]
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify as needed.
Part II: Protection of the Boronic Acid Moiety
Protecting the boronic acid group can prevent decomposition and allows for the use of reagents that would otherwise be incompatible, such as strong bases or certain oxidizing/reducing agents.[7][8]
Pinacol Ester: The Industry Standard
Pinacol boronates are the most common protected form of boronic acids. They are generally stable to chromatography, air, and moisture, and can often be used directly in Suzuki-Miyaura couplings.[7][8]
-
Expertise & Rationale: The formation of a pinacol ester from a boronic acid and pinacol is an equilibrium-driven process. It is typically performed under Dean-Stark conditions to remove water and drive the reaction to completion. While very stable, direct hydrolysis to regenerate the free boronic acid can be difficult and may require harsh acidic conditions.[7] Often, the pinacol ester is used directly in the subsequent reaction without deprotection.
Protocol 3.1: Pinacol Ester Formation
-
Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene.
-
Reaction: Reflux the mixture for 2-4 hours, collecting the water azeotropically. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: The resulting pinacol ester is often used directly or can be purified by recrystallization or column chromatography on silica gel.[7]
N-Methyliminodiacetic Acid (MIDA) Boronate: For Iterative Synthesis
MIDA boronates, developed by the Burke group, are exceptionally stable, crystalline solids that are compatible with a wide range of reagents and silica gel chromatography.[14][15][16] Their key feature is their inertness to Suzuki-Miyaura conditions, allowing for iterative cross-coupling strategies.[15][17][18]
-
Expertise & Rationale: The MIDA ligand forms a tridentate complex with the boron atom, changing its hybridization from sp² to sp³ and rendering it unreactive in transmetalation steps.[14] This protection is robust enough to withstand various synthetic transformations on other parts of the molecule. Crucially, the MIDA group can be easily cleaved under mild aqueous basic conditions (e.g., NaHCO₃ in THF/water) to liberate the free boronic acid just before its intended use.[15][18] This makes MIDA boronates ideal for complex, multi-step syntheses where the boronic acid needs to be carried through many steps.[16]
Protocol 4.1: MIDA Boronate Formation
-
Preparation: Suspend N-methyliminodiacetic acid (1.5 equiv) in DMSO in a flask equipped for vigorous azeotropic distillation.
-
Dehydration: Heat the mixture to 110 °C under reduced pressure for 1 hour to remove water.
-
Reaction: Cool to 80 °C and add the boronic acid (1.0 equiv). Stir at 80 °C under vacuum for 6-12 hours.
-
Workup: Cool the mixture to room temperature and add acetone to precipitate the MIDA boronate.
-
Purification: Collect the solid by filtration, wash thoroughly with acetone, and dry under vacuum. The product is typically pure enough for subsequent use.[14]
Protocol 4.2: MIDA Boronate Deprotection
-
Preparation: Dissolve the MIDA boronate (1.0 equiv) in a mixture of THF and water (e.g., 2:1 v/v).
-
Reagent Addition: Add aqueous 1M NaOH or saturated NaHCO₃ (2.0-3.0 equiv).
-
Reaction: Stir at room temperature for 1-4 hours. The free boronic acid is generated in situ and is typically used immediately in the next step without isolation.[15][18]
Part III: Orthogonal Protecting Group Strategies
The true power of protecting groups is realized when they are used in an orthogonal fashion, allowing for the selective removal of one group in the presence of others.[19][20][21] This is critical for the sequential functionalization of this compound.
Caption: Decision workflow for selecting an orthogonal protection strategy.
Comparative Data Table
The following table summarizes the stability and deprotection conditions for the discussed protecting groups, enabling researchers to design effective orthogonal strategies.
| Protecting Group | Abbreviation | Introduction Reagents | Stable To | Labile To (Deprotection Conditions) | Orthogonal To |
| Indazole N-H | |||||
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP[6] | Base, H₂, Mild Nucleophiles | Strong Acid (TFA, HCl); NaOMe/MeOH[6][9] | SEM, MIDA, Pinacol (under basic deprotection) |
| 2-(TMS)ethoxymethyl | SEM | SEM-Cl, Bulky Amine[12] | Acid, Base, Most Redox | Fluoride (TBAF); Strong Acid (HCl)[6][12] | Boc, MIDA, Pinacol (under fluoride deprotection) |
| Boronic Acid | |||||
| Pinacol Ester | Bpin | Pinacol, Toluene, reflux[7] | Chromatography, Mild Acid/Base | Strong Acid (hydrolysis); NaIO₄[7][22] | Boc, SEM |
| MIDA Boronate | B(MIDA) | MIDA, DMSO, heat[14] | Acid, Chromatography, Cross-Coupling | Mild Aqueous Base (NaHCO₃, NaOH)[15][18] | Boc (acid deprotection), SEM |
Example Orthogonal Pair: A powerful combination for iterative synthesis is an N-SEM protected indazole with a MIDA boronate . The MIDA boronate can be deprotected with mild base to perform a Suzuki coupling, leaving the SEM group intact. Subsequently, the SEM group can be removed with TBAF to reveal the N-H for further functionalization, without affecting the newly formed biaryl bond.
Part IV: Application in Synthesis - A Case Study
Let's consider a hypothetical synthesis requiring the Suzuki-Miyaura coupling of our building block with an aryl bromide, followed by N-alkylation of the indazole.
Caption: Synthetic workflow using an orthogonal SEM/MIDA strategy.
-
Double Protection: The starting material is first protected with MIDA (Protocol 4.1) and then with an N-SEM group (Protocol 2.1) to yield the fully stabilized building block.
-
First Reaction (Suzuki): The MIDA boronate is selectively deprotected using mild aqueous base (Protocol 4.2). The resulting boronic acid is immediately subjected to Suzuki-Miyaura coupling conditions with a desired aryl bromide. The N-SEM group remains completely intact during this sequence.
-
Second Reaction (N-Alkylation): The SEM group on the biaryl product is removed using TBAF (Protocol 2.2). This reveals the indazole N-H, which can then be alkylated under standard basic conditions to furnish the final, trisubstituted product.
This sequence highlights how a logical, orthogonal approach allows for the selective and high-yielding transformation at two different reactive sites on the same molecule.
Conclusion
The strategic application of protecting groups is fundamental to unlocking the full synthetic potential of this compound. By understanding the unique properties, stabilities, and deprotection conditions of groups like Boc and SEM for the indazole nitrogen, and Pinacol or MIDA for the boronic acid, chemists can design robust and flexible synthetic routes. The choice of an orthogonal protection strategy, tailored to the specific reaction sequence, enables complex molecular architectures to be constructed with precision and efficiency, accelerating the discovery of novel chemical entities for drug development and beyond.
References
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Chem-Station. (2016). Protecting Groups for Boronic Acids.
- Humphries, P. S., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry, 71(14), 5392-5. [Link]
- American Chemical Society. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups.
- Humphries, P. S., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.
- Sigma-Aldrich.
- Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. [Link]
- Sharma, A., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates.
- Gillis, E. P., & Burke, M. D. (2007). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
- BLDpharm. MIDA Boronate: A New Organo-boron Reagent. BLDpharm Technical Resources.
- ResearchGate. (2025).
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]
- ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]
- ChemRxiv. (2024).
- Taylor, D. K., et al. (2012). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 10(23), 4538-4547. [Link]
- Kamal, A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Wang, L., et al. (2023). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Organic Chemistry Frontiers. [Link]
- Lindsley, C. W., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 50(26), 3654-3657. [Link]
- Taddei, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5575-5588. [Link]
- University of Bristol.
- ResearchGate. (2025).
- Vantourout, J. C., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. Journal of Organic Chemistry, 88(3), 1590-1599. [Link]
- Biosynth. 3-(Bromomethyl)-1H-indazole, N1-BOC protected.
- Google Patents. US9085590B2 - Protecting groups for boronic acids.
- University of Illinois. Protecting Groups.
- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- ResearchGate. (2025).
- Kocienski, P. J. Protecting Groups. Thieme.
- University of Rochester. Protecting Groups.
- Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
- Scott Rychnovsky Lab - UC Irvine. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- ResearchGate. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
- National Center for Biotechnology Information. (2013). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. [Link]
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Wikipedia. Protecting group. [Link]
- Hyma Synthesis Pvt. Ltd. Product List. [Link]
- SciSpace. (2010).
- National Center for Biotechnology Information. 3-methyl-1H-indazole. PubChem. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. MIDA Boronates [sigmaaldrich.com]
- 15. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 19. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. Protecting group - Wikipedia [en.wikipedia.org]
- 22. chemrxiv.org [chemrxiv.org]
Streamlined Synthesis of Privileged Scaffolds: A One-Pot Suzuki-Miyaura Protocol Utilizing 3-Methyl-1H-indazole-5-boronic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-methyl-1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Functionalization of this core, particularly via carbon-carbon bond formation at the C-5 position, is a critical strategy in the development of novel drug candidates. This application note presents a detailed, robust, and efficient one-pot protocol for the synthesis of 5-aryl-3-methyl-1H-indazoles. By leveraging the versatility of 3-Methyl-1H-indazole-5-boronic acid in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, this methodology streamlines the synthetic process, enhances efficiency, and minimizes waste, thereby accelerating discovery timelines for researchers in pharmaceutical and chemical development.
Introduction: The Strategic Value of Indazoles and One-Pot Synthesis
The indazole heterocycle is a cornerstone pharmacophore found in a wide array of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antiviral properties.[1] The strategic introduction of aryl or heteroaryl moieties at the 5-position of the indazole ring system is a proven method for modulating pharmacological activity and optimizing drug-like properties. This compound serves as an indispensable building block for this purpose.[2]
Traditional multi-step syntheses often involve tedious isolation and purification of intermediates, leading to lower overall yields and increased consumption of time and resources. One-pot multicomponent reactions (MCRs) circumvent these challenges by combining multiple reaction steps into a single, continuous process.[3][4] The Suzuki-Miyaura cross-coupling is exceptionally well-suited for this approach due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of diverse reaction partners.[5] This guide provides a scientifically-grounded protocol that combines expertise with practical, actionable steps for its successful implementation.
The Reaction Principle: Unpacking the Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for troubleshooting and optimization. The cycle consists of three fundamental steps:[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers its organic group (the indazole moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (the aryl and indazole fragments) on the palladium center couple and are expelled, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reagent Profile: this compound
The quality of the starting materials is paramount for reaction success. Below are the key specifications for the title compound.
| Property | Value | Reference |
| CAS Number | 1245816-25-4 | [7][8] |
| Molecular Formula | C₈H₉BN₂O₂ | [8][9] |
| Molecular Weight | 175.98 g/mol | [8][9] |
| Appearance | Solid (typically off-white to tan) | [8] |
| Purity | ≥95% recommended | [8] |
| Storage | Refrigerator, under inert atmosphere | [7][10] |
Detailed Experimental Protocol
This protocol describes the synthesis of 3-methyl-5-(4-methoxyphenyl)-1H-indazole as a representative example. The methodology can be adapted for various aryl or heteroaryl halides.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 1245816-25-4 | 175.98 | 1.0 | 176 mg |
| 4-Iodoanisole | 696-62-8 | 234.04 | 1.2 | 281 mg |
| Pd(dppf)Cl₂ | 72287-26-4 | 731.73 | 0.05 | 37 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 4.0 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 1.0 mL |
Step-by-Step Procedure
-
Vessel Preparation: To a 25 mL Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (176 mg, 1.0 mmol), 4-iodoanisole (281 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum. Purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, [Pd(dppf)Cl₂] (37 mg, 0.05 mmol). The mixture will typically darken.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-3-methyl-1H-indazole product.
Experimental Workflow Diagram
Caption: General workflow for the one-pot Suzuki-Miyaura cross-coupling.
Scientific Rationale and Troubleshooting
An expert approach requires understanding the causality behind each procedural step.
-
Choice of Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst. The bulky dppf ligand facilitates the reductive elimination step and helps stabilize the active Pd(0) species, often leading to higher yields and better functional group tolerance compared to catalysts with simpler phosphine ligands.[11]
-
Role of the Base: The base is not merely a spectator. It is essential for the transmetalation step, converting the boronic acid to a more nucleophilic boronate anion (B(OH)₃⁻), which readily transfers its organic substituent to the palladium center.[5][6] The choice of base (e.g., K₂CO₃ vs. a stronger base like Cs₂CO₃) can significantly impact reaction rates and yields depending on the specific substrates.
-
Solvent System: The use of a biphasic solvent system like dioxane/water is common. Dioxane solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which converts it to inactive Pd(II) oxides. Meticulous degassing is therefore essential for maintaining catalytic activity and achieving high yields.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure thorough degassing; use a fresh bottle of catalyst.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.3. Increase temperature in 10 °C increments (up to solvent boiling point). |
| Formation of Homocoupling Side Product (Ar-Ar) | Oxygen contamination leading to side reactions. | Improve degassing procedure; sparge solvents with inert gas prior to use. |
| Deboronated Starting Material | Presence of protic sources and prolonged heating can lead to protodeboronation. | Ensure the reaction is not run for an excessive amount of time after completion. Use anhydrous solvents if necessary. |
Conclusion
This application note provides a comprehensive and reliable one-pot protocol for the Suzuki-Miyaura cross-coupling of this compound. By detailing not only the experimental steps but also the underlying scientific principles and troubleshooting strategies, this guide equips researchers to efficiently synthesize diverse libraries of 5-aryl-indazole derivatives. The adoption of this streamlined methodology can significantly accelerate the design-make-test-analyze cycle in modern drug discovery, enabling the rapid generation of novel chemical entities for biological evaluation.
References
- Acros Pharmatech. 3-Methyl-1H-indazol-5-yl-5-boronic acid. [Link]
- PubChem. (3-methyl-1H-indazol-5-yl)boronic acid.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695–4698. (Note: While a direct link to the full text may require a subscription, the abstract and key findings are often accessible.
- IOSR Journal of Applied Chemistry.
- JournalsPub. One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. journalspub.com [journalspub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. This compound | 1245816-25-4 [sigmaaldrich.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Methyl-1H-indazol-5-yl-5-boronic acid [acrospharmatech.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Indazole Boronic Acid Scaffold: A Gateway to Advanced Materials
Introduction: The Rise of a Privileged Heterocycle in Materials Science
Indazole, a bicyclic heteroaromatic compound, has long been a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] However, the unique electronic and structural characteristics of the indazole nucleus are increasingly being harnessed in the realm of materials science. The introduction of a boronic acid moiety to the indazole scaffold unlocks a remarkable versatility, enabling its use as a powerful building block for a new generation of functional materials.[3][4] This guide provides an in-depth exploration of the applications of indazole boronic acids in materials science, offering detailed protocols and insights for researchers, scientists, and professionals in drug development and advanced materials.
The strategic importance of indazole boronic acids lies in their dual reactivity. The indazole core possesses tunable photophysical properties and the capacity for hydrogen bonding and metal coordination, while the boronic acid group is a versatile handle for covalent bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] This powerful combination allows for the precise construction of complex molecular architectures with tailored properties for applications ranging from organic electronics to chemical sensing.
This document will delve into four key application areas:
-
Synthesis of Functional Polymers: Leveraging the Suzuki-Miyaura reaction to create novel conjugated polymers with interesting electronic and photophysical properties.
-
Functionalization of Nanoparticles: Modifying the surface of nanoparticles to impart specific functionalities for applications in bioimaging and targeted delivery.
-
Development of Fluorescent Sensors: Designing and synthesizing chemosensors for the selective detection of metal ions and other analytes.
-
Construction of Metal-Organic Frameworks (MOFs): Utilizing indazole-based linkers to create porous, crystalline materials with potential applications in gas storage and catalysis.
Synthesis of Functional Polymers via Suzuki-Miyaura Polymerization
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[5] When applied to monomers bearing both a halide and a boronic acid (or boronic ester) group, this reaction can be used to construct conjugated polymers with precisely controlled structures and properties. Indazole boronic acids are excellent candidates for this type of polymerization, offering a pathway to novel materials for organic electronics and photonics.[6]
Causality Behind Experimental Choices
The success of a Suzuki-Miyaura polymerization hinges on several key factors. The choice of catalyst, typically a palladium complex with a specific phosphine ligand, is critical for achieving high yields and molecular weights.[7] The base plays a crucial role in the transmetalation step of the catalytic cycle, and its strength and solubility must be carefully considered.[5] The solvent system is also important for solubilizing the monomers, polymer, and catalyst, thereby facilitating an efficient reaction. For conjugated polymers, where the electronic properties are paramount, minimizing side reactions such as protodeboronation is essential to maintain the integrity of the polymer backbone.[6]
Experimental Protocol: Synthesis of a Poly(1H-indazole) Derivative
This protocol describes the synthesis of a conjugated polymer incorporating a 1H-indazole unit using a Suzuki-Miyaura polymerization of an AB-type monomer.
Materials:
-
Monomer: 5-bromo-1H-indazole-7-boronic acid pinacol ester
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous toluene and N,N-Dimethylformamide (DMF) (e.g., 4:1 v/v)
-
Degassing equipment (e.g., Schlenk line or glovebox)
Procedure:
-
Monomer Preparation: The AB-type monomer, 5-bromo-1H-indazole-7-boronic acid pinacol ester, can be synthesized from 5,7-dibromo-1H-indazole through a regioselective Miyaura borylation.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the 5-bromo-1H-indazole-7-boronic acid pinacol ester (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and anhydrous K₂CO₃ (3.0 eq).
-
Solvent Addition: Add the degassed toluene/DMF solvent mixture to the flask via syringe. The reaction mixture should be a suspension.
-
Polymerization: Heat the reaction mixture to 90-100 °C with vigorous stirring. The progress of the polymerization can be monitored by the increasing viscosity of the solution. The reaction is typically run for 24-48 hours.
-
Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent, such as methanol or acetone, to precipitate the polymer.
-
Washing: Collect the polymer by filtration and wash it extensively with methanol and acetone to remove residual catalyst and unreacted monomer. Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove oligomers and impurities. The final polymer is typically collected from the chloroform fraction.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
Characterization:
The resulting polymer should be characterized to determine its molecular weight (Gel Permeation Chromatography - GPC), chemical structure (¹H and ¹³C NMR spectroscopy), thermal stability (Thermogravimetric Analysis - TGA), and photophysical properties (UV-Vis and fluorescence spectroscopy).[2][8] The conductivity of the polymer can be measured on thin films using a four-point probe setup.
Data Presentation: Expected Properties of Indazole-Based Polymers
| Property | Expected Outcome | Significance |
| Molecular Weight (Mn) | 10 - 50 kDa | Influences film-forming properties and charge transport. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Indicates the breadth of the molecular weight distribution. |
| UV-Vis Absorption (λmax) | 350 - 450 nm | Corresponds to the π-π* transition of the conjugated backbone.[8] |
| Fluorescence Emission (λem) | 450 - 600 nm | Determines the color of light emitted by the material.[2] |
| Thermal Stability (Td) | > 300 °C | Important for device stability and processing. |
Experimental Workflow Diagram
Sources
- 1. Development of Cyanine 813@Imidazole-Based Doped Supported Devices for Divalent Metal Ions Detection [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Methyl-1H-indazole-5-boronic acid
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Methyl-1H-indazole-5-boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging the versatile indazole scaffold in their synthetic programs.
The coupling of heteroaryl boronic acids, particularly those containing nitrogen-rich systems like indazole, presents unique challenges compared to standard aryl-aryl couplings. Issues such as catalyst inhibition, competitive protodeboronation, and poor solubility can often lead to frustratingly low yields and complex product mixtures.[1][2] This guide provides a structured approach to troubleshooting common problems and offers in-depth answers to frequently asked questions, grounding our recommendations in established mechanistic principles.
Part 1: Troubleshooting Guide
Encountering a roadblock in your reaction is a common part of research. This section is designed to help you diagnose and solve the most frequent issues observed with this compound.
Issue 1: Low to No Product Conversion
This is the most common problem, often stemming from one or more inactive components in the catalytic cycle. Use the following workflow to diagnose the root cause.
// Connections start -> catalyst; catalyst -> base; base -> reagents; reagents -> temp;
// Catalyst Sub-nodes sub_cat1 [label="Is the Pd(0) species active?\n- Use fresh, air-stable precatalyst (e.g., Pd G3/G4).\n- Ensure rigorous degassing to prevent oxidation.", fillcolor="#FFFFFF", fontcolor="#202124"]; sub_cat2 [label="Is the ligand appropriate?\n- N-H of indazole can inhibit Pd.\n- Use bulky, electron-rich biarylphosphine\n ligands (XPhos, SPhos, RuPhos) to promote\n reductive elimination.", fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst -> sub_cat1 [label=" Inactive\nCatalyst? "]; catalyst -> sub_cat2 [label=" Ligand\nInhibition? "];
// Base Sub-nodes sub_base1 [label="Is the base strong enough?\n- Must form active boronate species.\n- Try K₃PO₄ or Cs₂CO₃.", fillcolor="#FFFFFF", fontcolor="#202124"]; sub_base2 [label="Is the base soluble?\n- Use finely powdered base.\n- Ensure vigorous stirring.\n- A small amount of H₂O in an aprotic solvent\n (e.g., Dioxane/H₂O 10:1) can help.", fillcolor="#FFFFFF", fontcolor="#202124"]; base -> sub_base1 [label=" Insufficient\nActivation? "]; base -> sub_base2 [label=" Poor\nSolubility? "];
// Reagents Sub-nodes sub_reag1 [label="Has the boronic acid degraded?\n- Protodeboronation is a key side reaction.\n- Check purity by NMR.", fillcolor="#FFFFFF", fontcolor="#202124"]; sub_reag2 [label="Is the aryl halide reactive?\n- Reactivity: I > OTf > Br >> Cl.\n- Electron-withdrawing groups on the halide\n partner accelerate oxidative addition.", fillcolor="#FFFFFF", fontcolor="#202124"]; reagents -> sub_reag1 [label=" Boronic Acid\nDecomposition? "]; reagents -> sub_reag2 [label=" Unreactive\nHalide? "];
// Temperature Sub-node sub_temp1 [label="Is the temperature high enough?\n- Overcomes activation barriers.\n- Try increasing temp in 10-20°C increments.\n- Consider microwave heating for rapid optimization.", fillcolor="#FFFFFF", fontcolor="#202124"]; temp -> sub_temp1 [label=" High Activation\nBarrier? "]; } enddot Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Issue 2: Significant Formation of 3-Methyl-1H-indazole (Protodeboronation)
Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom and is a major competing pathway for heteroaryl boronic acids, especially under harsh basic conditions.[1][3][4]
| Probable Cause | Explanation | Recommended Solution |
| Harsh Basic Conditions | Strong bases (e.g., NaOH, high concentrations of K₃PO₄) in the presence of a proton source (like water) can rapidly cleave the C-B bond.[5][6] | Switch to a milder base such as K₂CO₃, Cs₂CO₃, or potassium fluoride (KF).[5] Ensure the base is finely powdered for better reactivity at lower concentrations. |
| Excess Water in Solvent | Water is the primary proton source for this side reaction. While often necessary to dissolve the base, too much can be detrimental. | Minimize the amount of water (e.g., use a 10:1 or 20:1 ratio of organic solvent to water). For highly sensitive substrates, switch to completely anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK).[1][5] |
| High Reaction Temperature | Elevated temperatures accelerate the rate of protodeboronation.[5] | Run the reaction at the lowest temperature that still provides a reasonable conversion rate. Monitor by TLC or LC-MS to find the optimal balance. |
| Inherent Instability | Some heteroaryl boronic acids are inherently prone to decomposition.[7] | Convert the boronic acid to a more stable derivative, such as a neopentyl glycol or pinacol ester (Bpin), which can be used directly in the coupling. These act as slow-release sources of the boronic acid under the reaction conditions.[8] |
Issue 3: Formation of Biaryl Homocoupling Side Products
The presence of dimeric byproducts (boronic acid coupling with itself or the aryl halide coupling with itself) points to specific flaws in the reaction setup or catalytic cycle.
| Side Product Observed | Probable Cause | Recommended Solution |
| Boronic Acid Homocoupling | This side reaction is primarily promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst.[3][9] | Rigorous Degassing is Critical. Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before use. Assemble the reaction under a positive pressure of inert gas.[5][10] |
| Aryl Halide Homocoupling | This can occur from issues in the generation of the active Pd(0) species from a Pd(II) precatalyst, or catalyst decomposition. | Use a pre-formed, air-stable Pd(0) catalyst or a modern precatalyst (e.g., Buchwald G3/G4 precatalysts) to ensure clean and rapid generation of the active catalyst.[3] Ensure the phosphine ligand is not degrading. |
Part 2: Frequently Asked Questions (FAQs)
This section provides deeper insights into the rationale behind selecting the optimal components for your reaction.
Q1: Which palladium catalyst and ligand system is best suited for an unprotected indazole boronic acid?
Answer: The choice of catalyst and ligand is arguably the most critical factor for success. The indazole moiety contains both a pyrrole-like N-H and a pyridine-like nitrogen, both of which can coordinate to the palladium center and inhibit catalysis.[2]
-
Palladium Source: Modern palladium precatalysts are highly recommended. For example, XPhos Pd G3 or SPhos Pd G2 are air- and moisture-stable solids that rapidly generate the active monoligated Pd(0) species in solution.[2][3] This avoids issues with incomplete reduction of older Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf).
-
Ligand Choice: The key is to use bulky, electron-rich monophosphine ligands. These ligands, such as XPhos, SPhos, or RuPhos (Buchwald-type biarylphosphine ligands), offer several advantages:[3]
-
Accelerate Reductive Elimination: Their steric bulk promotes the final product-forming step, which is often the rate-limiting step.[11]
-
Stabilize the Pd(0) Center: Their electron-donating ability stabilizes the active catalyst.
-
Prevent Catalyst Inhibition: The bulk can disfavor the formation of inactive, bis-ligated palladium complexes with the indazole substrate.[2]
-
Traditional ligands like PPh₃ are often less effective for challenging heteroaryl couplings, leading to lower yields and longer reaction times.[12]
Q2: How do I select the right base and understand its role?
Answer: The base has a crucial, multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is necessary for the transmetalation step.[11][13][14]
// Nodes boronic_acid [label="R-B(OH)₂\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; boronate [label="[R-B(OH)₃]⁻\n(Active Boronate Species)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pd_complex [label="LₙPd(II)-X\n(from Oxidative Addition)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation\n(Desired Pathway)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protodeboronation [label="Protodeboronation\n(Side Reaction)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="R-H\n(Side Product)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges boronic_acid -> boronate [label="+ Base (e.g., OH⁻)"]; {boronate, pd_complex} -> transmetalation; boronate -> protodeboronation [label="+ H₂O\n(High Temp/Strong Base)"]; protodeboronation -> product; } enddot Caption: The dual role of base: activation vs. decomposition.
-
Strong Bases (K₃PO₄, Cs₂CO₃): These are often excellent starting points. They are effective at promoting the formation of the active boronate.[2][5] Cesium carbonate is particularly useful due to the high solubility of its salts and the "cesium effect," which can accelerate the reaction.
-
Weaker Bases (K₂CO₃, Na₂CO₃): These are good choices when protodeboronation is a major concern.[10] They are less aggressive but may require higher temperatures or longer reaction times.
-
Fluoride Bases (KF, CsF): Fluoride ions can also activate the boronic acid, forming a fluoroborate species. These are particularly useful in anhydrous conditions to suppress protodeboronation.[5][15]
Recommendation: Start with K₃PO₄ (2-3 equivalents). If protodeboronation is observed, switch to K₂CO₃ or Cs₂CO₃.
Q3: What is the optimal solvent system?
Answer: The solvent must dissolve the organic substrates, the catalyst, and, to some extent, the base. Aprotic polar solvents are standard.
-
Common Choices: 1,4-Dioxane, Tetrahydrofuran (THF), and Dimethoxyethane (DME) are the most common and effective solvents.[10][16]
-
The Role of Water: A small amount of water is often added (e.g., 4:1 to 10:1 organic/water) to help dissolve the inorganic base (like K₃PO₄ or Na₂CO₃).[5][16] This greatly facilitates the reaction. However, as discussed, excess water promotes protodeboronation.
-
Anhydrous Conditions: If protodeboronation remains problematic even with mild bases, switching to strictly anhydrous conditions is a powerful strategy. This requires a soluble base (e.g., TMSOK) and anhydrous solvents.[1]
Q4: Should I protect the indazole N-H group?
Answer: This is a common strategic question.
-
No Protection (Recommended First): With modern catalyst systems (e.g., Pd(dppf)Cl₂ or Buchwald systems), coupling unprotected NH-indazoles is often successful.[2][12] This avoids extra synthetic steps. The acidic N-H proton is typically consumed by an equivalent of the base.
-
When to Protect: If you continue to see low yields despite optimizing other conditions, catalyst inhibition by the N-H may be the culprit.[2] Protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can block this interaction and sometimes improve solubility, leading to higher yields.[12]
Part 3: Protocols and Data
General Protocol for Suzuki Coupling (Starting Point)
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with Argon or Nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1 M relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][5][10]
Table of Recommended Starting Conditions
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (Mild) | Recommendation 3 (Anhydrous) |
| Aryl Halide | Aryl Bromide or Iodide (1.0 eq) | Aryl Bromide or Triflate (1.0 eq) | Aryl Chloride or Bromide (1.0 eq) |
| Boronic Acid | This compound (1.3 eq) | This compound (1.5 eq) | 3-Methyl-1H-indazole-5-Bpin (1.3 eq) |
| Pd Catalyst | XPhos Pd G3 (2 mol%) | Pd(dppf)Cl₂ (3 mol%) | SPhos Pd G4 (2 mol%) |
| Base | K₃PO₄ (2.5 eq) | K₂CO₃ (3.0 eq) | TMSOK (2.5 eq) |
| Solvent | Dioxane / H₂O (10:1) | THF / H₂O (4:1) | Anhydrous Toluene or 2-MeTHF |
| Temperature | 100 °C | 80 °C | 110 °C |
References
- Suzuki-Miyaura Coupling Reactions with 6-iodo-2,3-dimethyl-2H-indazole - Benchchem.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 5-Iodo-1H-indazol-3-amine - Benchchem.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH.
- Protodeboronation of (Hetero)
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Protodeboronation of (Hetero)
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing.
- Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole - Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - ResearchG
- Suzuki Coupling - Organic Chemistry Portal.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - MDPI.
- Suzuki reaction - Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-Methyl-1H-indazole-5-boronic acid Couplings
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 3-Methyl-1H-indazole-5-boronic acid. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions, optimize reaction conditions, and ensure the successful synthesis of target molecules.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving very low yields. What are the most common culprits?
A1: Low yields in these couplings are typically traced back to a few key issues:
-
Protodeboronation: The C-B bond of your boronic acid is being cleaved and replaced by a C-H bond, effectively destroying your starting material. This is a very common side reaction for heteroaryl boronic acids, especially under harsh basic conditions.[1][2]
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the indazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[3][4] The formation of palladium black (precipitated, inactive palladium) is a visual indicator of catalyst decomposition.[5]
-
Homocoupling: Your boronic acid is reacting with itself to form a 3,3'-dimethyl-1H,1'H-5,5'-biindazole dimer. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[6][7]
-
Poor Solubility: The boronic acid, aryl halide, or base may have poor solubility in the chosen solvent system, leading to a sluggish or incomplete reaction.[8]
Q2: I'm observing a significant amount of a bi-indazole impurity that is difficult to separate from my product. What is it and how do I prevent it?
A2: This is almost certainly the homocoupled dimer of this compound. This side reaction is primarily caused by two pathways:
-
Oxygen-Mediated: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of two boronic acid molecules.[7]
-
Pd(II)-Mediated: If you are using a Pd(II) salt like Pd(OAc)₂, it can react directly with the boronic acid to form the dimer and the active Pd(0) species.[7][9]
Prevention is key:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[7][8]
-
Use a Pd(0) Source: Employing a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can often mitigate the homocoupling that occurs during the initial reduction of a Pd(II) source.[6]
-
Add a Reducing Agent: Including a mild reducing agent, like potassium formate, can help maintain the palladium in its active Pd(0) state.[9]
Q3: Besides my desired C-C coupled product, I am seeing evidence of N-arylation on the indazole ring. Is this common and how can I control the regioselectivity?
A3: Yes, competitive N-arylation is a known side reaction for N-H containing heterocycles like indazole.[3] The indazole nitrogen can act as a nucleophile and displace the halide on your coupling partner, leading to a mixture of C-arylated and N-arylated products.
To favor C5-arylation:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[10][11] These ligands create a sterically hindered environment around the palladium center that favors the transmetalation pathway required for C-C coupling over the C-N coupling pathway.
-
Protecting Groups: While often undesirable due to extra steps, protecting the N-H of the indazole (e.g., with a BOC or SEM group) can completely prevent N-arylation.
-
Base Selection: The choice of base can influence selectivity. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred as they are less likely to deprotonate the indazole nitrogen to an extent that favors competitive N-arylation.
Part 2: In-Depth Troubleshooting Guides
Issue 1: Chronic Low Yield & Presence of 3-Methyl-1H-indazole
If you observe significant amounts of 3-methyl-1H-indazole (the protodeboronated byproduct) in your crude reaction mixture, you are facing a protodeboronation problem. This occurs when the boronic acid moiety is cleaved and replaced by a proton from the solvent or other sources.
Protodeboronation of aryl boronic acids is often accelerated under basic aqueous conditions.[12][13] The base (e.g., OH⁻) attacks the boron atom to form a more electron-rich boronate species ([ArB(OH)₃]⁻). This species is more susceptible to protonolysis by water or other protic sources, leading to the cleavage of the C-B bond.[1][2] For heteroaryl boronic acids, this process can be particularly rapid.[14]
| Parameter | Standard Condition (High Risk) | Recommended Condition (Low Risk) | Rationale |
| Base | Strong, soluble bases (e.g., NaOH, Na₂CO₃ in excess water) | Milder, often heterogeneous bases (e.g., K₃PO₄, Cs₂CO₃, KF) | Reduces the concentration of the highly reactive boronate species in solution, slowing the rate of protonolysis.[2][15] |
| Temperature | > 100 °C | 60 - 80 °C | Protodeboronation is kinetically driven and its rate increases significantly with temperature.[15] |
| Solvent | Protic solvents or high water content (e.g., Dioxane/H₂O 1:1) | Anhydrous polar aprotic solvents (e.g., Dioxane, THF, DMF) with minimal water | Reduces the availability of proton sources required for the undesired C-B bond cleavage.[15] |
| Boron Source | Boronic Acid | Boronate Ester (e.g., Pinacol, MIDA) or Trifluoroborate salt | These derivatives are more stable and undergo slow hydrolysis in situ to release the active boronic acid, keeping its standing concentration low.[6][12] |
Issue 2: Catalyst Inhibition & Competing N-Arylation
The presence of two basic nitrogen atoms in the indazole ring presents a unique challenge. These nitrogens can act as ligands for the palladium catalyst, leading to the formation of inactive or less active complexes, which stalls the catalytic cycle. This can also facilitate undesired N-arylation.
The desired Suzuki-Miyaura C-C coupling competes with off-cycle pathways where the indazole starting material or product coordinates to the palladium center. This coordination can be strong enough to displace the phosphine ligands, leading to catalyst deactivation. Furthermore, if the indazole N-H is deprotonated by the base, the resulting indazolide anion can participate in C-N bond formation.
// Define nodes pd0 [label="Pd(0)L\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition\n(Ar-X)", fillcolor="#F1F3F4"]; ar_pd_x [label="Ar-Pd(II)-X\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation\n(Indazole-B(OH)₂)", fillcolor="#F1F3F4"]; ar_pd_indazole [label="Ar-Pd(II)-Indazole\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive\nElimination", fillcolor="#F1F3F4"]; product [label="Desired C-C Product\n(Ar-Indazole)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Off-cycle nodes inhibition [label="Catalyst Inhibition\n(Indazole Coordination)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cn_coupling [label="C-N Coupling\n(N-Arylation)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cn_product [label="N-Aryl Indazole\nByproduct", shape=ellipse, fillcolor="#FBBC05"];
// Connect the main cycle pd0 -> oxidative_addition [label=" "]; oxidative_addition -> ar_pd_x [label=" "]; ar_pd_x -> transmetalation [label=" "]; transmetalation -> ar_pd_indazole [label=" "]; ar_pd_indazole -> reductive_elimination [label=" "]; reductive_elimination -> product [label=" "]; product -> pd0 [label="Catalyst\nRegeneration", style=dashed];
// Connect the off-cycle pathways ar_pd_x -> cn_coupling [label="Base, Indazole-H"]; cn_coupling -> cn_product; pd0 -> inhibition [label="Indazole Ligand\nExchange"]; } ends_dot Caption: Competing pathways in indazole cross-coupling.
-
Use Specialized Ligands: The use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) is highly recommended. These ligands accelerate the rate-limiting reductive elimination step to form the C-C bond, helping it outcompete catalyst inhibition and C-N coupling pathways.[11]
-
Employ Pre-catalysts: Modern palladium pre-catalysts (e.g., XPhos Pd G3) are designed to generate the active Pd(0) species efficiently while resisting deactivation. They often show superior performance for challenging heterocyclic substrates.[11]
-
Optimize Base and Stoichiometry:
-
Use the minimum effective amount of base (typically 2.0 equivalents).
-
Using a slight excess of the boronic acid (1.2 - 1.5 equivalents) can help favor the transmetalation step.[11]
-
Part 3: Recommended General Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound and should be optimized for specific substrates.
Experimental Procedure
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).
-
-
Inert Atmosphere Setup:
-
Seal the flask with a septum and evacuate and backfill with Argon or Nitrogen three times.
-
-
Solvent Addition & Degassing:
-
Add a suitable solvent (e.g., 1,4-Dioxane or Toluene, 5 mL).
-
Bubble Argon or Nitrogen through the stirred mixture for 20-30 minutes to ensure rigorous degassing.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand. For example, Pd₂(dba)₃ (0.02 mmol, 2 mol %) and SPhos (0.08 mmol, 8 mol %). Alternatively, use a pre-catalyst like SPhos Pd G3 (0.02 mmol, 2 mol %).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
References
- Vertex AI Search, based on "Protodeboronation of (Hetero)
- Vertex AI Search, based on "Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide".
- ResearchGate, "The proposed mechanism for protodeboron
- ResearchGate, "Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- ACS Publications, "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Journal of the American Chemical Society, "Protodeboronation of (Hetero)
- Wikipedia, "Protodeboron
- Journal of the American Chemical Society, "Base-Catalyzed Aryl-B(OH)
- BenchChem, "Strategies to minimize homocoupling in Suzuki reactions of boronic acids".
- RSC Advances, "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles" (2021).
- BenchChem, "Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis".
- BenchChem, "Overcoming low yields in Suzuki coupling with functionalized boronic acids".
- NIH PMC, "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Applic
- MDPI, "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles".
- NIH, "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- MDPI, "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism" (2023).
- RSC Publishing, "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles".
- Organic Chemistry Frontiers (RSC Publishing), "Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles".
- YouTube, "Suzuki Coupling I Common Byproducts in Suzuki Coupling".
- ResearchGate, "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?".
- Reddit, "Why am I getting low yield for my Suzuki coupling reaction?".
- BenchChem, "Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Deriv
- Journal of the American Chemical Society, "Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles" (2010).
- NIH PMC, "Bypassing the Limitations of Directed C–H Functionaliz
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Deboronation of 3-Methyl-1H-indazole-5-boronic acid
<I3>
Introduction: Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 3-Methyl-1H-indazole-5-boronic acid. This resource is structured to provide in-depth troubleshooting, frequently asked questions (FAQs), and preventative strategies to address the common challenge of deboronation. By understanding the underlying mechanisms and implementing the protocols outlined here, you can significantly enhance the stability and successful utilization of this critical reagent in your synthetic workflows.
The Challenge: Understanding Deboronation
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. However, its utility can be compromised by its susceptibility to deboronation, a process where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond. This degradation pathway leads to the formation of 3-methyl-1H-indazole as a significant impurity, which can lower reaction yields and complicate product purification.
The propensity for deboronation is often influenced by the electronic properties of the heterocyclic ring system and the specific conditions of the experiment.[1][2][3] This guide will provide a systematic approach to mitigating this undesired side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deboronation for this compound?
A1: Deboronation is typically triggered by several factors that can act independently or in concert:
-
Hydrolytic Cleavage (Protodeboronation): This is a common pathway where a proton source, most often water, cleaves the C-B bond.[4] This process can be significantly accelerated under either acidic or basic conditions.[2][3]
-
Thermal Stress: Elevated temperatures can promote the decomposition of the boronic acid, leading to the loss of the boronic acid moiety.
-
Oxidative Degradation: The C-B bond is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture, converting the boronic acid to a phenol or alcohol.[4][5][6]
-
Reaction Conditions: Specific reagents and conditions, such as the choice of base, solvent, and even the palladium catalyst system in cross-coupling reactions, can influence the rate of deboronation.[7][8][9]
Q2: How can I best store this compound to ensure its long-term stability?
A2: Proper storage is the first line of defense against degradation.
-
Temperature: Store in a cool, dry environment, ideally in a refrigerator (2-8 °C).
-
Atmosphere: To minimize exposure to moisture and oxygen, store the compound in a tightly sealed container. For extended storage, consider placing the container in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[10] Anhydrous boronic acids are known to be hygroscopic and can cake if exposed to the atmosphere.[10]
-
Container Material: Use containers made of appropriate materials like HDPE, polypropylene, or glass to ensure chemical compatibility and prevent contamination.[11]
Q3: How can I assess the purity of my this compound and detect deboronation?
A3: Several analytical techniques can be employed to determine the purity of your boronic acid and quantify the extent of deboronation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for detecting the deboronated byproduct, 3-methyl-1H-indazole. The appearance of a new signal in the aromatic region, corresponding to the proton that has replaced the boronic acid group, is a clear indicator of deboronation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for separating the boronic acid from its deboronated impurity and confirming the identity of each species by their mass-to-charge ratio.
-
Inductively Coupled Plasma (ICP) Techniques: For precise quantification of boron content, methods like ICP-Atomic Emission Spectrometry (ICP-AES) or ICP-Mass Spectrometry (ICP-MS) can be utilized.[12][13][14][15]
Troubleshooting Guide: Preventing Deboronation in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a primary application for this compound, and the reaction conditions can often promote deboronation. Here’s a systematic approach to troubleshooting and optimizing your reactions to favor the desired cross-coupling pathway.
Common Problem: Low yield of the coupled product with significant formation of 3-methyl-1H-indazole.
This indicates that deboronation is a significant competing side reaction.
Troubleshooting Workflow for Deboronation
Caption: A logical workflow for troubleshooting and minimizing deboronation in Suzuki-Miyaura coupling reactions.
Step 1: Verify Reagent Quality
Causality: The purity of your starting materials is paramount. If the boronic acid has already partially decomposed, it will inevitably lead to lower yields and the presence of the deboronated impurity.
Troubleshooting Actions:
-
Purity Check: Before use, confirm the purity of your this compound via ¹H NMR or LC-MS.
-
Stoichiometry: While a slight excess of the boronic acid (typically 1.2-1.5 equivalents) can be beneficial, a large excess is not always better and can contribute to side reactions.
Experimental Protocol: Purity Assessment by ¹H NMR
-
Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Carefully integrate the aromatic protons of the indazole ring. Compare the integration of the desired boronic acid signals with any new signals that correspond to the deboronated 3-methyl-1H-indazole.
Step 2: Optimize Base Selection
Causality: The base plays a crucial role in activating the boronic acid for transmetalation.[16][17] However, strong bases, particularly in the presence of water, can significantly accelerate hydrolytic deboronation.[18]
Troubleshooting Actions:
-
Weaker Bases: Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
Anhydrous Conditions: If a strong base is necessary, ensure the reaction is conducted under strictly anhydrous conditions to minimize hydrolysis.
Data Summary: Base Selection and Impact on Deboronation
| Base | Relative Strength | Common Solvents | Tendency for Deboronation |
| NaOH, KOH | Strong | Dioxane/H₂O | High |
| K₂CO₃, Cs₂CO₃ | Moderate | Dioxane/H₂O, DMF | Moderate |
| K₃PO₄ | Moderate | Toluene, Dioxane | Low to Moderate |
Step 3: Evaluate Solvent System
Causality: The choice of solvent can dramatically impact the rate of deboronation. Protic solvents can act as a proton source, directly contributing to the undesired side reaction.
Troubleshooting Actions:
-
Aprotic Solvents: Favor the use of aprotic solvents like dioxane, THF, toluene, or DMF.
-
Minimize Water: If an aqueous co-solvent is required, use the minimum amount necessary and ensure all solvents are thoroughly degassed to remove oxygen, which can contribute to oxidative degradation.
Experimental Protocol: Solvent Degassing
-
Place the solvent in a flask equipped with a sidearm and a stir bar.
-
Seal the flask with a rubber septum.
-
Connect the sidearm to a vacuum/inert gas manifold.
-
Perform at least three "freeze-pump-thaw" cycles:
-
Freeze the solvent using a liquid nitrogen or dry ice/acetone bath.
-
Apply a high vacuum to remove gases from above the frozen solvent.
-
Close the vacuum connection and allow the solvent to thaw, which releases dissolved gases.
-
Backfill the flask with an inert gas (argon or nitrogen).
-
-
Repeat this process two more times to ensure the solvent is sufficiently deoxygenated.
Step 4: Control Temperature & Time
Causality: Higher reaction temperatures and prolonged reaction times can increase the rate of both desired and undesired reactions, including deboronation.
Troubleshooting Actions:
-
Lower Temperature: Attempt the reaction at a lower temperature. This may require a longer reaction time, but it can significantly suppress the deboronation pathway.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to avoid unnecessary heating.
Step 5: Refine Catalyst System
Causality: The palladium catalyst and associated ligands can have a profound effect on the reaction outcome. Some catalyst systems are more efficient and can operate under milder conditions, thereby reducing the likelihood of deboronation. Recent studies have shown that bulky phosphine ligands can sometimes promote protodeboronation.[7][8][9]
Troubleshooting Actions:
-
Ligand Selection: If using a simple palladium source like Pd(OAc)₂, consider using specialized ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) can be highly effective.
-
Palladium Precatalysts: Employing modern palladium precatalysts (e.g., SPhos-Pd-G3) can lead to faster reaction rates at lower temperatures, which can outcompete the deboronation process.[19][20] These precatalysts are designed to rapidly generate the active catalytic species.[19][20]
Catalyst System Optimization Flowchart
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. borax.com [borax.com]
- 11. laballey.com [laballey.com]
- 12. researchgate.net [researchgate.net]
- 13. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scilit.com [scilit.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning in Reactions with 3-Methyl-1H-indazole-5-boronic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 3-Methyl-1H-indazole-5-boronic acid in catalytic reactions, particularly the Suzuki-Miyaura cross-coupling. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the common challenge of catalyst poisoning and to ensure successful, reproducible outcomes in your experiments.
Introduction: The Challenge of Unprotected Indazoles
This compound is a valuable building block in medicinal chemistry. However, like many nitrogen-rich heterocycles, its unprotected N-H group presents a significant challenge in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species and, consequently, low or no product yield. This guide is designed to help you understand, diagnose, and overcome this critical issue.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields when using this compound in Suzuki-Miyaura reactions?
A1: The most common cause of low yields is catalyst poisoning or deactivation. The unprotected N-H group on the indazole ring acts as a Lewis base and can bind to the palladium catalyst. This coordination can disrupt the catalytic cycle, leading to the formation of inactive palladium complexes and preventing efficient product formation.[1] In some cases, this can lead to the formation of stable dimeric palladium species that are catalytically inactive.
Q2: Besides catalyst poisoning, what are other common side reactions to be aware of?
A2: Two other prevalent side reactions are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond on the indazole ring, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by the presence of excess water or other proton sources in the reaction mixture. Heteroaryl boronic acids are particularly susceptible to this side reaction.[2]
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid. The presence of oxygen in the reaction is a major contributor to the homocoupling of boronic acids.
Q3: Can impurities in the this compound reagent cause problems?
A3: Yes. Boronic acids can dehydrate over time to form cyclic trimers called boroxines.[3] While boroxines can be active in some Suzuki couplings, their formation can lead to inconsistencies in reagent stoichiometry and reactivity. Additionally, residual starting materials or byproducts from the synthesis of the boronic acid can act as catalyst poisons. It is crucial to use high-purity reagents.
Q4: Is it necessary to protect the N-H group of the indazole before the coupling reaction?
A4: While N-protection (e.g., with Boc, SEM, or THP groups) is a valid strategy to prevent catalyst poisoning, it adds extra steps to the synthetic route (protection and deprotection).[4] Modern catalytic systems, particularly those using bulky, electron-rich phosphine ligands, have been developed to successfully couple unprotected indazoles, making the protection/deprotection sequence often unnecessary.[1]
Part 2: Troubleshooting Guide for Low-Yielding Reactions
This guide provides a systematic approach to diagnosing and resolving issues when your Suzuki-Miyaura reaction with this compound fails or provides low yields.
Problem: Low or No Conversion of Starting Materials
This is the most common issue and is often directly linked to catalyst deactivation. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Detailed Troubleshooting Steps:
Step 1: Evaluate the Catalyst System
-
Causality: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for unprotected indazoles because the relatively small triphenylphosphine ligands do not sufficiently shield the palladium center, allowing the indazole's nitrogen to bind and poison the catalyst.
-
Solution: Employ modern catalyst systems designed for challenging couplings. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[1] These ligands create a sterically hindered environment around the palladium, which favors the desired catalytic cycle over deactivating pathways. Using a pre-formed palladium(II) precatalyst (e.g., a Buchwald precatalyst) can also provide more consistent generation of the active Pd(0) species.
Step 2: Ensure a Rigorously Inert Atmosphere
-
Causality: Dissolved oxygen can lead to the oxidative homocoupling of the boronic acid, consuming your starting material.[5] Oxygen can also contribute to the degradation of the phosphine ligands and the palladium catalyst itself, leading to the formation of inactive palladium oxides.
-
Solution: Solvents and the reaction mixture must be thoroughly degassed. While sparging with an inert gas (argon or nitrogen) is common, for particularly sensitive reactions, performing three to five freeze-pump-thaw cycles is more effective at removing dissolved oxygen.
Step 3: Verify Reagent Quality
-
Causality: this compound can degrade upon storage, particularly if exposed to moisture, leading to the formation of inactive boroxines (cyclic trimers).[3] Low purity can also introduce unknown catalyst poisons.
-
Solution: Use boronic acid from a reputable supplier, preferably from a freshly opened bottle. If the quality is suspect, consider converting the boronic acid to its more stable pinacol ester derivative, which can be easily purified and is often more robust in coupling reactions.
Step 4: Optimize the Base and Solvent
-
Causality: The choice of base is critical. Strong bases can deprotonate the indazole N-H, which can alter its coordination properties. Furthermore, the solubility of the base and the boronate species can significantly impact the reaction rate.
-
Solution: For unprotected indazoles, milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.[1] Ensure the base is finely powdered and anhydrous. A solvent system of dioxane and water (e.g., 4:1) is commonly effective, but other solvents like toluene or 2-MeTHF can be screened.
Quantitative Guide: Recommended Starting Conditions
The following table provides a set of optimized starting conditions for a Suzuki-Miyaura coupling with this compound, based on successful protocols for similar challenging substrates.[1]
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (2-4 mol%) | Highly active and air-stable precatalyst for generating the active LPd(0) species. |
| Ligand | XPhos (included in precatalyst) | Bulky, electron-rich ligand that promotes reductive elimination and prevents catalyst poisoning. |
| Base | K₃PO₄ (2.0 - 3.0 equivalents) | Effective base for unprotected N-heterocycles; minimizes side reactions. |
| Solvent | 1,4-Dioxane / H₂O (4:1 ratio) | Good solvent system for balancing solubility of organic and inorganic reagents. Must be degassed. |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the reaction, but monitor for potential decomposition. |
| Atmosphere | Argon or Nitrogen | Essential to prevent oxygen-mediated side reactions and catalyst deactivation. |
Part 3: Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Solvents (Freeze-Pump-Thaw)
This protocol is essential for removing dissolved oxygen, a common catalyst poison.
-
Place the solvent in a Schlenk flask equipped with a stir bar. The flask should not be more than half full.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, apply a high vacuum (≤ 0.1 mmHg) to the flask for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.
-
Repeat this freeze-pump-thaw cycle at least two more times to ensure complete removal of dissolved gases.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.
Protocol 2: A Robust Suzuki-Miyaura Coupling with this compound
This protocol is adapted from successful methods for coupling unprotected nitrogen-rich heterocycles and is designed to mitigate catalyst poisoning.[1]
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide coupling partner (1.2 eq.), and finely powdered K₃PO₄ (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 3 mol%).
-
Solvent Addition: Add the rigorously degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small additional charge of the catalyst (0.5-1.0 mol%) can be added.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 4: Mechanistic Insights into Catalyst Poisoning
Understanding the mechanism of catalyst deactivation is key to preventing it. The primary poisoning pathway involves the coordination of the indazole's pyrazole-type nitrogen to the palladium center at various stages of the catalytic cycle.
Caption: The indazole substrate can intercept active Pd(0) or Pd(II) intermediates, forming stable, inactive complexes and halting the catalytic cycle.
The use of bulky ligands like SPhos or XPhos provides a steric shield around the palladium atom. This steric hindrance makes it more difficult for the indazole to coordinate, allowing the desired steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) to proceed at a faster rate than the deactivating coordination events.
References
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]
- Shaikh, A. A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(9), 1435-1469. [Link]
- Pelliccia, S., et al. (2016). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Molecules, 21(8), 1059. [Link]
- de Lambert de Boisjan, A., Allemann, C., & Fadini, L. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(4), e2100035. [Link]
- Yamamoto, T., & Nishiyama, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 991-1036. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A General Method for the Suzuki-Miyaura Cross-Coupling of Heteroaryl—Heteroaryl Systems. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
- Wikipedia contributors. (2023). Catalyst poisoning. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
improving solubility of 3-Methyl-1H-indazole-5-boronic acid for reactions
Welcome to the technical support center for 3-Methyl-1H-indazole-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during its use in chemical reactions, with a primary focus on improving its solubility.
Introduction: Understanding the Solubility Challenge
This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] However, its heterocyclic structure and the presence of both a weakly acidic boronic acid group and a basic indazole moiety can lead to solubility issues in common organic solvents. This often results in poor reaction kinetics, low yields, and challenges in purification.
This guide provides a structured approach to systematically address and resolve these solubility-related issues, ensuring more efficient and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in many common organic solvents?
A1: The limited solubility of this compound stems from a combination of its molecular structure and intermolecular forces. The planar indazole ring system can lead to strong crystal lattice packing, making it difficult for solvent molecules to solvate individual molecules effectively. Furthermore, the presence of both a hydrogen-bond donating N-H group and a boronic acid moiety, which can also participate in hydrogen bonding, contributes to strong self-association and the formation of aggregates, reducing solubility in less polar organic solvents.
Q2: Can I simply heat the reaction mixture to improve solubility?
A2: While heating can increase the solubility of many compounds, it should be approached with caution for boronic acids. Elevated temperatures, especially in the presence of water, can promote protodeboronation, an undesirable side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This leads to the consumption of your starting material and the formation of 3-methyl-1H-indazole as a byproduct. Therefore, while gentle heating may be beneficial, it's crucial to balance improved solubility with the potential for thermal decomposition. Careful monitoring of the reaction progress is recommended.
Q3: How does the choice of base affect the solubility of the boronic acid?
A3: The choice of base is critical not only for the catalytic cycle of the cross-coupling reaction but also for the solubility of the boronic acid.[1] In the presence of a base, the boronic acid (a Lewis acid) can be converted to its more soluble boronate salt.[3] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in the presence of water or a protic co-solvent can facilitate this conversion.[4] The choice of base can also influence the overall polarity of the reaction medium, further impacting the solubility of all components.
Q4: I am observing a significant amount of homocoupling of my boronic acid. What could be the cause?
A4: Homocoupling, the reaction of two molecules of the boronic acid to form a bi-indazole species, is a common side reaction. This can be exacerbated by several factors, including the presence of oxygen and the use of certain bases. The mechanism can involve oxidative coupling of the boronic acid. To minimize homocoupling, it is essential to thoroughly degas all solvents and the reaction mixture and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[5] The choice of palladium catalyst and ligands can also play a role in suppressing this side reaction.
Troubleshooting Guide: Improving Solubility for Reactions
This section provides systematic approaches to enhance the solubility of this compound in your reaction setup.
Method 1: Solvent System Optimization
The selection of an appropriate solvent or co-solvent system is the first and often most effective step.
Step-by-Step Protocol:
-
Initial Solvent Screening: Begin by testing the solubility of a small amount of this compound in a range of common solvents used for Suzuki-Miyaura reactions at room temperature.
-
Introduce a Co-solvent: If solubility is poor in a single solvent, introduce a co-solvent. A mixture of a non-polar aprotic solvent with a more polar aprotic or protic solvent is often effective. The addition of water is a common strategy in Suzuki-Miyaura couplings as it can help solubilize the base and the boronate salt.[6][7]
-
Evaluate Solvent Ratios: Systematically vary the ratio of the primary solvent to the co-solvent to find the optimal balance for dissolving all reaction components.
Data Summary: Solvent Selection
| Solvent System (v/v) | Observation | Recommendation |
| Toluene | Poor solubility | Use in combination with a polar co-solvent. |
| Dioxane | Moderate solubility | A good starting point, often used with water. |
| Tetrahydrofuran (THF) | Moderate solubility | Similar to dioxane, can be used with water. |
| Dimethylformamide (DMF) | Good solubility | Use with caution, can be difficult to remove. |
| Dioxane/Water (e.g., 4:1) | Often effective | A standard combination for Suzuki reactions.[8] |
| Toluene/Ethanol (e.g., 3:1) | Can improve solubility | Ethanol can help solvate the boronic acid.[9] |
Logical Workflow for Solvent Selection
Caption: Workflow for solvent system optimization.
Method 2: pH Adjustment and Base Selection
Manipulating the pH of the reaction mixture through the careful selection of a base can significantly enhance the solubility of the boronic acid by forming the more soluble boronate anion.[10]
Step-by-Step Protocol:
-
Select a Suitable Base: Choose a base that is compatible with your reaction conditions. For Suzuki-Miyaura couplings, common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine (NEt₃).
-
Incorporate a Protic Co-solvent: The formation of the boronate salt is facilitated by the presence of a protic solvent like water or an alcohol.[4] Ensure your chosen solvent system includes a component that can facilitate proton transfer.
-
Consider Biphasic vs. Homogeneous Systems: A biphasic system (e.g., toluene/water) can be effective, with the reaction occurring at the interface. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be added to facilitate the movement of reactants between the phases.[11][12]
The Effect of pH on Boronic Acid Solubility
Caption: Equilibrium between boronic acid and boronate.
Method 3: Use of Solubility-Enhancing Additives
In particularly challenging cases, the addition of specific agents can improve solubility.
Step-by-Step Protocol:
-
Phase-Transfer Catalysts: For biphasic reactions, add a catalytic amount (1-10 mol%) of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[12] This can help shuttle the boronate salt from the aqueous phase to the organic phase where the catalyst is located.
-
Polyols: In aqueous or protic media, the addition of polyols like mannitol can form cyclic boronate esters, which can have different solubility profiles.[13] This is a more specialized technique and should be considered when other methods fail.
Concluding Remarks
Improving the solubility of this compound is a multifactorial challenge that can be effectively addressed through a systematic and logical approach. By carefully considering the interplay between the solvent system, base, and temperature, researchers can significantly enhance reaction efficiency and obtain more reliable results. This guide provides a foundational framework for troubleshooting; however, the optimal conditions will always be specific to the particular reaction being performed.
References
- ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears | Request PDF.
- MDPI. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Canadian Science Publishing. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Royal Society of Chemistry. (2006). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series.
- KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications.
- National Center for Biotechnology Information. (2015). Boronic acid with high oxidative stability and utility in biological contexts.
- Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- ResearchGate. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
- ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- National Center for Biotechnology Information. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
- ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
- ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions | Request PDF.
- INOVATUS JOURNALS. (2025). DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION.
- Organic Chemistry Portal. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives.
- National Center for Biotechnology Information. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Center for Biotechnology Information. (2023). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
- PubMed. (2004). Palladium-catalyzed reaction of boronic acids with chiral and racemic alpha-bromo sulfoxides.
- ACS Publications. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
- PubChem. (n.d.). (3-methyl-1H-indazol-5-yl)boronic acid.
- National Center for Biotechnology Information. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Acros Pharmatech. (n.d.). 3-Methyl-1H-indazol-5-yl-5-boronic acid.
- PubMed. (2020). Design and discovery of boronic acid drugs.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed reaction of boronic acids with chiral and racemic alpha-bromo sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DSpace [kuscholarworks.ku.edu]
Technical Support Center: Synthesis of 3-Methyl-1H-indazole-5-boronic Acid Derivatives
Welcome to the technical support center for the synthesis of 3-methyl-1H-indazole-5-boronic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important scaffold. The 1H-indazole core is a privileged structure in medicinal chemistry, and its boronic acid derivatives are crucial building blocks for creating complex molecules through cross-coupling reactions.[1][2]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you overcome common challenges encountered during synthesis.
Overview of Synthetic Strategy
The synthesis of this compound typically involves a multi-step sequence. A common approach is the formation of the 3-methyl-1H-indazole core, followed by a palladium-catalyzed borylation at the C5 position. The initial indazole synthesis often starts from substituted acetophenones or benzonitriles.[3][4] The subsequent borylation is commonly achieved via a Miyaura borylation reaction on a C5-halogenated indazole precursor.[5]
Each of these stages presents unique challenges, from regioselectivity in the indazole formation to catalyst poisoning and side reactions during the borylation step. This guide is structured to address these issues systematically.
Part 1: Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific experimental issues.
Section 1.1: Challenges in 3-Methyl-1H-indazole Core Synthesis
Question 1: My indazole ring-forming reaction is low-yielding or fails completely. What are the common causes?
Answer: Low yields in indazole synthesis often stem from several factors related to the specific method used (e.g., Jacobson, Davis-Beirut, or others).[6][7]
-
Poor Quality Starting Materials: Ensure your precursor (e.g., 2-aminoacetophenone derivative) is pure. Impurities can interfere with the diazotization and cyclization steps.[4]
-
Suboptimal Reaction Conditions:
-
Temperature Control: The diazotization step, if applicable, is highly sensitive to temperature. Maintaining a low temperature (typically 0-5 °C) is critical to prevent the decomposition of the diazonium salt intermediate.
-
pH Control: The pH of the reaction medium can significantly influence the cyclization efficiency. For reactions involving reductive cyclization of nitro-aromatics, the choice and amount of acid or base are crucial.[3]
-
-
Side Reactions: The formation of hydrazones or dimers can be a significant issue, especially at elevated temperatures.[3] The presence of an ortho-hydroxy group on a salicylaldehyde precursor, for example, is often essential for efficient cyclization.[3]
Troubleshooting Workflow for Indazole Formation
Caption: Troubleshooting Decision Tree for Indazole Synthesis.
Section 1.2: Challenges in Palladium-Catalyzed Borylation
The Miyaura borylation is a powerful tool but can be sensitive to substrates containing N-H bonds, like indazoles.[5]
Question 2: My Miyaura borylation of 5-bromo-3-methyl-1H-indazole is incomplete, and I recover significant amounts of starting material. What's wrong?
Answer: Incomplete conversion is a frequent issue in the borylation of nitrogen-containing heterocycles.[8]
-
Catalyst Inactivation: The indazole N-H proton can be acidic enough to react with the base or catalyst, potentially leading to catalyst inhibition or decomposition. The substrate itself can act as a ligand, coordinating to the palladium center and slowing down the catalytic cycle.[8]
-
Insufficiently Active Catalyst System: The choice of palladium source and ligand is critical. For N-heterocycles, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the oxidative addition and reductive elimination steps.[9]
-
Base Selection: The base plays a crucial role. A base that is too strong can lead to side reactions, while a weak base may not be effective in the transmetalation step. Potassium acetate (KOAc) is a standard choice, but for challenging substrates, other bases like potassium 2-ethylhexanoate might offer milder conditions and improved performance.[5][10]
-
Poor Reagent Quality: Bis(pinacolato)diboron (B₂pin₂) can degrade over time, especially if exposed to moisture. It's advisable to check the quality of your B₂pin₂ by NMR.[8]
Question 3: I am observing a significant amount of a de-brominated side product (3-methyl-1H-indazole) in my borylation reaction. How can I prevent this?
Answer: This side product arises from a competing reaction pathway called protodeborylation or hydrodehalogenation.
-
Protodeborylation Mechanism: The desired boronic ester product can hydrolyze to the boronic acid, which is susceptible to cleavage of the C-B bond, replacing it with a C-H bond. This process is often accelerated by aqueous basic conditions and elevated temperatures.[11][12][13]
-
Hydrodehalogenation: Trace amounts of water or other proton sources in the reaction can lead to the protonolysis of key organopalladium intermediates in the catalytic cycle, resulting in the hydrodehalogenated product.
Mitigation Strategies:
-
Protect the N-H group: Protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) can significantly improve reaction outcomes.[14] The Boc group prevents interference from the acidic proton and can improve the solubility and stability of the substrate and product. It can be easily removed later under acidic conditions.
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to minimize hydrodehalogenation.[15]
-
Optimize the Base: Using a non-nucleophilic, anhydrous base can help. Sometimes, switching from KOAc to a weaker base can reduce the rate of protodeborylation.[5]
Table 1: Comparison of Borylation Conditions for 5-Bromo-3-methyl-1H-indazole
| Condition | Substrate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Common Issues |
| Standard | Unprotected | PdCl₂(dppf) | KOAc | Dioxane | 80-100 | Incomplete conversion, protodeborylation, hydrodehalogenation.[8][15] |
| Optimized | Unprotected | XPhos Pd G2 | KOAc | Dioxane | 80 | Improved yields, but N-H can still cause issues.[9] |
| Protected | N1-Boc | PdCl₂(dppf) | KOAc | Dioxane | 80 | Generally high yields, clean reaction, minimal side products.[14] |
Section 1.3: Purification and Characterization Issues
Question 4: I'm having difficulty purifying my final this compound product. It streaks badly on silica gel. What are my options?
Answer: Boronic acids are notoriously challenging to purify via standard silica gel chromatography.[16] Their amphiphilic nature and tendency to form trimers (boroxines) upon dehydration cause poor chromatographic behavior.
-
Acid/Base Extraction: A common and effective method is to perform an acid/base workup. Dissolve the crude material in an organic solvent (like EtOAc or DCM) and extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the boronate salt, leaving non-acidic impurities behind. The aqueous layer is then washed with an organic solvent, re-acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which can be collected by filtration or extracted back into an organic solvent.[17]
-
Recrystallization: If the product is crystalline, recrystallization can be a powerful purification technique. Experiment with various solvent systems.[18]
-
Derivative Formation: For very difficult cases, you can form a stable, crystalline derivative. A common method is to react the crude boronic acid with diethanolamine to form a stable adduct, which can often be easily purified by recrystallization. The pure boronic acid can be regenerated from the adduct.[16][19]
-
Specialized Chromatography: If chromatography is necessary, consider reverse-phase (C18) chromatography.[16] For normal phase, treating the silica gel with boric acid has been reported to improve the chromatography of pinacol boronic esters by suppressing hydrolysis on the column.[20]
Question 5: How can I confirm the presence of the boronic acid group in my product?
Answer: Standard characterization techniques can be supplemented with specific methods for boronic acids.
-
¹¹B NMR Spectroscopy: This is a definitive technique. Boronic acids and their esters give characteristic signals in the ¹¹B NMR spectrum.
-
LC-MS: While boronic acids can be tricky to analyze by LC-MS, observing the correct mass ion for the product and potentially its boroxine trimer can be good evidence.
-
TLC Staining: A simple and effective method is to use a specific stain for boronic acids on a TLC plate. A solution of curcumin can be used as a TLC stain; it forms a red-colored complex with boronic acids, providing a quick qualitative check.[21]
Part 2: Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Boc-5-bromo-3-methyl-1H-indazole
This protocol describes the protection of the indazole nitrogen, which is a crucial step for achieving a clean and high-yielding subsequent borylation.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-methyl-1H-indazole (1.0 eq), dichloromethane (DCM, approx. 0.2 M), and triethylamine (1.5 eq).
-
Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-Boc protected indazole.
Protocol 2: Miyaura Borylation of 1-Boc-5-bromo-3-methyl-1H-indazole
This protocol outlines the conversion of the protected bromo-indazole to its corresponding pinacol boronate ester.
Caption: Experimental Workflow for Miyaura Borylation.
Protocol 3: Deprotection to this compound
This final step removes the Boc protecting group and hydrolyzes the pinacol ester to the desired boronic acid.
-
Setup: Dissolve the 1-Boc-3-methyl-1H-indazole-5-boronic acid pinacol ester (1.0 eq) in a mixture of 1,4-dioxane and 4M HCl (e.g., a 3:1 v/v ratio).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by LC-MS for the disappearance of the starting material. The reaction is usually complete in 2-6 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the dioxane. The resulting aqueous solution can be cooled, and the product may precipitate. If it remains in solution, adjust the pH to be slightly acidic (pH 4-5) with a base like NaOH to promote precipitation.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If impurities are present, perform the acid/base extraction described in Question 4 .
References
- Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005). The Davis-Beirut Reaction. Wikipedia.
- Farma, M., et al. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health.
- Larraufie, M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Haddadin, M. J., et al. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. PubMed.
- Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate.
- Kraemer, N., et al. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. PubMed Central.
- Haddadin, M. J., & Kurth, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed.
- Larraufie, M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.
- Various Authors. (2017). Purification of boronic acids?. Reddit.
- Larraufie, M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Larraufie, M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed.
- Hitosugi, S., et al. (2017). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE.
- Various Authors. (2022). Troubleshooting a Miyaura borylation. Reddit.
- Inventor, A. (Year). Process for purification of boronic acid and its derivatives. Google Patents.
- Various Authors. (2022). Challenging purification of organoboronic acids. Chemistry Stack Exchange.
- Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications.
- Various Authors. (2022). Miyaura Borylation troubleshoot. Reddit.
- Kabalka, G. W., et al. (2012). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). 1H-Indazole-5-boronic Acid Pinacol Ester: A Key Intermediate for Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Molander, G. A., & Trice, S. L. J. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health.
- Murray, P. (n.d.). Case Study: Knowledge Based Problem Solving. Catalysis Consulting.
- He, X., et al. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
- Lensing, C. J., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.
- Poole, C. F., & S, S. K. (1980). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks.
- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal.
- Singh, P., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
- PubChem. (n.d.). (3-methyl-1H-indazol-5-yl)boronic acid. PubChem.
- Haddadin, M. J., et al. (2018). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. National Institutes of Health.
- Eureka | Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. Eureka | Patsnap.
- Acros Pharmatech. (n.d.). 3-Methyl-1H-indazol-5-yl-5-boronic acid. Acros Pharmatech.
- Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. PubMed.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Strategic Importance of Indazole Derivatives in Chemical Research: A Look at 1H-Indazole-5-boronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD..
- Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal.
- Watson, A. J. B., & Su, Y. (2020). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
- Sharma, V., et al. (2016). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate.
- Trice, S. L. J. (2014). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. ScholarlyCommons - University of Pennsylvania.
- Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. PMC - NIH.
- Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- Various Authors. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Reddit.
- Bio, A. M. (2021). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemimpex.com [chemimpex.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. academic.oup.com [academic.oup.com]
- 21. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Workup Procedures for Reactions Involving 3-Methyl-1H-indazole-5-boronic acid
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup of reactions involving 3-Methyl-1H-indazole-5-boronic acid, a key building block in medicinal chemistry. Our focus is to provide practical, field-tested advice to help you overcome common challenges and ensure the integrity of your synthetic outcomes.
Troubleshooting Guide: Navigating Common Workup Issues
This section addresses specific problems you may encounter during the workup of reactions with this compound, offering explanations and actionable solutions.
Issue 1: Low Yield of the Desired Product with Significant Starting Material Remaining
Potential Cause: Incomplete reaction or premature workup. The N-H proton on the indazole ring can sometimes interfere with catalytic cycles, particularly in cross-coupling reactions, by coordinating with the metal center.[1] This can inhibit the reaction, leading to low conversion.
Solution Workflow:
-
Reaction Monitoring: Before initiating the workup, ensure the reaction has gone to completion. Utilize reliable monitoring techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Optimize Reaction Conditions: If the reaction is stalled, consider re-evaluating your conditions. For Suzuki-Miyaura couplings, this may involve screening different palladium catalysts, ligands, bases, or solvent systems.[3][4] For instance, using a more robust ligand or a different base might prevent catalyst inhibition.[3]
-
N-H Protection: In cases of persistent low conversion, protecting the indazole N-H group prior to the coupling reaction can be an effective strategy.[5] This prevents interference with the catalyst and can significantly improve yields.
Issue 2: Presence of a Significant Amount of a Deboronated Byproduct (3-Methyl-1H-indazole)
Potential Cause: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for many boronic acids, especially heterocyclic ones.[2][6] This is often accelerated by strong bases, high temperatures, and the presence of water.[2]
Solution Workflow:
-
Base Selection: Opt for milder, non-hydroxide bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2][6]
-
Anhydrous Conditions: Minimize water in your reaction. Use anhydrous solvents and ensure all glassware is thoroughly dried.[2] Water acts as the proton source for protodeboronation.
-
Temperature Control: Run the reaction at the lowest effective temperature to disfavor the protodeboronation pathway.[6]
-
Boronic Acid Stabilization: Consider converting the boronic acid to a more stable derivative, such as a MIDA boronate or a potassium organotrifluoroborate, which are less prone to protodeboronation.[6]
Diagram of Protodeboronation Side Reaction:
Caption: Protodeboronation of this compound.
Issue 3: Difficulty in Removing Unreacted Boronic Acid and Boronic Acid-Derived Impurities During Purification
Potential Cause: this compound and its byproducts can be polar and may co-elute with the desired product during column chromatography, especially if the product is also polar.
Solution Workflow:
-
Aqueous Base Wash: During the workup, wash the organic layer with an aqueous basic solution (e.g., 1M NaOH). Boronic acids are acidic and will be deprotonated to form water-soluble boronate salts, which will partition into the aqueous layer.[7]
-
Acid/Base Extraction: A full acid-base extraction can be employed. After the basic wash to remove the boronic acid, the organic layer can be washed with an acidic solution (e.g., 1M HCl) to remove any basic impurities, followed by a final water or brine wash.
-
Solvent Selection for Chromatography: For purification by column chromatography, consider using a different solvent system. If a standard hexane/ethyl acetate system is not providing good separation, a switch to a dichloromethane/methanol gradient may be more effective for polar compounds.[7]
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique to remove impurities.[8] Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Diagram of an Aqueous Workup Workflow:
Caption: A standard aqueous workup procedure for purification.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances.[9] Refrigeration is often suggested. Boronic acids can be sensitive to moisture and air over time, which can lead to decomposition.
Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling is often a result of oxygen in the reaction mixture, which can facilitate the oxidative coupling of the boronic acid.[3] To mitigate this, ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., Nitrogen or Argon).[2][3]
Q3: Can I use this compound directly in a Suzuki-Miyaura coupling without protecting the N-H group?
A3: Yes, it is often possible to use the unprotected indazole in Suzuki-Miyaura reactions.[1] However, the success of the reaction can be highly dependent on the specific substrates and reaction conditions.[1] The free N-H can sometimes inhibit the palladium catalyst.[1] If you are experiencing issues with low yield or catalyst deactivation, N-protection should be considered.[5]
Q4: What is a general, reliable protocol for a Suzuki coupling with this compound?
A4: While optimization is often necessary, a general starting point for a Suzuki coupling is as follows:
Experimental Protocol: General Suzuki-Miyaura Coupling
| Step | Procedure |
| 1. Reagent Setup | In an oven-dried reaction vessel equipped with a stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).[2][10] |
| 2. Inert Atmosphere | Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[2] |
| 3. Catalyst Addition | Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3, 1–5 mol%).[2][10] |
| 4. Solvent Addition | Add the degassed solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF) via syringe.[2][10] |
| 5. Reaction | Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[2] |
| 6. Monitoring | Monitor the reaction's progress by TLC or LC-MS.[2] |
| 7. Workup | Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and perform an aqueous workup as described in the troubleshooting section.[2] |
| 8. Purification | Purify the crude product by flash column chromatography or recrystallization.[2] |
References
- Technical Support Center: Suzuki Coupling Reactions Involving Heterocyclic Boronic Acids - Benchchem. (n.d.).
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (n.d.).
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.).
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem. (n.d.).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.).
- Can I remove boronic acid using Work up process? - ResearchGate. (2016).
- (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem. (n.d.).
- This compound - CymitQuimica. (n.d.).
- (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions - ResearchGate. (2025).
- This compound | 1245816-25-4 - Sigma-Aldrich. (n.d.).
- 3-Methyl-1H-indazol-5-yl-5-boronic acid. (n.d.).
- Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives - Benchchem. (n.d.).
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (2023).
- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016).
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 3-Methyl-1H-indazol-5-yl-5-boronic acid [acrospharmatech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
minimizing homocoupling of 3-Methyl-1H-indazole-5-boronic acid
A Guide to Minimizing Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for researchers utilizing 3-Methyl-1H-indazole-5-boronic acid. The indazole scaffold is a privileged structure in medicinal chemistry, and its incorporation into complex molecules via Suzuki-Miyaura cross-coupling is a cornerstone of modern drug development. However, the inherent reactivity of heteroaryl boronic acids, particularly those with nitrogen-containing heterocycles, presents unique challenges—most notably, the formation of a symmetrical bi-indazole byproduct through homocoupling.
This guide provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help you suppress this yield-reducing side reaction and streamline your synthetic workflow.
Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues
This section is designed to address problems as they arise during your experiments. Each entry details a common issue, explains the underlying chemical principles, and provides a clear set of solutions.
Issue 1: I'm observing a significant amount of a dimeric byproduct, 3,3'-dimethyl-1H,1'H-5,5'-biindazole, in my reaction mixture. What is happening and how can I fix it?
Root Cause Analysis: You are observing the classic byproduct of boronic acid homocoupling. This side reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and often complicates purification due to similar polarity. The two primary mechanistic culprits are dissolved oxygen and the presence of Palladium(II) species in your reaction.[1][2]
-
Oxygen-Mediated Pathway: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) intermediate can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0).[1][3][4][5]
-
Pd(II) Precatalyst Pathway: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it can directly react with two equivalents of the boronic acid at the start of the reaction to form the homocoupled product.[1][5] This process also serves to generate the active Pd(0) catalyst, but at the expense of your valuable starting material.
Immediate Solutions:
-
Rigorous Degassing is Non-Negotiable: The most critical step to prevent oxygen-mediated homocoupling is the thorough removal of dissolved oxygen from your solvents and the reaction mixture.
-
Inert Gas Sparging: Bubble an inert gas (argon or nitrogen) through your solvent(s) for at least 30-60 minutes before use. A subsurface sparge, where the gas is introduced below the liquid surface via a long needle, is significantly more effective.[2][6]
-
Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on your reaction mixture. This technique is especially recommended for sensitive or high-stakes coupling reactions.[1][7]
-
-
Maintain an Inert Atmosphere: After degassing, ensure the reaction is assembled and run under a positive pressure of nitrogen or argon. Use Schlenk line techniques or a glovebox for the best results.[7]
-
Switch Your Palladium Source: If using a Pd(II) precatalyst, switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1][7] This eliminates the initial burst of homocoupling caused by the in-situ reduction of Pd(II). Alternatively, modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed for clean and efficient generation of the active Pd(0) species, minimizing these side reactions.[8]
Issue 2: I've thoroughly degassed my reaction and switched to a Pd(0) source, but I still see homocoupling and my reaction is sluggish. What should I optimize next?
Root Cause Analysis: If homocoupling persists despite addressing oxygen and the initial catalyst state, the issue likely lies within the kinetics of the catalytic cycle. For heteroaryl boronic acids like this compound, the transmetalation step can be slow or the catalyst can be inhibited by the Lewis basic nitrogen atoms of the indazole ring.[9][10] When the desired cross-coupling is slow, competing side reactions like homocoupling have more time to occur.
Optimization Strategies:
-
Ligand Selection is Crucial: The ligand stabilizes the palladium center and profoundly influences its reactivity. For challenging substrates like indazoles, standard ligands like PPh₃ are often insufficient.
-
Use Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[1][11] Their steric bulk promotes the final reductive elimination step and can hinder the formation of intermediates that lead to homocoupling, while their electron-donating nature facilitates the initial oxidative addition.[1][12]
-
-
Re-evaluate Your Base and Solvent System: The base activates the boronic acid for transmetalation, and its effectiveness is tied to the solvent.[13]
-
Bases: For heteroaryl boronic acids, moderately strong inorganic bases are often effective. Potassium phosphate (K₃PO₄) is an excellent choice, particularly in anhydrous conditions.[7][8] Cesium carbonate (Cs₂CO₃) is also a reliable option.[7] Avoid overly harsh bases like hydroxides if you also observe protodeboronation (loss of the boronic acid group).
-
Solvents: Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF.[1] While aqueous solvent systems can aid in dissolving the base, they can also promote protodeboronation of sensitive heteroaryl boronic acids.[7][14]
-
-
Adjust the Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions, which may have a higher activation energy than the desired cross-coupling.[1] Run the reaction at the lowest temperature that provides a reasonable rate of product formation (typically 80-110 °C).[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of boronic acid homocoupling?
A1: There are two well-established pathways. The first is an oxygen-mediated process where Pd(0) is oxidized to Pd(II) by O₂, which then catalyzes the homocoupling.[1][3][4] The second is a Pd(II)-mediated process, which occurs when using Pd(II) precatalysts (like Pd(OAc)₂) that react directly with the boronic acid to form the dimer and the active Pd(0) catalyst.[1][5] A third, less common pathway involving protonolysis followed by a second transmetalation has also been proposed for certain hindered substrates.[15]
Caption: A troubleshooting decision tree for minimizing homocoupling.
Validated Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, incorporating best practices to suppress homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.5 mol%)
-
Potassium phosphate, tribasic (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Solvent Degassing: Place the required volume of anhydrous 1,4-dioxane in a Schlenk flask. Bubble argon gas through the solvent via a long needle for at least 45 minutes to ensure thorough deoxygenation.
-
Reaction Setup: To a separate oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times. This ensures all reagents are under an inert atmosphere before solvent addition.
-
Catalyst Preparation (Pre-mixing): In a nitrogen-filled glovebox or under a positive flow of argon, add the Pd₂(dba)₃ and SPhos to a small vial.
-
Solvent and Reagent Addition: Under a positive flow of argon, add the degassed 1,4-dioxane to the flask containing the boronic acid, aryl halide, and base via cannula or syringe. Stir for 5 minutes to create a slurry.
-
Catalyst Addition: Add the pre-mixed catalyst/ligand solid to the reaction flask under a positive flow of argon. The color of the mixture will typically change.
-
Reaction: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small, quenched aliquots. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired cross-coupled product.
References
- BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
- Amatore, C., Jutand, A., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Gouré, E., et al. (2022).
- Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
- Billingsley, K. L., & Buchwald, S. L. (2008).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- BenchChem. (2025). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis.
- Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.
- Wikipedia. Suzuki reaction.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
- Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Vedejs, E., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry.
- Campos, R. K., et al. (2015). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Reddit user discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Cox, P. A., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier.
- Sandford, C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: The Critical Role of the Base in Suzuki Reactions of 3-Methyl-1H-indazole-5-boronic acid
<
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the nuanced role of the base when using 3-Methyl-1H-indazole-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this powerful C-C bond-forming reaction. We will move beyond simple protocol recitation to explore the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical when working with this compound?
A1: The base in a Suzuki-Miyaura coupling serves a multifaceted role that is particularly crucial for heterocyclic boronic acids like this compound.[1][2][3] Firstly, the base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻).[4][5] This "ate" complex is essential for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[5][6]
Secondly, the indazole moiety contains an acidic N-H proton. The choice of base and its strength can influence whether this proton is abstracted. Deprotonation can alter the electronic properties and solubility of the starting material, potentially impacting the reaction rate and side-product formation.[7][8]
Finally, an inappropriate base can promote undesirable side reactions such as protodeboronation, where the C-B bond of the boronic acid is cleaved, leading to the formation of 3-methyl-1H-indazole and a reduction in the yield of the desired coupled product.[9][10]
Q2: I'm observing significant protodeboronation of my this compound. What is the likely cause and how can I mitigate it?
A2: Protodeboronation is a common side reaction for many heterocyclic boronic acids and is often exacerbated by the reaction conditions.[9][11] The primary culprits are typically strong, nucleophilic bases, especially in the presence of water.[9][10]
Troubleshooting Steps:
-
Switch to a Milder Base: If you are using a strong base like NaOH or KOH, consider switching to a milder, non-nucleophilic base. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective choices for Suzuki couplings involving N-heterocycles.[7][12] Potassium phosphate (K₃PO₄) is another excellent option, particularly for challenging couplings.[10][13]
-
Anhydrous Conditions: While some water is often beneficial or even necessary for the activity of certain bases like K₃PO₄, excessive water can promote protodeboronation.[10] Consider using anhydrous solvents and ensuring your base is finely powdered and dry.
-
Protecting Group Strategy: In cases where protodeboronation remains a significant issue, protecting the indazole N-H group (e.g., with a Boc or SEM group) can be a viable, albeit longer, strategy.[7] However, many couplings with unprotected indazoles are successful with careful optimization of the base and reaction conditions.[8]
-
Boronic Acid Stability: Consider converting the boronic acid to a more stable derivative, such as a MIDA boronate or a potassium organotrifluoroborate, which can be more resistant to protodeboronation.[9][14]
Q3: My reaction is sluggish and giving low yields. Could the base be the issue?
A3: Yes, an inappropriate base can certainly lead to low yields.[10][15] A base that is too weak may not be sufficient to activate the boronic acid for efficient transmetalation.[10] Conversely, a base that is too strong or poorly soluble can lead to a heterogeneous reaction mixture and poor reproducibility.
Optimization Workflow:
-
Base Screening: If you are experiencing low yields, a systematic screen of different bases is recommended. A good starting point is to compare a mild base (e.g., K₂CO₃), a moderately strong base (e.g., Cs₂CO₃), and a stronger, non-nucleophilic base (e.g., K₃PO₄).
-
Solvent Synergy: The choice of base is intrinsically linked to the solvent system.[10] For instance, inorganic bases like K₂CO₃ and K₃PO₄ often show improved performance with the addition of a small amount of water to a primary organic solvent like 1,4-dioxane or THF.[8][16]
-
Temperature Optimization: If the reaction is slow, a cautious increase in temperature may be beneficial. However, be mindful that higher temperatures can also increase the rate of side reactions like protodeboronation.[8]
Troubleshooting Guide: Base Selection for Suzuki Coupling of this compound
This section provides a structured approach to troubleshooting common issues related to base selection in your Suzuki coupling reactions.
| Issue | Potential Cause Related to Base | Recommended Action |
| Low to No Product Yield | Inappropriate base strength or solubility. | Screen a panel of bases with varying strengths (e.g., NaHCO₃, K₂CO₃, Cs₂CO₃, K₃PO₄).[12] Ensure the base is finely powdered for better dispersion. Consider the solvent system's ability to dissolve the base; adding water as a co-solvent can be beneficial.[8] |
| Significant Protodeboronation | Base is too strong or nucleophilic. | Switch to a milder, less nucleophilic base like K₂CO₃ or Cs₂CO₃.[7] Minimize the amount of water in the reaction. In challenging cases, consider using anhydrous conditions with a base like KF.[6] |
| Reaction Stalls or is Incomplete | Insufficient base to drive the catalytic cycle. | Ensure at least 2-3 equivalents of the base are used. Confirm the purity and dryness of the base. |
| Formation of Insoluble Precipitates | Poor solubility of the boronate salt or palladium complexes. | Change the solvent system to one that better solubilizes all components. The base itself can influence the solubility of intermediates. |
| Decomposition of Starting Material or Product | Base-sensitive functional groups on the coupling partner. | If your coupling partner has base-labile groups (e.g., esters), use a milder base like NaHCO₃ or KF.[6][12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for your optimization efforts.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Role of the Base
The following diagrams illustrate the key steps in the Suzuki-Miyaura catalytic cycle and the critical intervention of the base.
Caption: A decision tree for troubleshooting base-related issues in the Suzuki coupling.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- D'Auria, M., & Racioppi, R. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(9), 10957–10970. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 25969-25983. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Aoun, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6065-6074. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Li, W., et al. (2019). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 141(42), 16611–16616. [Link]
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Aoun, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. quora.com [quora.com]
- 16. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
Technical Support Center: Solvent Selection for Optimizing 3-Methyl-1H-indazole-5-boronic Acid Reactions
Welcome to the technical support center for optimizing reactions involving 3-Methyl-1H-indazole-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Here, we will delve into the causal relationships behind experimental choices, providing you with the expertise to troubleshoot and enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings involving heterocyclic boronic acids like this compound often stem from a few critical factors:
-
Poor Solubility: The boronic acid, aryl halide, or the palladium catalyst/ligand complex may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities in the reagents or solvent. The nitrogen-rich indazole ring itself can sometimes coordinate to the palladium center, inhibiting catalytic activity.[1]
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form inactive cyclic trimer anhydrides (boroxines), especially in non-polar solvents or upon heating.[2]
-
Inappropriate Base or Solvent Combination: The choice of base is intrinsically linked to the solvent system. An incompatible pairing can lead to poor reaction kinetics or catalyst decomposition.
Q2: How does the choice of solvent directly impact the Suzuki-Miyaura catalytic cycle?
A2: The solvent plays a multifaceted role in the Suzuki-Miyaura reaction, influencing each step of the catalytic cycle:[3][4][5]
-
Oxidative Addition: This is often the rate-determining step.[6] Polar solvents can stabilize the transition state of the oxidative addition of the aryl halide to the Pd(0) catalyst, potentially accelerating the reaction.[5][7]
-
Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a crucial step. The presence of water or other protic co-solvents is often necessary to facilitate the formation of a hydroxo-palladium complex, which is believed to accelerate transmetalation.[8]
-
Reductive Elimination: The final step where the coupled product is formed and the Pd(0) catalyst is regenerated. The solvent can influence the rate of this step through its ability to stabilize the palladium complex.[9]
Q3: What is boroxine formation, and how can it be mitigated when using this compound?
A3: Boroxine formation is a reversible dehydration reaction where three molecules of boronic acid condense to form a stable, six-membered ring.[2] This trimer is generally less reactive in Suzuki-Miyaura couplings.
-
Detection: Boroxine formation can be detected by NMR spectroscopy, where new signals corresponding to the trimer will appear.
-
Mitigation:
-
Solvent Choice: Using a solvent system containing water (e.g., dioxane/water, THF/water) can shift the equilibrium back towards the active monomeric boronic acid.[2]
-
Pre-treatment: Before use, the boronic acid can be dissolved in a solvent mixture with a small amount of water, stirred to hydrolyze the boroxine, and then the solvent removed in vacuo.[2]
-
Troubleshooting Guide: Solvent-Related Issues
This section provides a systematic approach to resolving common issues encountered during reactions with this compound.
Issue 1: Poor Solubility of Starting Materials
-
Symptoms: The reaction mixture is a thick slurry, and the reaction fails to go to completion even after extended reaction times.
-
Underlying Cause: this compound, like many boronic acids, can have limited solubility in purely non-polar solvents.
-
Troubleshooting Steps:
-
Solvent Screening: Conduct small-scale test reactions in a variety of solvent systems. A good starting point is to compare a polar aprotic solvent (e.g., DMF, dioxane), a non-polar solvent (e.g., toluene), and a mixed aqueous system (e.g., dioxane/water 4:1).
-
Temperature Adjustment: Gradually increasing the reaction temperature can improve solubility. However, be cautious as higher temperatures can also lead to catalyst decomposition or side reactions.
-
Co-solvent Addition: The use of a co-solvent can dramatically improve solubility. For instance, adding a small amount of a polar aprotic solvent like DMF to a primary solvent like toluene can be effective.
-
| Solvent System | Typical Temperature (°C) | Advantages | Disadvantages |
| Toluene | 80-110 | Good for many standard couplings, easy to dry. | May not be sufficient to dissolve polar reagents. |
| Dioxane/Water (e.g., 4:1) | 80-100 | Excellent for dissolving boronic acids and inorganic bases, water can accelerate transmetalation.[8] | Dioxane is a peroxide former and has health concerns. |
| THF/Water | 60-70 | Similar to dioxane/water but with a lower boiling point. | Lower reaction temperatures may lead to slower kinetics. |
| DMF or DMAc | 100-150 | High boiling points and excellent solvating power for polar compounds. | Can be difficult to remove during workup, potential for catalyst inhibition at high temperatures. |
| 2-MeTHF | 70-80 | A greener alternative to THF with a higher boiling point. | May have different solubility profiles compared to THF. |
Table 1: Common Solvent Systems for Suzuki-Miyaura Couplings
Issue 2: Catalyst Inhibition or Deactivation
-
Symptoms: The reaction starts but stalls before completion, or there is no reaction at all.
-
Underlying Cause: The nitrogen atoms in the indazole ring of this compound can coordinate to the palladium catalyst, leading to inhibition.[1] Solvents can also play a role in catalyst stability.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XPhos can often overcome catalyst inhibition by promoting the desired catalytic cycle.[1]
-
Solvent Coordination: Highly coordinating solvents like DMF or DMSO can sometimes compete with the desired ligands for binding to the palladium center, altering the catalyst's reactivity.[10] If catalyst inhibition is suspected, switching to a less coordinating solvent like toluene or dioxane may be beneficial.
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon) to prevent oxygen from deactivating the catalyst.
-
Issue 3: Protodeboronation and Homocoupling Side Reactions
-
Symptoms: Formation of 3-methyl-1H-indazole as a byproduct (from protodeboronation) or biphenyl-type byproducts from the homocoupling of the boronic acid.
-
Underlying Cause: Protodeboronation is often favored in the presence of water and certain bases. Homocoupling can be promoted by the presence of oxygen or certain palladium(II) precatalysts.[11]
-
Troubleshooting Steps:
-
Base Selection: The choice of base can influence the rate of protodeboronation. A weaker base like K₂CO₃ or Cs₂CO₃ may be preferable to a strong base like NaOH in some cases.
-
Anhydrous Conditions: If protodeboronation is a significant issue, consider running the reaction under anhydrous conditions. This will require the use of a boronic ester (e.g., a pinacol ester) instead of the boronic acid.
-
Degassing: Rigorously degas the solvent and reaction mixture to minimize dissolved oxygen, which can promote homocoupling.[11]
-
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
-
Preparation: To a series of oven-dried reaction vials, add this compound (1.2 equiv.), the desired aryl halide (1.0 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vials with septa and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent to each vial to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Catalyst Addition: Prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. Add the appropriate amount of the catalyst solution to each vial (typically 1-5 mol% Pd).
-
Reaction: Place the vials in a preheated aluminum block and stir at the desired temperature.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for solvent selection.
References
- Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Suzuki reaction. Wikipedia.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. BenchChem.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Solvent coordination to palladium can invert the selectivity of oxidative addition. Royal Society of Chemistry.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Technical Support Center: Managing Boronic Acid Trimeriz
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Reaction condition optimization.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer.
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Optimization for Coupling Reactions of 3-Methyl-1H-indazole-5-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for temperature optimization in coupling reactions involving 3-Methyl-1H-indazole-5-boronic acid. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve successful, reproducible results.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve issues you may encounter during your coupling reactions.
Issue 1: Low to No Product Formation
Question: My Suzuki-Miyaura coupling reaction with this compound is showing very low or no yield of the desired product. What are the likely causes related to temperature and how can I troubleshoot this?
Answer:
Low conversion is a common hurdle in Suzuki-Miyaura couplings. When temperature is a suspected factor, it's often a case of being either too low, preventing the reaction from proceeding, or too high, leading to degradation.
Troubleshooting Steps:
-
Evaluate Reaction Temperature:
-
Initial Temperature Too Low: While aryl iodides and bromides are generally reactive, some coupling partners require higher thermal energy to overcome the activation barrier for key steps in the catalytic cycle.[1] If you are running the reaction at a lower temperature (e.g., 60-80 °C), a sluggish or stalled reaction is a strong indicator that insufficient energy is being supplied.
-
Actionable Advice: Cautiously increase the reaction temperature in 10-20 °C increments. A typical starting range for Suzuki couplings involving heteroaromatic compounds is 80-110 °C.[2][3] Microwave heating can also be an effective method for rapidly screening higher temperatures.[4][5]
-
-
Assess Catalyst and Ligand Stability at Elevated Temperatures:
-
Catalyst Decomposition: Excessive heat can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[6] This is particularly true for less stable catalyst systems.
-
Actionable Advice: If you suspect catalyst decomposition at higher temperatures, consider switching to a more robust catalyst system. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and their corresponding palladium precatalysts are known for their high thermal stability and efficiency in coupling challenging substrates.[2][7]
-
-
Consider Boronic Acid Stability:
-
Protodeboronation: this compound, like many heteroaryl boronic acids, can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), a side reaction that is often accelerated at higher temperatures.[2][7] The presence of water and a strong base can exacerbate this issue.[2]
-
Actionable Advice:
-
Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for some degradation.[1]
-
If protodeboronation is significant, consider using milder bases like K₂CO₃ or Cs₂CO₃ instead of stronger ones like K₃PO₄.[2]
-
Running the reaction under anhydrous conditions can also minimize protodeboronation.[2]
-
Alternatively, consider converting the boronic acid to a more stable derivative, such as a MIDA boronate or a diethanolamine adduct, which can slowly release the boronic acid into the reaction mixture.[8][9]
-
-
Workflow for Temperature Optimization:
Caption: A typical workflow for troubleshooting low yield by optimizing temperature and catalyst.
Issue 2: Significant Formation of Homocoupled Byproduct
Question: I am observing a significant amount of a byproduct that appears to be the dimer of my this compound. How is this related to temperature and what can I do to prevent it?
Answer:
The formation of a symmetrical biaryl byproduct from the coupling of two boronic acid molecules is known as homocoupling. This side reaction consumes your starting material and complicates purification.[10]
Primary Causes and Solutions:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of boronic acids.[2][10] While not directly a temperature issue, the rate of this side reaction can increase with temperature.
-
Actionable Advice: Rigorously degas your solvent and reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by performing several freeze-pump-thaw cycles.[10]
-
-
Choice of Palladium Precatalyst: The use of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can sometimes lead to homocoupling at the beginning of the reaction before it is reduced to the active Pd(0) species.[10]
-
Actionable Advice: Consider using a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that readily generates the active Pd(0) catalyst.
-
Temperature Considerations:
While the primary drivers of homocoupling are oxygen and the catalyst state, excessively high temperatures can potentially accelerate this undesired side reaction along with the desired cross-coupling. Therefore, finding the optimal temperature that favors the cross-coupling kinetically over homocoupling is key. If homocoupling is a major issue, it is advisable to first address the degassing and catalyst choice before resorting to significant temperature changes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions with this compound?
A1: There is no single "optimal" temperature, as it depends on several factors including the coupling partner (aryl halide or triflate), the catalyst system, the base, and the solvent. However, a general starting range for Suzuki couplings involving substituted indazoles is 80-120 °C .[1] For highly reactive coupling partners like aryl iodides, temperatures at the lower end of this range may be sufficient. For less reactive partners like aryl chlorides, temperatures at the higher end or even above 120 °C (often with microwave heating) may be necessary.
Q2: Can the N-H proton of the indazole ring interfere with the coupling reaction at higher temperatures?
A2: Yes, the acidic N-H proton of the indazole ring can potentially interfere with the reaction.[11] It can react with the base or interact with the palladium catalyst, potentially leading to catalyst inhibition or side reactions, which may become more pronounced at elevated temperatures. While many Suzuki couplings with unprotected indazoles are successful, if you are facing persistent issues, especially at higher temperatures, protection of the indazole nitrogen with a suitable protecting group (e.g., Boc or SEM) may be a viable strategy.[11]
Q3: How does the choice of solvent affect the optimal reaction temperature?
A3: The solvent plays a crucial role in determining the accessible temperature range and can also influence reaction kinetics. The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure.
| Solvent System | Typical Boiling Point (°C) | Considerations |
| 1,4-Dioxane / Water | ~101 | A very common and effective solvent system for Suzuki couplings. |
| Toluene / Water | ~85 (azeotrope) | Good for reactions requiring moderate heat. |
| DMF / Water | >100 | Higher boiling point allows for higher reaction temperatures. |
| THF / Water | ~66 | Suitable for couplings that proceed at lower temperatures. |
When selecting a solvent, ensure it can dissolve all reactants to a reasonable extent at the chosen temperature. For instance, some inorganic bases have limited solubility in purely organic solvents, and the addition of water as a co-solvent is often necessary to facilitate the reaction.[1]
Q4: I am observing decomposition of my product at higher temperatures. What can I do?
A4: If your desired product is thermally labile, high reaction temperatures can lead to degradation and lower isolated yields.
Mitigation Strategies:
-
Use a More Active Catalyst System: By employing a highly active catalyst, such as one based on a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos), you may be able to achieve a good reaction rate at a lower temperature, thus preserving your product.[7]
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, cool the reaction down promptly to prevent prolonged exposure of the product to high temperatures.
-
Slow-Release Strategy: For unstable boronic acids, using a derivative like a MIDA boronate can allow the reaction to proceed at a lower temperature over a longer period, as the active boronic acid is generated in situ at a controlled rate.[8]
Experimental Protocol: General Procedure for Temperature Optimization
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reagents and Equipment:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and finely powdered K₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired starting temperature (e.g., 90 °C). Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour).
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Optimization Logic Diagram:
Caption: A decision tree for systematic temperature optimization in a coupling reaction.
References
- BenchChem. (2025). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis.
- Kulesza, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 553-558.
- Billingsley, K. L., & Buchwald, S. L. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole.
- Ben-Yahia, A., et al. (2013).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- BenchChem. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
- Fu, G. C., et al. (2000). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4021.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 3-Methyl-1H-indazole-5-boronic acid under reaction conditions
Welcome to the technical support center for 3-Methyl-1H-indazole-5-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to provide in-depth, field-proven insights into the stability challenges associated with this reagent and to offer robust, actionable solutions to ensure the success and reproducibility of your experiments.
The indazole core is a privileged scaffold in modern drug discovery, and this compound serves as a critical precursor for introducing this moiety. However, like many heteroaromatic boronic acids, it is susceptible to degradation under common reaction conditions, leading to diminished yields, complex product mixtures, and challenges in purification. This document addresses these issues head-on in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section covers the fundamental stability characteristics of this compound and the chemical principles governing its behavior in solution.
Q1: What is the primary stability issue I should be aware of when using this compound?
A1: The principal and most frequently encountered stability issue is protodeboronation . This is a chemical reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, effectively destroying your starting material.[1] In the context of your reaction, this process converts this compound into the simple byproduct 3-methyl-1H-indazole. This undesired side reaction directly competes with the desired Suzuki-Miyaura cross-coupling, leading to a significant reduction in the yield of your target molecule. The propensity for protodeboronation is a well-documented challenge for many boronic acids, particularly those with electron-rich or heteroaromatic systems.[1][2]
Q2: How do critical reaction parameters like pH (base) and temperature influence the stability of the reagent?
A2: The interplay between pH and temperature is crucial and represents a delicate balancing act in reaction optimization.
-
Role of Base (pH): A base is essential for the Suzuki-Miyaura reaction. Its primary role is to activate the boronic acid by converting it from a neutral, trigonal species to an anionic, tetrahedral "boronate" complex (e.g., R-B(OH)₃⁻).[3][4] This boronate form is significantly more nucleophilic and readily undergoes transmetalation with the palladium catalyst. However, the reaction conditions that favor this activation—namely, high pH—also dramatically accelerate the rate of protodeboronation.[1][2] The reaction mechanism for base-catalyzed protodeboronation involves the formation of the boronate, followed by a rate-limiting reaction with a proton source, often water from the solvent system.[1]
-
Effect of Temperature: Elevated temperatures increase the rates of all chemical reactions, including the desired cross-coupling and the undesired protodeboronation. For sensitive substrates like this compound, temperatures exceeding 80-100°C can lead to rapid decomposition, especially in the presence of a strong base.[5] This degradation can occur even before the catalytic cycle has a chance to proceed efficiently, resulting in low conversion to the desired product.
Q3: Beyond protodeboronation, are there other common side reactions or byproducts to monitor?
A3: Yes, while protodeboronation is the main concern, you should also be aware of two other potential side reactions:
-
Homocoupling: This reaction involves the palladium-catalyzed coupling of two molecules of the boronic acid to form a symmetrical bi-indazole dimer. This byproduct can complicate purification and indicates a suboptimal catalytic cycle, which can sometimes be exacerbated by the presence of oxygen.
-
Boroxine Formation: Under anhydrous or insufficiently aqueous conditions, boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines.[6] While boroxines are often competent coupling partners, their formation can alter the stoichiometry and solubility of the boron reagent, leading to inconsistent reaction rates and reproducibility issues.
Q4: Are there more stable derivatives of this compound that can mitigate these issues?
A4: Absolutely. This is often the most effective strategy for challenging couplings. The use of boronic acid surrogates that are more stable to the reaction conditions is highly recommended. These derivatives typically function via a "slow-release" mechanism, where they hydrolyze in situ to generate a low, steady concentration of the active boronic acid.[6][7] This keeps the concentration of the unstable free boronic acid low, minimizing its decomposition while still allowing the desired cross-coupling to proceed.[1][8]
Key alternatives include:
-
Pinacol Boronate Esters: These are among the most common and stable derivatives. They are less prone to protodeboronation and can often be isolated and purified more easily than the corresponding boronic acids.[9][10]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline solids that are robust to air, moisture, and chromatography.[7][8] They are unreactive under anhydrous conditions but are deprotected by a mild aqueous base to slowly release the boronic acid, making them ideal for challenging couplings where the boronic acid itself is highly unstable.[7][8][11]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during experiments with this compound.
Issue 1: Low or No Yield of Desired Product, with 3-methyl-1H-indazole Detected as the Main Byproduct.
-
Probable Cause: Extensive protodeboronation is occurring.
-
Diagnostic Steps:
-
Confirm the identity of the byproduct as 3-methyl-1H-indazole via LC-MS or ¹H NMR analysis of the crude reaction mixture.
-
Review your reaction conditions, specifically the base strength and temperature.
-
-
Corrective Actions:
-
Optimize the Base: Switch from strong bases like NaOH or KOH to milder, non-hydroxide bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for sensitive substrates. Use the minimum effective amount of base (typically 2-3 equivalents).[3]
-
Reduce Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). While the reaction may be slower, minimizing decomposition can lead to a significant net increase in yield.
-
Employ a "Slow-Release" Strategy: If optimization fails, the most robust solution is to switch to a more stable derivative. Synthesize or purchase the corresponding MIDA boronate or pinacol boronate ester of 3-methyl-1H-indazole and use established slow-release coupling protocols.[6][7][8]
-
Ensure Rigorous Degassing: Oxygen can sometimes accelerate decomposition pathways. Ensure your solvent and reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.
-
Issue 2: Significant Formation of a Symmetrical Dimer Byproduct.
-
Probable Cause: Catalyst-mediated homocoupling of the boronic acid.
-
Corrective Actions:
-
Screen Palladium Catalysts and Ligands: The choice of ligand can heavily influence the relative rates of cross-coupling versus homocoupling. Consider switching to catalysts with bulky, electron-rich phosphine ligands (e.g., those based on t-butylphosphine or Buchwald-type ligands) which often promote efficient reductive elimination for the desired product.[4][12]
-
Re-evaluate Stoichiometry: Ensure you are not using a large excess of the boronic acid, as this can favor homocoupling. A ratio of 1.1-1.5 equivalents of the boron reagent to the halide is typical.
-
Issue 3: Inconsistent Results and Poor Reproducibility Between Batches.
-
Probable Cause: This often points to issues with the quality of the boronic acid or inconsistencies in the reaction setup.
-
Corrective Actions:
-
Assess Reagent Quality: this compound can degrade upon prolonged storage, especially if exposed to air and moisture. Before use, check the purity of your reagent by ¹H NMR or dissolve a small sample to ensure it is fully soluble. If degradation is suspected, acquire a fresh batch.
-
Standardize Reaction Setup: Reproducibility demands consistency. Use the same source and grade of solvents, base, and catalyst for each run. Ensure your degassing procedure and temperature control are uniform and accurately monitored.
-
Section 3: Protocols and Visual Guides
Table 1: Comparison of Common Bases for Sensitive Suzuki-Miyaura Couplings
| Base | Strength | Typical Conditions | Suitability for this compound |
| NaOH, KOH | Strong | Aqueous solutions | Low: High risk of rapid protodeboronation. Generally not recommended. |
| K₂CO₃, Cs₂CO₃ | Moderate | Aqueous/organic mixtures | Moderate to High: Good starting point. Cs₂CO₃ is often superior due to its solubility and ability to break up palladium aggregates. |
| K₃PO₄ | Moderate | Aqueous/organic mixtures | High: Often the base of choice for sensitive heteroaryl boronic acids. Its moderate basicity is effective for transmetalation while minimizing degradation. |
| Organic Bases (e.g., TEA, DIPEA) | Weak | Anhydrous conditions | Low: Generally not strong enough to promote efficient formation of the boronate complex for Suzuki coupling. |
Protocol 1: Recommended Starting Procedure for Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point to minimize the degradation of this compound.
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 eq.), your aryl/heteroaryl halide (1.0 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vessel with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Through the septum, add degassed solvent (e.g., a 4:1 mixture of dioxane:water). The mixture should be sparged with Argon for 15-20 minutes prior to use.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-formed catalyst like XPhos Pd G3) under a positive pressure of inert gas.
-
Reaction: Place the sealed vial in a preheated heating block set to 80 °C. Stir for the required reaction time, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Diagram 1: The Protodeboronation Degradation Pathway
This diagram illustrates the undesired conversion of the boronic acid to its corresponding protodeboronated byproduct.
Caption: Key competition between desired coupling and protodeboronation.
Diagram 2: Troubleshooting Workflow for Failed Reactions
This flowchart provides a logical path for diagnosing and resolving common issues.
Caption: A logical workflow for troubleshooting common reaction failures.
References
- Protodeboron
- Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC - NIH. (2019-05-22).
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013-10-03). Royal Society of Chemistry. [Link]
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (2014-03-17). American Chemical Society. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- Protodeboronation of (Hetero)
- What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017-07-23). Chemistry Stack Exchange. [Link]
- The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025-08-10).
- A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. - Semantic Scholar. (2015-02-18). Semantic Scholar. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.
- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. - Semantic Scholar. Semantic Scholar. [Link]
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - ResearchGate. (2025-08-06).
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024-01-12). Reddit. [Link]
- Masking Boronic Acids for Suzuki Coupling - YouTube. (2011-10-03). YouTube. [Link]
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate.
- (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions - ResearchGate. (2025-08-07).
- 3-Methyl-1H-indazol-5-yl-5-boronic acid.
- (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem. PubChem @ NIH. [Link]
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. (2021-03-09).
- US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents.
- Degradation of benzoic acid and its derivatives in subcritical water - PubMed.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Palladium Residue Removal from 3-Methyl-1H-indazole-5-boronic Acid Reaction Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges associated with removing palladium residues from reaction products involving 3-Methyl-1H-indazole-5-boronic acid. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from my this compound product critical?
A1: Palladium is a common catalyst in cross-coupling reactions, which are frequently used to synthesize complex molecules like those derived from this compound. However, residual palladium in the final active pharmaceutical ingredient (API) is a significant concern for several reasons:
-
Toxicity: Palladium and its compounds can be toxic, and regulatory bodies like the FDA and EMA have strict limits on their presence in drug products.[1][2]
-
Catalytic Activity: Trace amounts of palladium can catalyze unwanted side reactions in subsequent synthetic steps or degrade the final product over time.
-
Assay Interference: Residual metals can interfere with biological assays, leading to unreliable data in drug discovery and development.[3]
Q2: I've performed a standard aqueous workup and silica gel chromatography, but my ICP-MS results still show high palladium levels. Why?
A2: This is a common challenge. While seemingly straightforward, palladium removal can be complex. Several factors could be at play:
-
Palladium Speciation: Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and form different complexes or colloids, not all of which are easily removed by standard chromatography.
-
Strong Binding to Product: The palladium catalyst can form strong complexes with the desired product or impurities, making it co-elute during chromatography.
-
Ineffective Chromatography: The polarity of the eluent and the nature of the stationary phase may not be optimal for separating the palladium species from your product.
Q3: What are the regulatory limits for palladium in pharmaceutical products?
A3: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3D guideline provides permitted daily exposure (PDE) limits for elemental impurities.[4] For palladium, the oral PDE is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the drug substance, depending on the daily dose.[4][5]
Q4: Can recrystallization alone remove palladium residues?
A4: Recrystallization can be an effective method for purification, but its success in removing palladium depends on several factors. If the palladium species are not incorporated into the crystal lattice of your product, they will remain in the mother liquor. However, in some cases, palladium can co-crystallize with the product, making this method less effective on its own.[6] It is often more effective when used in combination with a scavenging agent.
Troubleshooting Guides
This section provides detailed protocols and the scientific rationale behind them to address specific issues in palladium removal.
Issue 1: Incomplete Palladium Removal After Initial Purification
If initial purification steps like extraction and chromatography fail to reduce palladium to acceptable levels, a more targeted approach is necessary. The use of metal scavengers is a highly effective strategy.
Palladium scavengers are materials that selectively bind to palladium, allowing for its removal from the reaction mixture. They are typically solid-supported reagents that can be easily filtered off after treatment.
Mechanism of Action: Scavengers possess functional groups with a high affinity for palladium, such as thiols, amines, or phosphines. These groups act as ligands, forming stable complexes with the palladium, effectively "scavenging" it from the solution.
Workflow for Selecting and Using a Palladium Scavenger:
Caption: Decision workflow for palladium scavenger selection and optimization.
Protocol 1: Palladium Scavenging with Functionalized Silica (e.g., SiliaMetS® Thiol)
Functionalized silica scavengers are a popular choice due to their high efficiency and ease of use.[7]
-
Rationale: Thiol groups have a strong affinity for soft metals like palladium, forming stable palladium-thiolate complexes. The silica support provides a high surface area for interaction and allows for easy removal by filtration.
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude or partially purified this compound product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene). The choice of solvent should be one in which the product is soluble and the scavenger is effective.
-
Scavenger Addition: Add the functionalized silica scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst used).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture to remove the scavenger-bound palladium. Wash the filter cake with a small amount of the solvent used for the reaction.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample for ICP-MS analysis to quantify the residual palladium levels.
-
Protocol 2: Palladium Removal with Activated Carbon
Activated carbon is a cost-effective scavenger, though it can sometimes lead to product loss.[1]
-
Rationale: Activated carbon has a porous structure with a large surface area, which can adsorb palladium species. Its effectiveness can be enhanced by the presence of certain functional groups on its surface.
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the product in an appropriate organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the product).
-
Stirring: Stir the suspension at room temperature or elevated temperature for 2-12 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Thoroughly wash the celite pad with the solvent to minimize product loss.
-
Concentration and Analysis: Concentrate the filtrate and analyze for residual palladium.
-
Table 1: Comparison of Common Palladium Scavenging Methods
| Scavenging Method | Typical Loading | Advantages | Disadvantages |
| Functionalized Silica | 2-5 eq. | High selectivity, low product loss, easy filtration. | Higher cost compared to activated carbon. |
| Activated Carbon | 5-10 wt% | Low cost, readily available. | Can lead to product loss due to non-specific adsorption.[6] |
| Scavenger Resins | 2-5 eq. | High capacity, can be used in batch or flow mode. | May require specific solvent compatibility. |
Issue 2: Co-elution of Product and Palladium During Chromatography
If palladium species co-elute with your product, modifying the chromatographic conditions or pre-treating the crude material can resolve the issue.
Decision Tree for Chromatographic Purification:
Caption: Decision-making process for optimizing chromatographic purification.
Protocol 3: Enhanced Purification by Recrystallization
For this compound, which is a solid, recrystallization is a powerful purification technique, especially after a preliminary palladium scavenging step.
-
Rationale: Recrystallization separates compounds based on differences in their solubility in a particular solvent at different temperatures. Impurities, including scavenger-bound palladium, will ideally remain in the mother liquor. Indazole derivatives can often be recrystallized from polar solvents like ethanol or solvent mixtures.
-
Step-by-Step Methodology:
-
Solvent Screening: In a small test tube, test the solubility of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with water) at room temperature and at boiling point. The ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the palladium-scavenged product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Analyze the purified crystals and the mother liquor for palladium content to assess the efficiency of the process.
-
Analytical Verification
Accurate quantification of residual palladium is crucial.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its high sensitivity and ability to detect palladium at parts-per-billion (ppb) levels.[3][8] It is essential for final quality control of APIs.[1]
References
- How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
- Analysis of palladium by high resolution ICP-MS. (2019).
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2015).
- Palladium-scavenging self-assembled hybrid hydrogels - reusable highly-active green catalysts for Suzuki-Miyaura cross-coupling reactions. (2018). PubMed. [Link]
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2015).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. [Link]
- Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2020). Analytical Methods (RSC Publishing). [Link]
- ICP-MS analyses of residual palladium in products 4 and 11. (2017).
- Removal of Residual Palladium
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2004).
- Can I remove boronic acid using Work up process? (2016).
- ICH Q3D Elemental Impurities. (n.d.).
- Process for purification of boronic acid and its derivatives. (2010).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS 915411-01-7: 1H-indazol-7-ylboronic acid | CymitQuimica [cymitquimica.com]
- 7. jchr.org [jchr.org]
- 8. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Analysis of 3-Methyl-1H-indazole-5-boronic acid and its Alternatives
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Boronic acids, particularly functionalized heterocyclic variants like 3-Methyl-1H-indazole-5-boronic acid, are crucial building blocks in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. Understanding the purity and structural integrity of these reagents is critical for the success of subsequent synthetic steps. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, comparing it with relevant alternatives to offer a comprehensive understanding for researchers in the field.
The Significance of this compound
This compound is a bifunctional molecule featuring a reactive boronic acid group and a pharmacologically relevant indazole scaffold. The indazole core is a privileged structure in drug discovery, present in numerous approved drugs and clinical candidates. The methyl group at the 3-position and the boronic acid at the 5-position provide specific vectors for chemical modification, making this compound a valuable intermediate for creating libraries of potential drug candidates. Accurate ¹H NMR analysis ensures the correct substitution pattern and the absence of impurities that could compromise reaction outcomes and biological testing.
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound, typically recorded in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), reveals distinct signals corresponding to each proton in the molecule. DMSO-d₆ is often preferred for boronic acids as it can help to break up intermolecular hydrogen bonding and the formation of cyclic anhydrides (boroxines), which can lead to broad and poorly resolved spectra.
Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| NH (indazole) | ~12.9 | br s | - |
| H4 | ~7.8 | d | ~8.5 |
| H6 | ~7.6 | dd | ~8.5, 1.5 |
| H7 | ~7.5 | d | ~1.5 |
| CH₃ | ~2.5 | s | - |
| B(OH)₂ | ~8.1 | br s | - |
Note: The chemical shifts for the B(OH)₂ and NH protons can be broad and their positions can vary depending on concentration, temperature, and water content in the solvent.
dot graph "3_Methyl_1H_indazole_5_boronic_acid_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} caption: "Molecular structure of this compound with key protons highlighted."
Comparative ¹H NMR Analysis
To provide a comprehensive understanding, we will compare the ¹H NMR spectrum of this compound with two alternatives: the parent Phenylboronic acid and a positional isomer, 1H-Indazole-6-boronic acid.
Phenylboronic Acid: The Archetype
Phenylboronic acid is the simplest aryl boronic acid and serves as a fundamental reference. Its ¹H NMR spectrum is less complex than that of the indazole derivatives.
Experimental ¹H NMR Spectral Data for Phenylboronic acid in DMSO-d₆:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-ortho | 7.79 | d | ~7.6 |
| H-meta | 7.39 | t | ~7.6 |
| H-para | 7.33 | t | ~7.6 |
| B(OH)₂ | 7.99 | br s | - |
The spectrum shows three distinct signals in the aromatic region, corresponding to the ortho, meta, and para protons of the phenyl ring.[1] The broad singlet for the boronic acid protons is also a characteristic feature.
1H-Indazole-6-boronic acid: A Positional Isomer
Comparing this compound with its positional isomer, 1H-Indazole-6-boronic acid, highlights the sensitivity of ¹H NMR to the electronic environment of the protons.
Predicted ¹H NMR Spectral Data for 1H-Indazole-6-boronic acid in DMSO-d₆:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| NH (indazole) | ~13.2 | br s | - |
| H3 | ~8.1 | s | - |
| H7 | ~7.8 | d | ~8.4 |
| H5 | ~7.7 | s | - |
| H4 | ~7.4 | d | ~8.4 |
| B(OH)₂ | ~8.2 | br s | - |
The key differences lie in the chemical shifts and coupling patterns of the aromatic protons, which are directly influenced by the position of the boronic acid group. The absence of the methyl group singlet further distinguishes the two isomers.
Summary of Comparative ¹H NMR Data (in DMSO-d₆)
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | Labile Protons (ppm) |
| This compound | ~7.8 (d), ~7.6 (dd), ~7.5 (d) | ~2.5 (s, CH₃) | ~12.9 (br s, NH), ~8.1 (br s, B(OH)₂) |
| Phenylboronic acid | 7.79 (d), 7.39 (t), 7.33 (t) | - | 7.99 (br s, B(OH)₂) |
| 1H-Indazole-6-boronic acid | ~8.1 (s), ~7.8 (d), ~7.7 (s), ~7.4 (d) | - | ~13.2 (br s, NH), ~8.2 (br s, B(OH)₂) |
Experimental Protocol for ¹H NMR Analysis of Boronic Acids
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of a boronic acid, such as this compound.
Objective: To obtain a well-resolved ¹H NMR spectrum for structural verification and purity assessment.
Materials:
-
This compound (or alternative boronic acid)
-
DMSO-d₆ (high purity, low water content)
-
NMR tube (5 mm)
-
NMR spectrometer (400 MHz or higher recommended)
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for ¹H NMR analysis of boronic acids."
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the boronic acid directly into a clean, dry vial. The higher concentration helps in observing the broad signals of the labile protons.
-
Add approximately 0.6 mL of high-purity DMSO-d₆ to the vial.
-
Carefully transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution. A well-shimmed instrument is crucial for resolving the fine coupling patterns in the aromatic region.
-
Set the appropriate acquisition parameters. A standard ¹H experiment is usually sufficient. Increasing the number of scans can improve the signal-to-noise ratio for less concentrated samples or for observing broad signals.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative ratios of the different protons. Set the integral of a well-resolved signal from a known number of protons (e.g., the methyl group) to the corresponding integer value.
-
Pick the peaks and determine their chemical shifts and coupling constants.
-
Troubleshooting and Advanced Insights
The Challenge of Boroxines: A common issue in the NMR analysis of boronic acids is their propensity to form cyclic trimers known as boroxines through dehydration. This equilibrium between the monomeric boronic acid and the boroxine can lead to peak broadening or the appearance of multiple sets of signals, complicating spectral interpretation.
Mitigation Strategies:
-
Choice of Solvent: As mentioned, protic solvents like methanol-d₄ or the use of DMSO-d₆ can help to break down the boroxine structure by forming hydrogen bonds with the boronic acid.
-
Addition of Water: Adding a small amount of D₂O to the NMR sample can also shift the equilibrium back towards the monomeric boronic acid. However, this will cause the exchangeable B(OH)₂ and NH protons to exchange with deuterium, leading to the disappearance of their signals in the ¹H NMR spectrum.
Conclusion
The ¹H NMR analysis of this compound provides a wealth of structural information that is essential for its use in synthetic chemistry. By understanding the expected chemical shifts and coupling patterns, and by comparing the spectrum to those of relevant alternatives like phenylboronic acid and its positional isomers, researchers can confidently verify the identity and purity of this important building block. The application of a robust experimental protocol and an awareness of potential challenges, such as boroxine formation, will ensure the acquisition of high-quality, interpretable NMR data, ultimately contributing to the success of drug discovery and development endeavors.
References
Sources
comparing reactivity of 3-Methyl-1H-indazole-5-boronic acid with other boronic acids
An In-Depth Comparative Guide to the Reactivity of 3-Methyl-1H-indazole-5-boronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly for constructing biaryl and heteroaryl-aryl scaffolds that are prevalent in pharmaceuticals.[1][2] The choice of the boronic acid coupling partner is critical, as its inherent reactivity and stability dictate reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, in-depth comparison of the reactivity of this compound with other commonly used boronic acids, supported by mechanistic insights and experimental data.
Understanding the Key Factors Governing Boronic Acid Reactivity
The success of a Suzuki-Miyaura coupling is governed by a delicate balance of several factors related to the boronic acid's structure and stability. The rate-determining step is often the transmetalation of the organic group from boron to the palladium(II) center.[2]
Electronic Effects: The electronic nature of the substituents on the aromatic or heteroaromatic ring profoundly impacts the transmetalation rate.[2]
-
Electron-Donating Groups (EDGs) increase the nucleophilicity of the organic group, generally accelerating the transmetalation step and leading to higher reaction rates and yields.[2]
-
Electron-Withdrawing Groups (EWGs) decrease the nucleophilicity, which can slow the reaction.[2] However, the overall effect can be complex and is influenced by the specific reaction conditions.[2]
Steric Hindrance: Bulky substituents positioned near the boronic acid moiety can sterically impede the approach of the organoboron species to the palladium complex, thereby slowing down or inhibiting the transmetalation step.[3][4] This is a critical consideration when designing syntheses of sterically congested molecules.[5]
Stability and Side Reactions: Boronic acids, particularly heteroaryl derivatives, are susceptible to decomposition pathways that compete with the desired cross-coupling.[6]
-
Protodeboronation: This is the most common side reaction, where the C-B bond is cleaved by a proton source (often water, facilitated by the base), leading to the formation of an undesired arene byproduct.[1][7]
-
Oxidation: Boronic acids can be oxidized, leading to the formation of phenols.
-
Trimerization: Boronic acids can reversibly form cyclic anhydride trimers, known as boroxines, through the loss of water. This can complicate reaction stoichiometry.[8]
The "Heteroaryl Problem": Heteroaryl boronic acids introduce unique challenges. Lewis basic nitrogen atoms, as found in pyridines or indazoles, can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[1] The position of the nitrogen relative to the boronic acid is crucial; the "2-pyridyl problem" is a well-documented example where the proximity of the nitrogen leads to lower yields.[1]
The Structural Profile of this compound
To understand its reactivity, we must first analyze the structure of this compound.
-
Heteroaromatic Core: The indazole ring is a bicyclic heteroaromatic system. It contains a pyridine-like nitrogen (at position 2), which is electron-withdrawing, and a pyrrole-like nitrogen (at position 1), which is electron-donating.
-
Substituent Effects: The methyl group at the C3 position is a weak electron-donating group. The boronic acid is at the C5 position, which is para to the electron-donating NH group and meta to the electron-withdrawing N atom. This positioning results in a relatively balanced electronic profile, avoiding the strong deactivation seen in some π-deficient systems.
-
Steric Profile: The boronic acid group at C5 is not sterically hindered, allowing for facile approach to the palladium catalyst.
Comparative Reactivity Analysis
We will now compare the expected reactivity of this compound with other representative boronic acids in the context of a Suzuki-Miyaura reaction with a typical aryl halide (e.g., 4-bromotoluene).
Comparison with Aryl Boronic Acids
-
Phenylboronic Acid (Baseline): As the simplest aryl boronic acid, its reactivity is considered a benchmark. This compound is a heteroaryl boronic acid, and its reactivity will be influenced by the presence of the nitrogen atoms, which can modulate the ring's electronics and interact with the catalyst.[1]
-
4-Methoxyphenylboronic Acid (Electron-Rich): The potent electron-donating methoxy group significantly enhances the nucleophilicity of the aryl ring, leading to rapid transmetalation.[2] this compound is expected to be less reactive than this highly activated boronic acid.
-
4-(Trifluoromethyl)phenylboronic Acid (Electron-Poor): The strong electron-withdrawing trifluoromethyl group deactivates the boronic acid, resulting in slower reaction rates.[2] this compound, with its more neutral electronic character, is expected to be significantly more reactive.
-
2-Methylphenylboronic Acid (Sterically Hindered): The ortho-methyl group introduces steric hindrance, which can significantly reduce the reaction rate compared to its para or meta isomers.[5] The unhindered C5 position of the indazole boronic acid gives it a reactivity advantage over sterically encumbered analogues.
Comparison with Other Heteroaryl Boronic Acids
-
Pyridine-3-boronic Acid (π-Deficient): Pyridyl boronic acids are often challenging substrates due to the electron-withdrawing nature of the ring and the potential for the Lewis basic nitrogen to inhibit the palladium catalyst.[1] While the indazole also contains a pyridine-like nitrogen, its electronic influence at the C5 position is moderated by the fused benzene ring and the pyrrole-like nitrogen.
-
Thiophene-2-boronic Acid (π-Rich): Thiophenes are electron-rich heterocycles that generally undergo rapid transmetalation. However, they can be more susceptible to protodeboronation.[1] The stability of this compound may be greater under certain conditions.
-
Indole-5-boronic Acid (Structurally Similar): Indole is an electron-rich heterocycle. Its reactivity is expected to be comparable to the indazole analogue. Minor differences in the pKa and electronic distribution of the respective heterocyclic systems may lead to subtle variations in reaction outcomes.
Quantitative Data Comparison
The following table summarizes typical reaction yields for the Suzuki-Miyaura coupling of various boronic acids with aryl halides. It is crucial to note that direct, absolute comparisons are challenging as optimal conditions (catalyst, ligand, base, solvent) can vary significantly between substrate classes.[1] This data is intended to provide a guide to relative reactivity.
| Boronic Acid | Coupling Partner | Catalyst System (Typical) | Yield (%) | Reference |
| This compound | 3-Chloroindazole | Pd source / Ligand / K₃PO₄ | ~95% | [9] |
| Phenylboronic Acid | Aryl Halides | Pd(OAc)₂ / PCy₃ | Good to Excellent | [10] |
| 4-Methoxyphenylboronic Acid | 7-Bromo-1H-indazole derivative | Pd(dppf)Cl₂ / Na₂CO₃ | 85% | [11] |
| 4-(Trifluoromethyl)phenylboronic acid | Aryl Halides | Pd catalyst / Base | Moderate to Good | [2] |
| Pyridine-3-boronic Acid | Aryl Iodide | Na₂PdCl₄ / sSPhos / K₂CO₃ | ~60-80% | [12] |
| Thiophene-2-boronic Acid | Aryl Iodide | Na₂PdCl₄ / sSPhos / K₂CO₃ | ~85-95% | [12] |
| Indole-5-boronic Acid | 3-Chloroindazole | Pd source / Ligand / K₃PO₄ | ~91-99% | [9] |
Experimental Protocols and Workflows
To provide a practical context, a representative experimental protocol for a Suzuki-Miyaura coupling is detailed below.
Diagram of Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of 3-Aryl-indazole via Suzuki-Miyaura Coupling
This protocol is a representative example based on literature procedures.[9]
Materials:
-
Indazole Halide (e.g., 3-Chloroindazole, 1.00 mmol)
-
This compound (1.50 mmol)
-
Palladium Precatalyst (e.g., P1 or P2 from reference[9], 1.0-1.5 mol%)
-
Base (e.g., K₃PO₄, 2.00 mmol)
-
Solvent: 1,4-Dioxane (4 mL) and Water (1 mL), degassed
-
Flame-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the flame-dried reaction vessel, add the indazole halide, this compound, the palladium precatalyst, and K₃PO₄.
-
Seal the vessel, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture and heat to the desired temperature (e.g., 60 °C) in a preheated oil bath.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 5-8 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the aqueous and organic layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to yield the desired 3-aryl-indazole product.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is fundamental to understanding the role of the boronic acid.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond to form a Pd(II) complex.[13]
-
Transmetalation: The organic group (R²) is transferred from the boronic acid to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, [R²-B(OH)₃]⁻.[10][13] The reactivity of the boronic acid directly influences the rate of this crucial step.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[13]
Conclusion
This compound presents a balanced reactivity profile for Suzuki-Miyaura cross-coupling reactions. It is generally more reactive than electron-deficient and sterically hindered boronic acids, while offering potentially greater stability than some highly electron-rich heteroaryl boronic acids that are prone to decomposition. Its unhindered C5 position and moderately activated indazole core make it a versatile and reliable building block for medicinal chemistry and materials science. Understanding its reactivity in comparison to other boronic acids allows researchers to make informed decisions in catalyst selection, reaction optimization, and overall synthetic design, ultimately leading to more efficient and successful outcomes.
References
- ResearchGate. Comparison of reactivity of different boron reagents (a) The predicted...
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416.
- Molander, G. A., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 13(6), 1544–1547.
- Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with...
- C. F. J. Lennox, G. C. Lloyd-Jones. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Singh, R., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3291-3294.
- Organic Chemistry Portal. Suzuki Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695–4698.
- El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(15), 8826–8834.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
alternatives to 3-Methyl-1H-indazole-5-boronic acid for indazole synthesis
<_ _>
A Senior Application Scientist's Guide to Strategic Alternatives for 3-Methyl-1H-indazole-5-boronic acid
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including kinase inhibitors like Pazopanib and Axitinib.[1][2] The functionalization of this nucleus is critical for modulating pharmacological activity. A common and powerful method for this is the Suzuki-Miyaura cross-coupling, which often employs building blocks like this compound to forge new carbon-carbon bonds.[3][4]
While robust, the reliance on a single class of reagents can be limiting. Challenges in boronic acid synthesis, stability, or the desire for orthogonal reactivity often necessitate alternative strategies. This guide provides an in-depth comparison of viable alternatives to the standard indazole boronic acid approach, offering researchers a broader toolkit for synthesizing complex indazole derivatives. We will explore alternative cross-coupling methods, de novo ring synthesis strategies, and modern C-H functionalization techniques, complete with experimental insights and comparative data.
Chapter 1: The Benchmark - Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the gold standard for C-C bond formation due to its mild conditions, broad functional group tolerance, and the commercial availability of numerous boronic acids and esters.[4][5] The reaction proceeds via a palladium catalyst, coupling an organoboron species with an organohalide.
The general mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole
This protocol describes the coupling of a halo-indazole (the alternative to using an indazole boronic acid) with an arylboronic acid.
-
Reagent Preparation: In an oven-dried flask, combine 6-Bromo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and a suitable phosphine ligand like SPhos (0.2 equiv.).[6]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Solvent Addition: Add degassed solvent, typically a mixture like 1,4-dioxane and water (4:1), via syringe.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(OAc)₂ (0.1 mol%).[6]
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Chapter 2: Alternative Cross-Coupling Strategies
When boronic acids are not ideal, other organometallic reagents can be employed for C-C bond formation on a pre-functionalized indazole core (e.g., a halo-indazole).
Stille Coupling (Organostannanes)
The Stille reaction couples an organotin reagent with an organic halide.[8][9]
-
Mechanism: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.[10][11]
-
Advantages: Organostannanes are often stable to air and moisture and are tolerant of a wide array of functional groups.[9][12]
-
Disadvantages: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts during purification.[8]
Negishi Coupling (Organozinc)
The Negishi coupling utilizes highly reactive organozinc reagents.[13][14]
-
Mechanism: It follows the same fundamental palladium-catalyzed cycle.[14]
-
Advantages: Organozinc reagents are highly reactive, often leading to faster reaction times and higher yields, especially for hindered substrates.[15] They are compatible with many sensitive functional groups.[15]
-
Disadvantages: Organozinc reagents are typically sensitive to air and moisture, requiring stringent anhydrous and anaerobic techniques.[16]
Comparison of Cross-Coupling Alternatives
| Method | Organometallic Reagent | Typical Catalyst | Key Advantages | Key Disadvantages | Typical Yield Range |
| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Low toxicity, high stability, vast commercial availability.[4][5] | Potential for boronic acid homocoupling.[6] | 70-95%[3][5] |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | High functional group tolerance, air/moisture stable reagents.[10] | High toxicity of tin reagents, purification challenges.[8] | 65-90%[9] |
| Negishi | R-ZnX | Pd(dppf)Cl₂, Pd(P(tBu)₃)₂ | High reactivity, good for hindered substrates.[15][16] | Air and moisture sensitivity of reagents.[16] | 75-98%[13] |
Chapter 3: De Novo Synthesis - Building the Ring from Scratch
A powerful alternative to functionalizing a pre-formed indazole is to construct the ring with the desired substituents already in place. This approach bypasses the need for cross-coupling at the C5-position entirely.
One of the foundational methods is the Jacobson Indazole Synthesis , which involves the cyclization of o-acylphenylhydrazines or related precursors.[17] A more modern and versatile approach involves the condensation of substituted o-fluorobenzaldehydes with hydrazine.[18]
Caption: General workflow for the de novo synthesis of substituted indazoles.
This strategy is particularly useful in large-scale synthesis, as seen in various routes to Pazopanib, where a key intermediate is formed from precursors that build the indazole ring.[2][19][20]
Representative Protocol: De Novo Synthesis from an o-Fluorobenzaldehyde
-
Hydrazone Formation: To a solution of a substituted 2-fluorobenzaldehyde (1.0 equiv.) in a suitable solvent like ethanol, add hydrazine hydrate (1.1 equiv.).
-
Cyclization: Heat the reaction mixture to reflux. The intramolecular cyclization occurs via nucleophilic aromatic substitution of the fluorine atom by the distal nitrogen of the hydrazone.[18]
-
Workup: After cooling, the product often precipitates and can be collected by filtration. Alternatively, the solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Chapter 4: The Modern Frontier - Direct C-H Functionalization
The most atom-economical approach is the direct functionalization of a C-H bond on the indazole ring, which avoids pre-functionalization (e.g., halogenation or borylation) altogether.[21][22] Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for this purpose.
While C-H bonds are generally unreactive, transition metal catalysts can selectively activate a specific C-H bond, often guided by the inherent electronics of the heterocycle or a directing group, and couple it with a partner like an aryl halide.[23] For 1H-indazoles, the C-3 position is often the most reactive site for direct arylation.[21][24] Achieving selectivity at other positions like C-5 can be more challenging and may require specific substrates or catalyst systems.
Representative Protocol: Direct C-3 Arylation of 1-Methyl-1H-indazole
-
Reaction Setup: Combine 1-methyl-1H-indazole (1.0 equiv.), the aryl halide (e.g., iodobenzene, 1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) in a reaction vessel.[22]
-
Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a ligand (e.g., 1,10-phenanthroline, 10 mol%).[22]
-
Solvent and Atmosphere: Add a high-boiling polar aprotic solvent like DMA (N,N-dimethylacetamide) and purge the system with an inert gas.
-
Reaction: Heat the mixture to a high temperature (e.g., 140-150 °C) and monitor for completion.
-
Workup and Purification: Follow standard aqueous workup and chromatographic purification procedures as described previously.
Conclusion and Strategic Outlook
The choice of synthetic strategy for accessing functionalized indazoles depends on a careful analysis of the target molecule, available starting materials, and project goals.
-
For rapid diversification and broad substrate scope, the Suzuki-Miyaura coupling remains a first-choice method, either starting from an indazole boronic acid or a halo-indazole.[3]
-
When boronic acids are problematic, Negishi or Stille couplings offer powerful, albeit more technically demanding, alternatives for cross-coupling.[8][16]
-
For large-scale synthesis or when the desired substitution pattern is fixed early, de novo ring synthesis is often the most efficient and cost-effective route.[18][20]
-
To minimize synthetic steps and improve atom economy, direct C-H functionalization represents the cutting edge, though challenges in regioselectivity and substrate scope still exist.[21][22]
By understanding the advantages and limitations of each approach, researchers can make informed, strategic decisions, moving beyond a single methodology to efficiently construct the complex indazole-containing molecules vital to modern drug discovery.
References
- Vertex AI Search, "Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6XyMFhaiV6hiyCSDAzpBa-SDu82No528nO_SSdnsGxIkDYWnmxE8lQrdtzG0iLoqi9w-DPLQDZ2R18bxNWqahx5afhvS6j3GZjf1zuYp4gk4CbDKuW8EagtLdTloMAp-RUW5L364liottxjEg]
- Vertex AI Search, "A Novel Practical Synthesis of Pazopanib: An Anticancer Drug - ResearchGate" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK9oHFYIYldR1k6gBUZ5rWgG07iKGjoc4uJuCumy-Y1vdAYtMI9PfkCV9K4mvlv56GZsTOFxVJOmZwQOo1fOPNykNjNMLzkXOJAHgClXSCsjeMklWhks4lPaFNsE7lh3Jf23UInjUSHQXZ9aC6wCqKfz3uqJdWyYCDjdkaL3hu5GGnSFGipQSYWTnN-VsyqBWgB0f6g3RFycJB2qqNllnIaJdqAnRSZCNc]
- Vertex AI Search, "A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor - Benchchem" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3t4Y0pu1BNNV2w3ORU7JhhS7zWh-j_WRQKzF5xwMCLCD80AhYTlKprU8M4DAfz8UXqjU0Wk4HJJT65sU60mnFgisoeEmuAI4AnAQfPJ3lBfJFMbfz4k7g0MLP4eSUra90lcC9szfFSzOCr_txJhCV2k_mHfXsl_57CuA48JTqXa1BaUTpQWvxfpxPwrbfVxtiMdjznT1Aj3lwvW4NMzH-yvSjeP9D1iViXTDC0wsHjWfDllmaJiYIbiLOJZUylQ==]
- Vertex AI Search, "Full article: Synthesis of 3-[5-(Substituted Phenyl)-[1][20][25] Oxadiazol-2-yl]-1H-Indazole" [vertexaisearch.cloud.google.
- Vertex AI Search, "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_zkNY_5XmulVv4vjIfrDQ-ruZdYUXvFsWa83X676R5KCf9iTt46YcHTsHVECyr7Zdjx-M58w3_W2oPpFWcLnAz6S2skfb7DCrgbwaa4fwfFqoxVsJSW9bJi6jHguOcgvD12VqJg50zYuhNhaIpH5sZVw_EdWWXE9TAUo=]
- Vertex AI Search, "A Technical Guide to the Reaction Mechanisms of Indazole Synthesis - Benchchem" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLp0gnBmFoQyw2bHXOrfV4HDHEPfMNXy3DXQ91HyDAYeEe4TNLYJFuWQ3LwUcwRHmYu0bhxhz-izWtNM4d0h4SwVtH2BskGBSNYQcSjjsfXF9asTXu5a84Xnz9-n_KAOtFYpQXmo21IWCmdHOZN-ppv-wpEPe4M03LWQk-YxyEQRDZtrmoFNFnEiOT3lchDyZBSx1fz0C1WDw71yvrBUQ=]
- Vertex AI Search, "Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization - ACS Publications" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQnJc-DFwN39Zo0UsKw6OBYY5Nq9e4Ou9n8oDrjVAdNjIMqcToTpwO0CBWLvFV2kDfchJAgqK7q5FV_fYHGdxH_8LeLC5jvDYwDzS0_W3Ch4Ps8xExyARhey_VGLJmgvmAaryHKc0H8iuAL4R99_aekQ==]
- Vertex AI Search, "N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENVbycIMrx1sYpg51JsPHHxrbtIMUFvKg0Wx__eMGCePolk-3A9lCgtiVUWlcQMJZi6TiW9lFybTFC5YBZLHmAVgJtuRtlNYbuGD2TQWnC4dzJI58jM1j5StjCp8Qvnpc-baMKrBjZnhM0O84Kx8JQq1Y1WS3QSs7RAf28iuA0kiYV5GgBY17Uc5wb]
- Vertex AI Search, "Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing)" [vertexaisearch.cloud.google.
- Vertex AI Search, "Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis - Benchchem" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbvbcoK66nOcv55wKDj3X33lldMAShg7R70h16zu1QS2Zeac6ltm7LAutf6N45Sgm4AK_vBotLgHay8nPRhviEps74VgnHp_k_8Ib49SsWz9Mi9DaxzpiQs0ePXiDIsP7PdMCrIdhGMVTRNWgRkiUUw_TW6ezsdwAYOyNSE_3pgjY0XB4uxRDQYzXYFP1uysHoZsHkcYalnZobTnxKvTJ_CaVyGDUJ]
- Vertex AI Search, "An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh3WB1-tn965scVoDwIWovvv4pH2St74fM3attPMM4NdWCueY5fZ831_69Bye6eFLRQ1mb492hiBsBoRWTBUYmmSg14ebqG_5gY-Ulc_aibrwztVqAnU8n9L5u7jNynQo=]
- Vertex AI Search, "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU28yjxjlMefnbAOLCbROkk7vZHHDQDpvFxvKcVbSS5gbBVmj-7H83syRgxww-kRsz-GRiYUPLYA9Vwp4Qt65C6ospW5f_bXYSCXNJLcMk3I1njnrV6rJa25U9CRMH5E1NGXB1JKtZYoz6pNVQg90CwGnbCzVYWDWM]
- Vertex AI Search, "An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - Preprints.org" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIqkNXMMeWtlDqgh1qYpj-ZPZ5ggbI9h-gWk53PmA6WZQzu-ufusVZ7R6Trv3d7ZlL5U7zJwaAYsZ4dxF7iCA0SkrWzZb0DojsNp6lOUq7-otdNN6RZdyYWO1GdBB8y_UCjrIU5KiTIUKngg==]
- Vertex AI Search, "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG64EumC69Mi4Mc5oZYS9YhUFYj-vw8Qrk0D-dPXFFFydtlvZiWydfRKCn5pMTCdbRDib41ZjBwtxmyvnQkTNaa7ReZ0m6MCm0k48hRqn0gZqPBbMWRydHVHlomLYZiF7JbAZY=]
- Vertex AI Search, "An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - ResearchGate" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw3UmMgGKxBWX-Eh70ySxzs2DcrVl_-mp9E6eD_Nvz--JoYY0dXpHFJR1mCrJ1Ac7MmtN95VUn8OeblDVTst6EGnRoS9BzO7iaT-Di5e0v9zwgOhd-nOxOB8BYnlpUl0KXSJm5j1REFxqLx6MUS_9no0RXvTU1k-2hI7WcK4MdydPB6uoYN4RBJVHEgAGk1C-xexlQWYQ1twc4S80_cwmr_a7U03fbUZk7tz68-dQTQadGF6p0HvhZPBR271-aKE9_wmHVt0XVGhKaZ5ORBHWzFaH9Gw4CODhi9k71ti51sz45t5s2tn5K6R0qNCG0lgTKzYIa_2LXO3l3JRkVZw5u0tuzeGspIRkysd_fLqoTs3zthPlTld4GkbjlNH4AKGCYmwhIEks1A1lxoTtiO6e_o_lLZ0uz0xqrzMpkP1bUvTJdivW-2T2bg4XlsGY6urlMOGuQP289ofdai9Wcs6ixkJnVPMOgup3SLHNjZ17LNgiE22gkMhvoeRlyx4SJS-f_5M7I1_M=]
- Vertex AI Search, "indazole - Organic Syntheses Procedure" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu9AAkaQTUJQwjX-rBqR8cUW7-KU_JPHjox6_gyRmzvuIQOSzGll8TM2nm4A50-EONRsvv5zQeL6ikuA5Unlm9nVFP8vklIsV2PpjOOJ3MdMwFFLhijqAiRW_21Oiy1H1TVeJ-0Q==]
- Vertex AI Search, "Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElPbrtHeTr6u75V18rCMZHu1Z-rPRxQGq-L8SvRUwg__hOcrscTK37lT-UKLR8hnrMT6GJhJhnqykRge4WJk4OobZ1PHRK61S8pcsjkXYWPmzBS5skOBe65P0V48IDNtsHpfZPbovm44sBTE18Vo-VDPbPqKKRa-HSSlkgHF7aaRlcZA4nx2yv7-iUUw0AylxqQ510DcYVLWHEifd0QISgeoYh_iEcz3iH7_h-2wIgEuDUz0HyTfAHsPcSMMeCUlq1xA==]
- Vertex AI Search, "Negishi coupling: an easy progress for C-C bond construction in total synthesis - PubMed" [vertexaisearch.cloud.google.
- Vertex AI Search, "A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC - NIH" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfC6r2S7JyfChfF8BQdegYODfUfkPHxQs4D8CW_OSGXOQUqKZA9jFCyTafLYFfV99SOvgu8OawiKrsWcwxRpqr0y5fqQ0U3YLXBGQ3MLmp0yYgFEUHcVafZMEnH6yk2ol--LOz29TJZe4KOqw=]
- Vertex AI Search, "Direct arylation on C‐3 position of 1H‐indazole substrates reported in literature." [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnS92NVQMIPB5WGbzvSrIqbScTUkyNPXWGEC5hAkqbelLVi05K5ZWPvfCxvp58tfIGgUo-rEG5Co0hLu431oAxMqifC8Z3OgrCsm-4yhq-S47M4efXCe4bdmzCQMOhPMF30ds73-ZOXYB0qg41JLVQ53JKQcYfm9gyHAG4K2a29mGIPF3oY2X9B9am7VRrKf_b6TItIKmCM596Irw-tdZdEMW546dodzHqvi6abYSUnP20DZ7k0tqkg0AgOioMdYs=]
- Vertex AI Search, "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEph4xdOjzSJHIi3p3gnxi8X4MpTfD5uhbbDZF5Fqo2IFd7HtjZtisQh0HUFheRq__o7ue_o77iIQkqcayAN8g1HiDgGQURHDwZi5wR5f3-yftKQG6msTVxW_6ZmN-buovWYVWhIsgbHedaF0=]
- Vertex AI Search, "(PDF) Direct C-3-Arylations of 1H-Indazoles - ResearchGate" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0WAxyy3uyBROdJKEqsCmoEOAsHHrq2ipmmCST2R3oMa6MA6vAhlJAZkf0oDD6TcA-A0nY1o-xhKO9JXiu4sZ0SHdJkSxfPGnmziS3zDbiK2NF0dj6vO02tabCHvMW5WvfFWljsQLOoRNweohNPHG3KlR4d062NBUdvCe-JkjF9udt60pGldiPGDVY7AJcx6Pf-Zs=]
- Vertex AI Search, "A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing)" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEieTfXNyILviYlVcRBJ1mOxtVCUWhsDCFPMAwWLAypKUJQZNZ7Vn5k_ulBsYlUkf0sqU9_qQA8I-_HtEFBCJRB1yPch0X8QJoYA1I7z6h3GmGn4jdkK0Pd2qbR64wwbbzTGbXxrbrQIflBya54iA3K-yGp0x4rVzooby2a]
- Vertex AI Search, "Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC - NIH" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_JEhSyvgVjhFDZvv7xHYNqvFZSCBwmpN5NTn86WQ7BXyRavwv-TtVnW9gr97f1UYmTkCkwKuCtddCo7Hg6JIW6L6-EdzbzXdrrvJ-t9mr_-eD3FsrIrsIO1Jc7udMejf7L4ZNEHuPdVVUzoE=]
- Vertex AI Search, "Regioselective Zincation of Indazoles Using TMP2Zn and Negishi Cross-Coupling with Aryl and Heteroaryl Iodides - ResearchGate" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFza6-MH5Yp9aofESsiWRe3pmcRoX5hWuHsB4xV7RkKQwh1OtnzUwlerYl6IA8STFlDvxa93LMPl1zKN36BqYe9tAvGNWZY_9fm2i51m4VGZPP1p6aQps8JCXcSqLsT6l0mtr-BUtr01GbtGskbH939LZg3TazU56IDF6LN6VStKfHi05O9IMUjveL3xutim0cBeKYPCJjyRtb-lAsk961pcLvHw9Q6vZxONQO8kK06mqtvkGgy8sNH_WcmjwJVZOxSqM_qza6JHITJkxqpMyldVEfBvf7XBcTbE3_Ikg==]
- Vertex AI Search, "Stille Coupling - Organic Chemistry Portal" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-h2F0gPBXJpCZRa6LRgjlwY3sUsSLAwIZTL7PGJGSzcKZ04PZ7tVk16XW5KvdfvdVyxcLH72ytiMvgPdzpUGXylylmPsu_62zvN1jJSdzJB0J8uMlR4M0eNWFC0eJWKL1PaV87CoLfLLrMpbcXAGpKflQo5YNw-Vuex7M2uCJEQ==]
- Vertex AI Search, "Negishi Coupling - Organic Chemistry Portal" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg4s9a42tS3gWfhaYTMf3kh3Ptm25EenLoUX9HvbAnOd7u54HtSXrKg4lhcOn9_eWtiwb9IkerRMvnh9hyqPAvYnWI_5RSsEE0hMz4tXWYWv3axaTSQ_93wAyTw6vjqcTaiI99r20j459G1stW80l4L9VdNCBJnC1Wg3Mh6sh-16Y=]
- Vertex AI Search, "(PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine - ResearchGate" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6srQ_4-T7gqkgn1v03yWMBdjjcF_cseUJDOITwQgtM7zP4as4D54A3zEoNJwHw5BdIAl-w46_U5dxP7SGJTh42FnmzX_y3cV3Vjk1MM-PuQhDexyMNZ_tLHWt9Fb1RCfBBSw8fOcFR4kBOKOpNhltCIUsPo0TvVBYQ2tB9WxongcoxFzd6IPM2RmKs56OYEpozfTrmOUjyLTPX36IFgwMcWwrYWw3VsK1WA_NCk-smsO9z7AXPVXsTkGj22B4UaPNyufr2sEBivgeFwrcrSrrHbageKNrClFMx8mI_J8k2ShY5g==]
- Vertex AI Search, "Stille reaction - Wikipedia" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmknFrE04BOlZUJML2TO4W17zX78rCS8IzgmyhsJjhNNaPAYF7FE-ne0q5IhKhrygdMhBykMa_tsnfVYnBc5xD6J4o0up9OG_q0lHV7o8vCphIwDfUwO2mFiBvuJD5Gq4E2oSxOzpeYg==]
- Vertex AI Search, "The Mechanisms of the Stille Reaction - University of Windsor" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVcyApHxSW7ckYPQWNLB5aChaSm5jBJ2TgBlbbqyGIhB5ohMs9CvRrOX-Zz93Huyo4hpAY51xp-8wz8Q4VaVGD98GADaCGuToIBh3DAbMY_vhJaV9oZz6peXgJSKzrieLz23IZaRA_poV63_Fx6sLBhqegYyGrurA0PS_KJWZ3PzWX26Ox1Axl51yiu39gEf34XaJ7ElFpQ2AvNyXp]
- Vertex AI Search, "Stille Coupling - Chemistry LibreTexts" [vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHojFTzIexSJw4iiZaKbcL_u14jSw_wiAzpx9AQ0NYexhTzgiIQFqbuLM44tVUJzEQz2rYEBIh8BgbVFtQ9tAA8tA4l6dfpbn4jPYp-H1-VpGlfsp0JhJhU1q0UEXFiIIYzYhSohIWWAeqt4DYzS4yxrMQp1OLm6435f1OT7zoQaxkXcMiGNe2rs-wgoMXXrw5qucxQIKeQh8vt18CPZ8X87nhp2iME_xR9aRLUD00RmLTiUq9DahwQWvA9gDIedlvfLa4QOh8JkZBykbU6lTyq5ZHNxb0KIUucvQI=]
- Vertex AI Search, "Stille Cross-Coupling - J&K Scientific LLC" [vertexaisearch.cloud.google.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Negishi coupling: an easy progress for C-C bond construction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Validation of 3-Methyl-1H-indazole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-indazole-5-boronic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its structural motif is present in a variety of kinase inhibitors and other pharmacologically active compounds. The efficient and reliable synthesis of this reagent is therefore of paramount importance for drug discovery and development programs. This guide provides an in-depth analysis and comparison of synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective merits.
Core Synthetic Strategy: A Three-Step Approach
The most common and arguably the most robust synthetic route to this compound involves a three-step sequence starting from readily available commercial materials. This strategy encompasses the formation of the 3-methyl-1H-indazole core, followed by regioselective bromination at the C5 position, and culminating in a palladium-catalyzed Miyaura borylation.
Diagram of the Core Synthetic Workflow
Caption: Overall synthetic workflow from acetophenone to this compound.
Part 1: Synthesis of the 3-Methyl-1H-indazole Core
The initial step involves the construction of the indazole scaffold. A reliable method starts from the nitration of acetophenone, followed by reduction and cyclization.
Experimental Protocol: Synthesis of 3-Methyl-1H-indazole[1][2][3][4]
-
Nitration of Acetophenone: To a stirred mixture of sulfuric acid and nitric acid, acetophenone is added dropwise while maintaining a low temperature. The reaction mixture is stirred overnight and then poured into ice water. The precipitated 2-nitroacetophenone is filtered and washed.
-
Reduction of 2-Nitroacetophenone: The obtained 2-nitroacetophenone is reduced to 2-aminoacetophenone using iron powder and ammonium chloride in a suitable solvent.
-
Cyclization to 3-Methyl-1H-indazole: 2-Aminoacetophenone is treated with sodium nitrite in an acidic medium (hydrochloric acid) to form a diazonium salt. Subsequent reduction with a reducing agent like stannous chloride (SnCl2) leads to the cyclization and formation of 3-methyl-1H-indazole. The product is then isolated by adjusting the pH to alkaline, followed by filtration and drying.
Part 2: Regioselective Bromination of 3-Methyl-1H-indazole
The introduction of a bromine atom at the C5 position is a critical step that dictates the final position of the boronic acid group. Direct bromination of 3-methyl-1H-indazole can be achieved using various brominating agents.
Experimental Protocol: Synthesis of 5-Bromo-3-methyl-1H-indazole
-
Bromination: 3-Methyl-1H-indazole is dissolved in a suitable solvent such as acetic acid or a chlorinated solvent. A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise or dropwise at a controlled temperature. The reaction is monitored by techniques like TLC or LC-MS until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield 5-bromo-3-methyl-1H-indazole.
Part 3: Miyaura Borylation
The final step is the conversion of the aryl bromide to the desired boronic acid via a palladium-catalyzed Miyaura borylation reaction. This reaction is a powerful and versatile tool for the synthesis of arylboronic acids and their esters.[1][2]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with 5-bromo-3-methyl-1H-indazole, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate).
-
Reaction Execution: A suitable anhydrous solvent (e.g., dioxane or DMSO) is added, and the reaction mixture is heated to an appropriate temperature (typically 80-100 °C). The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Isolation: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up. The product can be isolated as the pinacol ester or hydrolyzed to the free boronic acid. Purification is typically achieved by column chromatography or recrystallization.
Alternative Synthetic Route: Iridium-Catalyzed C-H Borylation
An alternative and more atom-economical approach to the synthesis of arylboronic acids is the direct C-H borylation catalyzed by iridium complexes.[3][4] However, the regioselectivity of this reaction on the indazole core presents a significant challenge.
Conceptual Approach
Direct C-H borylation of 3-methyl-1H-indazole would ideally install the boryl group at the C5 position. However, studies on the iridium-catalyzed C-H borylation of N-substituted indazoles have shown a strong preference for borylation at the C3 position.[4] Achieving C5 selectivity would likely require the use of a directing group or a specifically designed catalytic system that can overcome the inherent electronic and steric preferences of the indazole ring.
Diagram of the Iridium-Catalyzed C-H Borylation Concept
Caption: Hypothetical direct C-H borylation route to the target molecule.
Comparison of Synthetic Routes
| Parameter | Route 1: Halogenation-Miyaura Borylation | Route 2: Iridium-Catalyzed C-H Borylation (Hypothetical) |
| Starting Materials | Readily available and relatively inexpensive | 3-Methyl-1H-indazole |
| Number of Steps | 3 steps from a common starting material | 1 step from 3-methyl-1H-indazole |
| Regioselectivity | Well-controlled through the position of the halogen | Challenging to control; C3 borylation is often favored |
| Atom Economy | Lower due to the introduction and removal of the halogen | Higher, as it avoids the use of a halogenating agent |
| Reaction Conditions | Generally requires elevated temperatures | Can often be performed under milder conditions |
| Catalyst | Palladium-based catalysts | Iridium-based catalysts |
| Yield (Overall) | Moderate to good, depending on the efficiency of each step | Potentially high if C5 selectivity can be achieved |
| Scalability | Well-established and scalable | May require optimization for large-scale synthesis |
Expert Evaluation and Mechanistic Insights
The three-step sequence involving bromination and Miyaura borylation is a well-trodden and reliable path for the synthesis of this compound. The causality behind the experimental choices is rooted in established and predictable organic chemistry principles. The regioselectivity of the bromination step is crucial and can be influenced by the reaction conditions and the protecting group on the indazole nitrogen. The Miyaura borylation is a robust and high-yielding reaction with a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]
The direct C-H borylation approach, while attractive from an atom economy perspective, is currently hampered by the lack of a reliable method for achieving C5 selectivity on the 3-methyl-1H-indazole scaffold. The inherent electronic properties of the indazole ring, with the electron-rich pyrrole-like nitrogen and the electron-deficient pyridine-like nitrogen, influence the sites of electrophilic and nucleophilic attack, as well as the acidity of the C-H bonds. Overcoming the kinetic and thermodynamic preference for C3 borylation would require significant research and development of new catalytic systems.
Conclusion
For the reliable and scalable synthesis of this compound, the three-step sequence involving the synthesis of the indazole core, regioselective bromination, and subsequent Miyaura borylation remains the most validated and practical approach. While the direct C-H borylation presents an elegant and atom-economical alternative, further research is required to overcome the challenge of regioselectivity. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, and available resources.
References
- MySkinRecipes. (n.d.). 5-bromo-3-methyl-1H-indazole.
- Google Patents. (n.d.). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
- Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole - Eureka.
- National Center for Biotechnology Information. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
- RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. DOI: 10.1039/D0RA08598G.
- National Center for Biotechnology Information. (2025). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- National Center for Biotechnology Information. (n.d.). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol.
- RSC Publishing. (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances. DOI: 10.1039/C4RA04235B.
- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
- ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- National Center for Biotechnology Information. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid.
- PubMed. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism.
- National Center for Biotechnology Information. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold.
- ResearchGate. (2025). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- PubMed. (n.d.). Iridium-catalyzed, substrate-directed C-H borylation reactions of benzylic amines.
- PubMed. (2014). Iridium-catalyzed C-H borylation of pyridines.
- Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
- ResearchGate. (n.d.). Approaches for preparing compound 5 from 3-methyl-6-nitro-1H-indazole (6).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 3-Methyl-1H-indazole-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-aryl-3-methyl-1H-indazoles represents a critical step in the development of novel therapeutics, as this scaffold is a key pharmacophore in numerous biologically active molecules.[1][2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone method for forging the crucial carbon-carbon bond between the indazole core and various aryl or heteroaryl partners.[2][3][4][5] However, the success of this transformation is profoundly dependent on the selection of an appropriate palladium catalyst system. The inherent characteristics of N-heterocyclic boronic acids, such as 3-Methyl-1H-indazole-5-boronic acid, present unique challenges, including potential catalyst inhibition via coordination of the basic nitrogen atoms and substrate instability.[6][7]
This guide provides a comparative analysis of prominent palladium catalyst systems for the coupling of this compound, supported by experimental data from relevant literature. We will delve into the causality behind experimental choices, offering insights to help you select the optimal catalyst for achieving high yields, broad substrate scope, and operational simplicity.
The Catalytic Landscape: A Comparative Analysis
The choice of a palladium source and, more critically, the associated ligand, dictates the efficiency of the Suzuki-Miyaura reaction. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][8] We will compare several classes of widely used catalyst systems.
The Workhorse: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂)
Often considered a first-line catalyst, Pd(dppf)Cl₂ is a robust, air-stable, and commercially available option that has demonstrated broad utility in cross-coupling reactions. The dppf ligand's wide bite angle and electron-rich nature are well-suited for many applications.
-
Expertise & Experience: Pd(dppf)Cl₂ is particularly effective for coupling aryl bromides and iodides with a variety of boronic acids, including those with heterocyclic components.[1][2] It is known for its reliability and good performance under relatively standard reaction conditions, making it an excellent starting point for optimization studies. For instance, its successful application in coupling 5-bromoindazoles with heteroarylboronic acids highlights its suitability for the indazole core.[1][9]
-
Trustworthiness: While highly effective, its performance with less reactive aryl chlorides can be sluggish, sometimes requiring higher temperatures and catalyst loadings. The NH group on the indazole ring can potentially interact with the catalyst, but protocols using bases like K₂CO₃ or K₃PO₄ generally overcome this issue effectively.[1][6]
The High-Performers: Palladium Acetate with Buchwald Ligands (SPhos, XPhos)
For challenging couplings, particularly those involving sterically hindered substrates or unreactive aryl chlorides, the combination of a simple palladium source like Pd(OAc)₂ with specialized, bulky, and electron-rich phosphine ligands developed by the Buchwald group is often superior.
-
Expertise & Experience: Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) create highly active, monoligated Pd(0) species in situ, which excel at promoting rapid oxidative addition and reductive elimination.[10][11] These systems are reported to be highly effective for the coupling of unprotected, nitrogen-rich heterocycles, directly addressing the challenges posed by the indazole scaffold.[6]
-
Trustworthiness: The use of air- and moisture-stable palladacycle precatalysts (e.g., XPhos-Pd-G3) further enhances reproducibility and allows for reactions to be set up on the benchtop, simplifying the experimental workflow.[6][7] These advanced systems can achieve high yields at low catalyst loadings and often at milder temperatures, even with demanding substrates.[11]
Modern Precatalysts: PEPPSI and Palladacycles
Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes and various palladacycle precatalysts are designed for convenience and high reactivity. They are typically air- and moisture-stable solids that rapidly generate the active Pd(0) catalyst in solution.
-
Expertise & Experience: These precatalysts offer improved reproducibility over generating the active catalyst in situ from a separate palladium source and ligand.[7] They have proven effective in a wide range of Suzuki-Miyaura couplings, including those involving heteroaryl substrates where catalyst stability and activity are paramount.[7]
-
Trustworthiness: While often highly effective, their cost can be higher than traditional catalyst systems. However, the ability to use lower catalyst loadings and achieve higher yields can offset the initial expense, particularly in process development and scale-up scenarios.
Quantitative Performance Comparison
The following table summarizes representative data from the literature for Suzuki-Miyaura couplings of indazole derivatives or analogous N-heterocycles, providing a basis for catalyst selection. Note that direct comparison is nuanced, as reaction conditions vary across different studies.
| Catalyst / Ligand | Aryl Halide Example | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 5-Bromo-1H-indazole derivatives | K₂CO₃ | DME | Reflux | N/A | Good | [1][9] |
| Pd(dppf)Cl₂ | N-(3-bromophenyl)-indazole | K₂CO₃ | 1,4-Dioxane/H₂O | RT | 8-12 | Good-Excellent | [2] |
| XPhos-Pd-G2 | 3-Chloroindazole | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15-20 | Good-Excellent | [6] |
| Pd(OAc)₂ / SPhos | Heteroaryl Chlorides | K₃PO₄ | n-Butanol | 100 | N/A | Good-Excellent | [10] |
| Pd(dppf)Cl₂ | 7-Bromo-4-sulfonamido-1H-indazole | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 71-80 | [4][12] |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is key to troubleshooting and optimizing the reaction.[2][5][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-limiting step, especially for aryl chlorides. Bulky, electron-rich ligands accelerate this step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validated Experimental Protocol
This general protocol can be adapted for the coupling of this compound with various aryl halides. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (Ar-X, 1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To the reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2-3 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the degassed solvent via syringe. The mixture should be sparged with the inert gas for an additional 10-15 minutes.[13]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-methyl-1H-indazole.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Recommendations
The selection of a catalyst for the Suzuki-Miyaura coupling of this compound should be guided by the reactivity of the coupling partner and the desired process efficiency.
-
For routine couplings with aryl bromides or iodides: Pd(dppf)Cl₂ offers a reliable and cost-effective solution with a high probability of success under standard conditions.[1][2]
-
For challenging couplings with aryl chlorides, sterically hindered substrates, or for maximizing yield and minimizing reaction times: A more advanced system, such as a Buchwald palladacycle precatalyst (e.g., XPhos-Pd-G3) , is highly recommended.[6][7] These catalysts provide superior activity that can overcome the inherent challenges of coupling N-heterocyclic substrates.
Ultimately, empirical screening of a small set of catalysts and conditions remains the most effective strategy for identifying the optimal system for a specific substrate combination. This guide serves as an evidence-based starting point for that optimization process, grounded in the established literature.
References
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem. (n.d.).
- Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116–2119.
- Capriati, V., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(7), 10338-10352.
- A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling - Benchchem. (n.d.).
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- Eseola, A. O., et al. (2019). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Journal of Molecular Catalysis A: Chemical, 475, 110486.
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1253–1264.
- PubChem. (n.d.). (3-methyl-1H-indazol-5-yl)boronic acid.
- Acros Pharmatech. (n.d.). 3-Methyl-1H-indazol-5-yl-5-boronic acid.
- Goud, B. S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26305-26315.
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114.
- Woerly, E. M., et al. (2015). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 54(35), 10290–10294.
- Capriati, V., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(7), 10338-10352.
- ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2010). ChemInform, 41(34).
- Wheeler, R. C., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 693.
- NRO Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Vantourout, J. C., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 11(15), 9415–9423.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261.
- Walker, S. D., et al. (2004). A new general method for the Suzuki-Miyaura coupling of aryl and heteroaryl chlorides: catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(14), 1871-1876.
- Bellina, F., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546.
Sources
- 1. mdpi.com [mdpi.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Purity Assessment of 3-Methyl-1H-indazole-5-boronic Acid
Introduction: The Critical Role of Purity in Suzuki-Miyaura Coupling Precursors
3-Methyl-1H-indazole-5-boronic acid is a key building block in modern synthetic chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1][2] Its application is pivotal in the synthesis of complex bioactive molecules and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The purity of this boronic acid is not merely a quality control metric; it is a direct determinant of the success, reproducibility, and efficiency of the subsequent coupling reaction.
Impurities can act as catalyst poisons, generate unwanted and difficult-to-remove byproducts, or lead to inconsistent reaction yields, complicating downstream purification and potentially compromising the integrity of the final active pharmaceutical ingredient (API).[3] For instance, residual starting materials or byproducts from the boronic acid synthesis can lead to the formation of homocoupled dimers or other side products.[4][5] Therefore, a multi-faceted analytical approach is essential to comprehensively assess the purity and establish the identity of synthesized this compound.
This guide provides an in-depth comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide robust protocols, and demonstrate how these techniques function as a self-validating system to ensure the highest degree of confidence in your material.
Orthogonal Analytical Strategy: A Self-Validating Workflow
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using techniques that measure different chemical properties, is the gold standard. Our assessment workflow relies on three pillars: Chromatography for separation and quantification, Mass Spectrometry for mass identification, and NMR for definitive structural confirmation.
Caption: Overall workflow for purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation and precise quantification of the main component and its impurities.[1][6] For boronic acids, Reverse-Phase HPLC (RP-HPLC) is the most common and effective method.[7]
Expertise & Causality: Method Development Insights
The choice of HPLC parameters is critical for achieving a robust and reliable separation. Boronic acids present unique challenges, including the potential for dehydration to form boroxines (cyclic anhydrides) and secondary interactions with column hardware, which can lead to poor peak shape.[8]
-
Column Selection: A C18 stationary phase is a standard starting point due to its versatility. However, for polar compounds like boronic acids, columns with improved retention for polar analytes, such as the XSelect Premier HSS T3, can be advantageous. Furthermore, columns featuring technology like MaxPeak Premier Surfaces are designed to minimize analyte-metal interactions, which is crucial for preventing peak tailing with acidic compounds.
-
Mobile Phase pH: The pH of the mobile phase is a powerful tool for controlling the retention and peak shape of ionizable compounds. Boronic acids are weakly acidic (pKa ~8-10). Operating at a low pH (e.g., with 0.1% formic acid) ensures the boronic acid is in its neutral form, promoting better retention on a C18 column and minimizing peak tailing.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as the organic modifier because its lower viscosity results in better column efficiency and lower backpressure.
Experimental Protocol: RP-HPLC Purity Assay
This protocol provides a starting point for the analysis. Method validation according to ICH guidelines would be required for QC release testing.
-
Instrumentation: Arc HPLC System or equivalent with a PDA detector.
-
Sample Preparation:
-
Accurately weigh ~5 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL. Rationale: Using a diluent that mimics the initial mobile phase composition prevents peak distortion.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm | Provides excellent retention for polar compounds and minimizes secondary interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of the boronic acid, improving peak shape and retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for RP-HPLC. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Gradient | 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. | A broad gradient ensures elution of both polar and non-polar impurities. |
| Column Temperature | 30 °C | Ensures run-to-run reproducibility of retention times. |
| Injection Volume | 5 µL | A small volume prevents column overloading. |
| Detection | PDA Detector, 210-400 nm. Purity assessed at 254 nm. | PDA allows for peak tracking and co-elution checks. 254 nm is a common wavelength for aromatic compounds. |
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
While HPLC provides quantitative purity, it does not identify the impurities. LC-MS is an indispensable tool that couples the separation power of LC with the detection power of mass spectrometry, providing the molecular weight of the main compound and its impurities.[9][10] This is a critical step in impurity profiling as mandated by regulatory authorities.[11]
Expertise & Causality: Ionization and Mass Analysis
-
Ionization Source: Electrospray Ionization (ESI) is the most widely used ion source for LC-MS analysis of small molecules due to its soft ionization, which typically yields the protonated molecule [M+H]⁺ in positive ion mode.[12] This provides a direct readout of the molecular weight.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer provides high-resolution accurate mass (HRAM) data. This allows for the determination of the elemental composition of an impurity, which is a crucial first step in elucidating its structure.[11] A triple quadrupole (QqQ) instrument is highly sensitive and ideal for quantifying trace-level impurities.[11]
Workflow for Impurity Identification
Caption: Logical workflow for identifying an unknown impurity using LC-MS.
Potential Impurities in this compound
Knowledge of the synthetic route and the inherent reactivity of boronic acids allows us to predict likely impurities.[4] These are crucial to look for in the LC-MS data.
| Potential Impurity | Molecular Formula | Exact Mass (Monoisotopic) | Origin |
| 3-Methyl-1H-indazole (Protodeboronation) | C₈H₈N₂ | 132.07 | Hydrolysis or protonation of the C-B bond during synthesis or workup.[4] |
| Homocoupling Dimer | C₁₆H₁₄N₄ | 262.12 | Palladium-mediated coupling of two boronic acid molecules.[13] |
| Boroxine (Anhydride) | C₂₄H₂₁B₃N₆O₃ | 474.19 | Dehydration of three boronic acid molecules (often observed in MS).[14] |
| Starting Material (e.g., Halogenated Indazole) | Varies | Varies | Incomplete reaction during synthesis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy provides detailed information about the atomic structure of a molecule, making it the definitive technique for identity confirmation.[6] For this compound, both ¹H and ¹¹B NMR are highly informative.
Expertise & Causality: The Power of ¹H and ¹¹B Nuclei
-
¹H NMR: This is the most common NMR experiment. It provides information on the number of different types of protons, their chemical environment, and their connectivity. The integral of each signal is proportional to the number of protons it represents, allowing for a check of the molecule's overall structure. The spectrum should show distinct signals for the methyl group and the aromatic protons of the indazole ring.
-
¹¹B NMR: Boron-11 is a quadrupolar nucleus that is 80% naturally abundant, making ¹¹B NMR a highly specific and convenient tool for characterizing boronic acids.[15][16] The chemical shift of the ¹¹B nucleus is very sensitive to its hybridization state.[17] A trigonal planar, sp²-hybridized boron in a boronic acid will have a characteristic chemical shift in the range of 27-33 ppm. This provides unambiguous evidence for the presence of the B(OH)₂ group.[15]
Practical Considerations & Protocol
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is excellent for dissolving polar compounds and its residual proton signal does not interfere with key analyte signals.
-
For ¹¹B NMR, it is highly recommended to use quartz NMR tubes to avoid the broad background signal from the borosilicate glass of standard NMR tubes.[17]
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹¹B NMR: Acquire a one-dimensional boron spectrum with proton decoupling.
-
-
Expected Data:
-
¹H NMR (in DMSO-d₆): Expect signals corresponding to the indazole NH proton (broad singlet, ~12-13 ppm), aromatic protons (multiplets, ~7-8 ppm), the methyl group (singlet, ~2.5 ppm), and the B(OH)₂ protons (broad singlet).
-
¹¹B NMR: Expect a single, relatively broad signal around δ 28-30 ppm, confirming the sp²-hybridized boronic acid moiety.[15][17]
-
Comparative Summary of Analytical Techniques
| Technique | Principle | Information Gained | Pros | Cons |
| HPLC-PDA [1] | Differential partitioning between mobile and stationary phases. | Purity (area %), retention time, UV-Vis spectrum. | High precision, robust, excellent for quantification. | Does not provide molecular weight or definitive structural information. |
| LC-MS [11][12] | Separation by LC, followed by ionization and mass-to-charge analysis. | Molecular weight of main component and impurities. | High sensitivity, provides molecular weights for impurity identification. | Response factors can vary, making it less accurate for quantification without individual standards. |
| NMR Spectroscopy [6][15] | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Definitive molecular structure, confirmation of functional groups (e.g., ¹¹B NMR). | Provides unambiguous structural information, non-destructive. | Lower sensitivity than MS, requires more sample, not ideal for trace-level impurity detection. |
Conclusion
The comprehensive purity assessment of synthesized this compound is a non-negotiable prerequisite for its successful application in drug discovery and development. A cursory analysis is insufficient; a robust, multi-technique approach is required to ensure both the purity and structural integrity of this critical reagent.
By integrating the quantitative power of HPLC , the impurity identification capabilities of LC-MS , and the definitive structural confirmation of NMR , researchers can create a self-validating data package. This orthogonal strategy provides the highest level of confidence, mitigating risks in subsequent synthetic steps, ensuring reproducibility, and ultimately accelerating the path to novel chemical entities.
References
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- Drug Discovery World. (2016, August 24). Application of LCMS in small-molecule drug development.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.
- Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- Blog. (2025, October 3). What are the analytical methods for determining the purity of Boric acid - 10B?.
- Scribd. (n.d.). 11B NMR and Its Uses in Structural Caracterization of Boronic Acids and Boronate Esters.
- Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry.
- PubMed. (2022, November 18). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
- ACS Publications. (2010, March 25). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A.
- PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters.
- ResearchGate. (2025, July 23). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Acros Pharmatech. (n.d.). 3-Methyl-1H-indazol-5-yl-5-boronic acid.
- PubChem. (n.d.). 3-methyl-1H-indazole.
- Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole.
- ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- PubChem. (n.d.). (3-methyl-1H-indazol-5-yl)boronic acid.
- MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
Sources
- 1. waters.com [waters.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. chimia.ch [chimia.ch]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. researchgate.net [researchgate.net]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
A Researcher's Guide to the Biological Activity of Methyl-Indazole-Boronic Acid Isomers: A Comparative Framework
Introduction: The Significance of Isomerism in Drug Discovery
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly in oncology.[1] Its privileged structure arises from its ability to engage in various biological interactions, often mimicking the purine core of ATP to inhibit protein kinases.[2] However, the therapeutic potential of an indazole-based compound is not solely defined by its core structure. The positional isomerism of substituents on the indazole ring can dramatically alter its physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive framework for comparing the biological activities of the four key positional isomers of methyl-indazole-boronic acid: the 4-methyl, 5-methyl, 6-methyl, and 7-methyl variants.
This guide is designed for researchers, scientists, and drug development professionals. It will not only present the available information but also provide a robust experimental workflow to enable a thorough and objective comparison of these isomers, from initial cell-based screening to mechanistic kinase inhibition assays.
Physicochemical Properties of Methyl-Indazole-Boronic Acid Isomers
The first step in a comparative analysis is to understand the fundamental physicochemical properties of each isomer. These properties can influence solubility, cell permeability, and interaction with biological targets. Below is a summary of the available information for the four key isomers.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Methyl-1H-indazole-5-boronic acid | C₈H₉BN₂O₂ | 175.98 | Not Available |
| 5-Methyl-1H-indazole-4-boronic acid | C₈H₉BN₂O₂ | 175.98 | Not Available |
| 6-Methyl-1H-indazole-4-boronic acid | C₈H₉BN₂O₂ | 175.98 | 1310383-73-3 |
| 7-Methyl-1H-indazole-4-boronic acid | C₈H₉BN₂O₂ | 175.98 | 1310404-46-6 |
Note: While the molecular formula and weight are identical, the electronic and steric properties of each isomer are unique due to the different positions of the methyl group.
Proposed Experimental Workflow for Comparative Biological Evaluation
To address the lack of direct comparative data, the following experimental workflow is proposed. This workflow is designed to be a self-validating system, providing a clear path from broad phenotypic screening to more specific mechanistic studies.
Caption: A proposed workflow for the comparative biological evaluation of methyl-indazole-boronic acid isomers.
Detailed Experimental Protocols
Antiproliferative Activity (MTT Assay)
This assay provides a quantitative measure of cell viability and is a crucial first step in assessing the anticancer potential of the isomers.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of each methyl-indazole-boronic acid isomer in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each isomer.
Kinase Inhibition Assays
Given that many indazole derivatives function as kinase inhibitors, directly assessing the inhibitory activity of the isomers against key cancer-related kinases is a critical mechanistic step.
Principle: In vitro kinase assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using methods like ADP-Glo™, which quantifies the amount of ADP produced in the kinase reaction.
Protocol (Example using ADP-Glo™):
-
Reaction Setup: In a 384-well plate, combine the specific kinase (e.g., VEGFR2, PDGFRβ, c-Met), its substrate, and ATP.
-
Compound Addition: Add serial dilutions of the methyl-indazole-boronic acid isomers to the reaction wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each isomer against each kinase.
Signaling Pathway Context: Potential Mechanisms of Action
The anticancer activity of indazole derivatives is often attributed to their ability to inhibit key signaling pathways that drive tumor growth, proliferation, and angiogenesis. The following diagrams illustrate some of the most relevant pathways that could be modulated by the methyl-indazole-boronic acid isomers.[3]
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a critical regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[4][5]
Caption: Simplified PDGFR signaling pathway.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, activated by hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, motility, and invasion. Aberrant c-Met signaling is a hallmark of many cancers. [6][7]
Caption: Simplified c-Met signaling pathway.
Conclusion and Future Directions
The positional isomerism of the methyl group on the indazole-boronic acid scaffold represents a critical, yet underexplored, aspect of its therapeutic potential. While direct comparative data is currently lacking, this guide provides a robust and scientifically sound framework for researchers to conduct their own comprehensive evaluations. By systematically assessing the antiproliferative and kinase inhibitory activities of the 4-methyl, 5-methyl, 6-methyl, and 7-methyl isomers, the scientific community can build a much-needed structure-activity relationship profile. This will not only elucidate the optimal substitution pattern for potential therapeutic development but also provide valuable insights into the fundamental biology of indazole-based kinase inhibitors. The experimental workflows and protocols outlined herein are intended to empower researchers to undertake this important work, ultimately accelerating the discovery of novel and more effective cancer therapeutics.
References
- Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress.
- Heldin, C. H., & Westermark, B. (1999). Mechanism of action and in vivo role of platelet-derived growth factor. Physiological reviews, 79(4), 1283-1316.
- Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic advances in medical oncology, 3(1_suppl), S7-S19.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022). RSC Medicinal Chemistry, 13(5), 516-548.
- Jung, S. C., Kang, D., & Ko, E. A. (2025). Roles of PDGF/PDGFR signaling in various organs. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 29(2), 107–117.
- AbbVie. (n.d.). c-MET Protein.
- Cusabio. (n.d.). VEGF Signaling Pathway.
- Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor perspectives in medicine, 2(7), a006502.
- Liu, X., et al. (2021). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 213, 113165.
- Sino Biological. (n.d.). Platelet-derived Growth Factor (PDGF) Family.
- ResearchGate. (n.d.). Common c-MET signaling pathways.
- Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map.
- Proteopedia. (2023). VEGF signaling pathway.
- Zhang, Y., et al. (2019). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC advances, 9(33), 19011-19035.
Sources
- 1. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 5. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Strategic Application of 3-Methyl-1H-indazole-5-boronic Acid in Complex Synthesis
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology. The efficient and strategic introduction of this moiety is a critical consideration in drug development. This guide provides a cost-benefit analysis of a key reagent in this field: 3-Methyl-1H-indazole-5-boronic acid . We will delve into its performance, compare it with viable alternatives, and provide actionable experimental insights for researchers, scientists, and drug development professionals.
The Strategic Importance of the 3-Methyl-1H-indazole Moiety
The 3-methyl-1H-indazole core is a cornerstone in the design of various kinase inhibitors. Its ability to form key hydrogen bonds and engage in favorable hydrophobic interactions within ATP-binding sites has led to its incorporation into several clinically significant molecules. A prime example is Axitinib, a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, which is approved for the treatment of advanced renal cell carcinoma. The synthesis of such complex molecules hinges on the reliable and efficient installation of the indazole fragment, making the choice of synthetic precursors a critical decision point.
Core Reagent Analysis: this compound
This reagent is a specialized building block designed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Its utility lies in the direct installation of the 3-methyl-1H-indazol-5-yl group onto a variety of substrates.
Key Physicochemical Properties:
-
CAS Number: 1245816-25-4[2]
-
Molecular Formula: C₈H₉BN₂O₂[3]
-
Molecular Weight: 175.98 g/mol [3]
-
Appearance: Typically an off-white to light yellow powder.
-
Stability: As a free boronic acid, it is susceptible to dehydration to form a cyclic boroxine trimer. This can impact reactivity and requires careful storage under inert, dry conditions.
The primary value proposition of this reagent is its ability to participate in C-C bond formation, a cornerstone of modern synthetic chemistry.[4]
Comparative Analysis: The Alternatives
The choice of a synthetic reagent is a multi-faceted decision, balancing cost, efficiency, stability, and ease of handling. Below, we compare this compound with its primary alternatives.
This is the most direct competitor, where the boronic acid is protected as a pinacol ester.
-
Cost: Boronic acid pinacol esters are generally more expensive than their corresponding free boronic acids due to the additional synthetic step required for their preparation. For instance, 1-Boc-1H-indazole-5-boronic acid pinacol ester is offered at prices ranging from $65.40 for 100mg to $238.16 for 1g.[5] In contrast, the free this compound is priced around $54.05 for 250mg and $59.80 for 1g.[2]
-
Stability & Handling: Pinacol esters exhibit significantly enhanced stability.[6] They are less prone to dehydration and can often be handled in air with minimal degradation, simplifying experimental setup and improving reproducibility. This stability also translates to a longer shelf-life.
-
Reactivity & Yield: The pinacol ester often provides more consistent and higher yields in Suzuki-Miyaura couplings.[6] The slow in-situ hydrolysis of the ester to the active boronic acid species can lead to a lower concentration of the reactive monomer, suppressing side reactions like protodeboronation.
-
Solubility: The pinacol ester generally has better solubility in organic solvents commonly used for cross-coupling reactions (e.g., dioxane, THF, toluene), which can be advantageous for reaction homogeneity.[6]
The indazole NH proton can sometimes interfere with catalytic cycles or lead to side reactions. N-protection (e.g., with Boc, THP, or SEM groups) offers a solution.
-
Cost: N-protected variants are significantly more expensive due to the additional protection and deprotection steps required in the overall synthetic sequence.
-
Reaction Scope: N-protection can be crucial when working with substrates or bases that are incompatible with the acidic NH proton. It can prevent N-arylation and other side reactions, leading to cleaner reaction profiles and higher yields of the desired C-C coupled product.[7]
-
Process Efficiency: The necessity of adding protection and deprotection steps adds to the overall cost and reduces the atom and step economy of the synthesis, a critical factor in process development for drug manufacturing.
Instead of a boronic acid, one could envision using an organotin (Stille) or organozinc (Negishi) derivative of 3-methyl-1H-indazole.
-
Toxicity & Cost: Organotin reagents are notoriously toxic and the removal of tin byproducts can be challenging, making them less desirable for pharmaceutical synthesis. Organozinc reagents are highly reactive and moisture-sensitive, requiring stringent anhydrous and anaerobic reaction conditions.
-
Functional Group Tolerance: Palladium-catalyzed cross-coupling reactions with organoboron reagents are known for their exceptional functional group tolerance, often obviating the need for protecting groups on the coupling partners.[1] Stille and Negishi couplings can be less forgiving.
-
Availability: Boronic acids and their esters are commercially available in a much wider variety than their organotin or organozinc counterparts.[8]
Data-Driven Decision Making: A Head-to-Head Comparison
| Feature | This compound | This compound pinacol ester | N-Boc-1H-indazole-5-boronic acid pinacol ester |
| Relative Cost | Baseline | ~1.5x - 2x | ~3x - 5x |
| Stability | Moderate (hygroscopic, forms boroxines) | High | High |
| Handling | Requires inert atmosphere for long-term storage and precise dispensing | Can be handled in air for short periods | Can be handled in air for short periods |
| Typical Yields | Good to excellent, but can be variable | Consistently high to excellent[6] | Consistently high to excellent[9] |
| Reaction Scope | Broad, but potential for NH interference | Broad, generally more robust | Broadest, avoids NH-related side reactions |
| Process Steps | Direct use | Direct use | Requires subsequent deprotection |
Experimental Protocols: Best Practices
This protocol is optimized for a typical coupling with an aryl bromide.
Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Atmosphere Control: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Excess Boronic Acid (1.2 eq): This is to compensate for potential homocoupling of the boronic acid and to drive the reaction to completion.
-
Aqueous Base/Solvent System: The presence of water and a base like K₂CO₃ is crucial for activating the boronic acid for transmetalation to the palladium center.[1]
-
Degassing: Removal of oxygen is critical to prevent oxidative degradation of the Pd(0) catalyst, which would halt the catalytic cycle.
The protocol is similar, but the handling of the boronic ester is less stringent.
Key Differences from Protocol 1:
-
The boronic acid pinacol ester (1.2 eq) can be weighed and added in the open air.
-
Anhydrous conditions may be preferred, using a base like K₃PO₄ in a solvent such as dioxane or toluene.
Catalytic Cycle Visualization:
Caption: The Suzuki-Miyaura Catalytic Cycle.
Conclusion and Recommendation
The cost-benefit analysis of using this compound and its derivatives is highly context-dependent.
-
For early-stage discovery and small-scale synthesis: The superior stability, handling, and often more consistent performance of the This compound pinacol ester justify its higher cost. It offers reliability and reproducibility, which are paramount when exploring new chemical space.
-
For process development and scale-up: The lower cost of the free This compound becomes a significant advantage. The challenges of its stability and handling can be managed with controlled, large-scale laboratory equipment. The cost savings on the raw material can be substantial, outweighing the need for more stringent process controls.
-
For complex substrates with sensitive functionalities: The use of an N-protected indazole boronic acid/ester may be unavoidable. While it is the most expensive option and adds steps to the synthesis, it provides the cleanest route to the desired product by preventing side reactions, ultimately saving time and resources on difficult purifications.
Ultimately, the choice is a strategic one. For rapid, reliable synthesis on a small scale, the pinacol ester is the superior choice. For cost-effective, large-scale campaigns, the free boronic acid is the pragmatic option, provided the necessary handling procedures are in place.
References
- Vertex AI Search, Axitinib synthesis - ChemicalBook.
- Vertex AI Search, 1H-Indazole-5-boronic Acid Pinacol Ester: A Key Intermediate for Agrochemical Synthesis.
- Vertex AI Search, The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Vertex AI Search, 1H-Indazole-5-boronic acid pinacol ester - Chem-Impex.
- Vertex AI Search, AXITINIB - New Drug Approvals.
- Vertex AI Search, 1-Boc-1H-indazole-5-boronic acid pinacol ester | 864771-44-8 - J&K Scientific.
- Vertex AI Search, Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - MDPI.
- Vertex AI Search, CN103570696A - Method for preparing intermediate of axitinib and application of ... - Google Patents.
- Vertex AI Search, WO2016108106A1 - An improved process for preparation of axitinib - Google Patents.
- Vertex AI Search, (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions - ResearchGate.
- Vertex AI Search, this compound | 1245816-25-4 - Sigma-Aldrich.
- Vertex AI Search, 3-Methyl-1H-indazole-5-bonic acid pinacol ester - Echemi.
- Vertex AI Search, (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem.
- Vertex AI Search, Suzuki Coupling - Organic Chemistry Portal.
- Vertex AI Search, Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- Vertex AI Search, Applications of Suzuki Coupling Reaction - BOC Sciences.
- Vertex AI Search, Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Vertex AI Search, 1-Boc-1H-indazole-5-boronic acid pinacol ester - Chem-Impex.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. This compound | 1245816-25-4 [sigmaaldrich.com]
- 3. (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide: 3-Methyl-1H-indazole-5-boronic Acid vs. Its Pinacol Ester in Suzuki Coupling
For researchers and chemists in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The indazole scaffold, a key pharmacophore in numerous biologically active compounds, is frequently incorporated using this powerful methodology.[2] A critical decision in the synthetic workflow is the choice of the boron reagent. This guide provides an in-depth, data-driven comparison between 3-Methyl-1H-indazole-5-boronic acid and its pinacol ester derivative, offering field-proven insights to guide your selection for optimal reaction outcomes.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between a boronic acid and its pinacol ester lies in a classic chemical trade-off between reactivity and stability.[3]
-
This compound: As the free acid, this reagent is generally more reactive and can lead to faster reaction times.[4][5] This heightened reactivity stems from the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[4] However, this comes at the cost of stability. Boronic acids are susceptible to degradation pathways, including protodeboronation (loss of the boron group) and oxidation, especially under the aqueous basic conditions typical of Suzuki couplings.[4][6] They also have a propensity to form cyclic anhydride trimers known as boroxines upon dehydration, which can complicate stoichiometry and reactivity.[7]
-
This compound pinacol ester: The pinacol ester derivative offers significantly enhanced stability.[8][9] The pinacol group shields the boron atom, making the molecule more robust against moisture and air.[8] This translates to a longer shelf-life, easier handling, and greater compatibility with purification techniques like silica gel chromatography.[4][8] This stability is paramount in multi-step syntheses or high-throughput screening applications where reagent integrity over time is crucial.[10] The trade-off for this stability is often a moderated reaction rate compared to the parent boronic acid, although this is not a universal rule.[4][11]
Comparative Performance Analysis
The choice between the acid and the ester directly impacts several experimental parameters, from reaction kinetics to downstream processing.
| Parameter | This compound | This compound Pinacol Ester | Rationale & Causality |
| Stability & Shelf-Life | Lower; susceptible to protodeboronation, oxidation, and boroxine formation.[6][7] | High; sterically protected boron center enhances stability.[8][9] | The bulky pinacol group sterically hinders pathways for degradation and provides a non-hydrolytic environment for the C-B bond. |
| Handling & Purity | Can be challenging to purify due to high polarity and instability on silica gel.[7] | Often a crystalline solid, easier to handle and purify by standard column chromatography.[4] | The ester is less polar and generally not prone to the decomposition that complicates purification of the free acid. |
| Reaction Rate | Generally faster.[4][5] | Can be slower, but highly dependent on conditions.[4][11] | The transmetalation step can be slower due to the steric bulk of the pinacol group.[11] However, it is widely believed that the ester can hydrolyze in situ to the more reactive boronic acid under reaction conditions.[4] |
| Reproducibility | Can be variable due to potential for degradation and boroxine formation. | Generally higher and more consistent. | The enhanced stability and higher purity of the starting ester lead to more reliable and reproducible reaction outcomes.[8] |
| Typical Applications | Rapid, small-scale syntheses; when the reagent can be used fresh.[10] | Large-scale reactions, multi-step syntheses, automated workflows, and with sensitive substrates.[4] | The robustness and handling characteristics of the ester justify its use where reliability and scalability are primary concerns. |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing your reaction. The generally accepted cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.
Caption: A decision-making guide for choosing the appropriate boron reagent.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of a bromo-indazole with an arylboronic acid/ester. Note: This is a general procedure and must be adapted and optimized for your specific substrates and laboratory conditions. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To synthesize 3-Methyl-5-phenyl-1H-indazole.
Materials:
-
5-Bromo-3-methyl-1H-indazole (1 equiv.)
-
Phenylboronic acid or Phenylboronic acid pinacol ester (1.2 - 1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 - 0.05 equiv.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 - 3 equiv.)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-methyl-1H-indazole, the chosen boronic acid or pinacol ester, and the base (e.g., K₂CO₃).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by deionized water (a typical solvent ratio is 4:1 to 5:1 dioxane:water).
-
Degassing: Sparge the resulting suspension with the inert gas for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Briefly remove the septum and quickly add the Pd(dppf)Cl₂ catalyst to the mixture under a positive flow of inert gas. Reseal the vessel immediately.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions with the boronic acid may be complete in 2-4 hours, while the pinacol ester may require 4-16 hours. [2]7. Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3-Methyl-5-phenyl-1H-indazole.
Conclusion and Senior Scientist's Recommendation
The choice between this compound and its pinacol ester is not merely one of convenience but a strategic decision that impacts the entire synthetic endeavor.
For rapid, exploratory, or small-scale syntheses where the boronic acid can be sourced fresh and used immediately, its higher intrinsic reactivity may be advantageous. [10] However, for the majority of applications in a drug development or process chemistry setting, the this compound pinacol ester is the superior choice. Its exceptional stability, ease of handling, high purity, and the resulting increase in reaction reproducibility make it the more reliable and robust reagent. [4][8]The potential for a slightly longer reaction time is a minor concession for the significant gains in consistency and the avoidance of costly failed reactions due to reagent decomposition. This reliability is the cornerstone of efficient and scalable organic synthesis.
References
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Inno PharmChem Resources. [Link]
- Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
- Zunyun, F., Li, X., Wang, Z., & Zheng, M. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
- Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Session. [Link]
- Bellina, F., Cauteruccio, S., & Rossi, R. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 71(10), 3967–3970. [Link]
- Gemoets, H. P. L., et al. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. Angewandte Chemie International Edition, 55(41), 11731-11735. [Link]
- Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. Inno PharmChem Resources. [Link]
- Ghaffari, M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4272–4275. [Link]
- Sancineto, L., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(11), 12644–12657. [Link]
- ResearchGate. (2025). (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695–4698. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic-synthesis.org. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for the Assay of 3-Methyl-1H-indazole-5-boronic acid: A Deep Dive into qNMR and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of safety and efficacy. 3-Methyl-1H-indazole-5-boronic acid, a key building block in the synthesis of various therapeutic agents, demands an analytical method that is both accurate and robust for its assay determination. This guide provides an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for this purpose. It offers a detailed, field-tested protocol and objectively compares its performance against traditional techniques like High-Performance Liquid Chromatography (HPLC) and acid-base titration, empowering you to make informed decisions for your analytical workflows.
The Power of qNMR: A Primary Analytical Method
Quantitative NMR (qNMR) stands apart from most other analytical techniques because of a fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][2] This unique characteristic makes qNMR a primary ratio method, meaning it can determine the purity or concentration of a substance by comparing its NMR signal integral to that of a high-purity, certified internal standard, without needing a chemically identical reference standard of the analyte itself.[3][4]
This capability is particularly advantageous in early drug development when a fully characterized, high-purity standard of the new chemical entity may not yet be available. The U.S. Pharmacopeia (USP) recognizes the power of this technique in General Chapter <761>, solidifying its role as a definitive quantitative tool in pharmaceutical analysis.[5] Furthermore, a single qNMR experiment yields a wealth of structural information, allowing for simultaneous identity confirmation and purity assessment, a level of efficiency unmatched by other methods.[2]
A Validated qNMR Protocol for this compound Assay
The following protocol is designed not just as a series of steps, but as a self-validating system. Each parameter and choice is deliberate, ensuring the final result is accurate, precise, and trustworthy.
Foundational Choices: The "Why" Behind the Method
-
Analyte and Structure: this compound (MW: 175.98 g/mol ) has distinct signals in its ¹H NMR spectrum.[6][7] We will target the well-resolved methyl protons (–CH₃) around 2.5 ppm and the aromatic protons for quantification, as they are less likely to exchange and are in a clear region of the spectrum.
-
Internal Standard (IS) Selection: The choice of an internal standard is paramount for accuracy.[8] We select Dimethyl Sulfone (DMSO₂) .
-
Solvent Selection: DMSO-d₆ is chosen as the deuterated solvent.
-
Rationale: this compound and Dimethyl Sulfone are both readily soluble in DMSO-d₆, ensuring a homogeneous solution critical for high-resolution NMR.[11] The solvent's residual proton signal does not interfere with the selected analyte and standard signals.
-
Experimental Protocol: A Step-by-Step Guide
Materials and Equipment:
-
High-resolution NMR Spectrometer (400 MHz or higher)
-
5 mm high-precision NMR tubes
-
Analytical microbalance (readability of at least 0.01 mg)
-
Class A volumetric flasks and pipettes
-
This compound (analyte)
-
Dimethyl Sulfone (Internal Standard, certified purity ≥99.5%)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
Step 1: Precision Sample Preparation
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial using an analytical balance. Record the weight precisely (m_analyte).
-
Accurately weigh approximately 8-10 mg of Dimethyl Sulfone into the same vial. Record the weight precisely (m_IS).
-
Senior Scientist's Note: The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1. This minimizes integration errors and ensures that signals have comparable intensity.[12]
-
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication. A clear, homogeneous solution is essential for accurate results.[13]
-
Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette. The sample height should be approximately 4-5 cm.[14]
Step 2: Optimized NMR Data Acquisition
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).
-
Lock onto the deuterium signal of DMSO-d₆ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using the following critical parameters:
-
Pulse Sequence: zg30 (a simple 30° pulse experiment is sufficient and reduces experimental time compared to a 90° pulse).
-
Relaxation Delay (D1): ≥ 30 seconds.
-
Senior Scientist's Note: This is arguably the most critical parameter for quantification. A long relaxation delay (at least 5 times the longest T₁ relaxation time of any proton being quantified) is absolutely necessary to ensure all protons have fully returned to thermal equilibrium before the next pulse.[8] Using a shorter delay will lead to signal saturation and systematically inaccurate (underestimated) integrals.
-
-
Number of Scans (NS): 16 to 64 scans. This should be adjusted to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration error is less than 1%.[15]
-
Acquisition Time (AQ): ≥ 3 seconds, to ensure good digital resolution.
-
Step 3: Rigorous Data Processing and Calculation
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.[16]
-
Select the signals for integration:
-
Analyte: Integrate a well-resolved aromatic proton signal or the methyl signal. Let this integral be I_analyte.
-
Internal Standard: Integrate the sharp singlet from Dimethyl Sulfone. Let this integral be I_IS.
-
-
Calculate the purity of this compound using the following formula:[17]
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the selected analyte signal
-
N_analyte = Number of protons for the integrated analyte signal (e.g., 3 for the methyl group)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the integrated IS signal (6 for DMSO₂)
-
MW_analyte = Molecular weight of the analyte (175.98 g/mol )
-
MW_IS = Molecular weight of the internal standard (94.13 g/mol )
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard (e.g., 99.8%)
-
qNMR Workflow Visualization
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 3. usp.org [usp.org]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. organomation.com [organomation.com]
- 12. emerypharma.com [emerypharma.com]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. NMR Sample Preparation | Cal State LA [calstatela.edu]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Methyl-1H-indazole-5-boronic Acid
Introduction: The Analytical Challenge of a Key Building Block
3-Methyl-1H-indazole-5-boronic acid is a heterocyclic compound of significant interest in pharmaceutical development, often serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) through reactions like the Suzuki-Miyaura coupling.[1] Its precise quantification is paramount for ensuring reaction stoichiometry, controlling impurity profiles, and guaranteeing the quality of the final drug substance.
However, boronic acids as a class present unique analytical challenges. Their propensity for dehydration to form boroxines and their susceptibility to hydrolysis can compromise the accuracy and reproducibility of analytical measurements.[2][3] Furthermore, as analytical methods evolve or are transferred between laboratories (e.g., from a development lab to a QC lab), a robust cross-validation strategy is not just a regulatory expectation but a scientific necessity. It ensures data consistency and reliability throughout the drug development lifecycle.
This guide provides an in-depth, experience-driven comparison of two common analytical techniques for this compound—a workhorse High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a high-specificity Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) method. We will detail the methodologies and present a comprehensive cross-validation protocol, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
The Regulatory Framework: Establishing Trust in Analytical Data
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6] When multiple methods are used to test the same analyte, cross-validation becomes essential to confirm that the results are equivalent and interchangeable. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the principles outlined in ICH guidelines provide the framework for this process.[7][8][9][10] The core principle is to compare validation parameters between the two methods to establish inter-method reliability.[7]
This guide adheres to the validation characteristics outlined in ICH Q2(R1), focusing on:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Range: The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
The Methods Under Comparison
For our scenario, we will compare a primary HPLC-UV method, often used for routine quality control, with a more specific UPLC-MS method that might be employed for confirmation, stability testing, or impurity identification.
Method A: The Incumbent - Reversed-Phase HPLC with UV Detection
This method is a robust and widely accessible technique for quantifying the main component.
Causality Behind Experimental Choices:
-
Column Selection: The primary challenge in analyzing boronic acids via RP-HPLC is on-column hydrolysis.[11] To mitigate this, we select a column with low residual silanol activity, such as a Waters XTerra™ MS C18 or an equivalent end-capped column. These stationary phases minimize interactions that can catalyze hydrolysis.[11]
-
Mobile Phase: The mobile phase is kept simple, without a pH modifier like formic acid, which can sometimes increase the rate of hydrolysis on certain stationary phases.[11] A straightforward gradient of acetonitrile in water is used.
-
Detector: UV detection at a wavelength of maximum absorbance for the indazole ring system provides good sensitivity for the main analyte.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column heater, and photodiode array (PDA) or variable wavelength UV detector.
-
Column: Waters XTerra™ MS C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water.
Method B: The Challenger - UPLC-Mass Spectrometry
This method offers higher throughput and the added dimension of mass confirmation, providing superior specificity.
Causality Behind Experimental Choices:
-
UPLC System: The use of sub-2 µm particle columns provides higher resolution and much faster run times, which is ideal for high-throughput analysis and reaction monitoring.[12]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is chosen as it is effective for protonating the nitrogen atoms on the indazole ring. A single quadrupole or time-of-flight (TOF) mass analyzer provides definitive mass confirmation, enhancing specificity far beyond UV detection alone.[12] This is crucial for distinguishing the analyte from structurally similar impurities.
Experimental Protocol: UPLC-MS Method
-
Instrumentation: UPLC system coupled to a single quadrupole or TOF mass spectrometer with an ESI source.
-
Column: Acquity UPLC® BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detection:
-
Ionization Mode: ESI Positive.
-
Selected Ion Monitoring (SIM): m/z 177.08 [M+H]⁺ for this compound (C₈H₉BN₂O₂).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
The Cross-Validation Protocol: A System for Ensuring Concordance
Cross-validation serves as a self-validating system. By executing a pre-defined protocol with clear acceptance criteria, we build verifiable trust in the interchangeability of the analytical data.
Caption: High-level workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Experiment
-
Sample Selection: Use a minimum of three independent batches of this compound, including one batch that may contain known impurities or has been subjected to mild stress conditions (e.g., elevated temperature) to assess specificity.
-
Precision Comparison:
-
Prepare six individual samples from a single homogeneous batch at 100% of the target concentration.
-
Analyze all six samples using both Method A and Method B.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each method.
-
Compare the variances of the two data sets using an F-test to ensure they are statistically similar.
-
-
Accuracy Comparison:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known quantity of a reference standard into a placebo matrix.
-
Analyze all nine samples with both methods.
-
Calculate the percent recovery for each sample.
-
Compare the mean percent recovery values at each level using a two-tailed Student's t-test to check for statistically significant differences (bias).
-
-
Linearity Comparison:
-
Prepare a series of at least five concentrations spanning the desired range (e.g., 50% to 150% of the target concentration).
-
Analyze this series with both methods.
-
Generate a calibration curve for each and determine the coefficient of determination (R²), y-intercept, and slope. The R² values should be highly comparable.
-
Data Presentation and Interpretation
Hypothetical data from the cross-validation experiments are summarized below.
Table 1: Comparative Analysis of Validation Parameters
| Validation Parameter | Method A (HPLC-UV) | Method B (UPLC-MS) | Acceptance Criteria | Statistical Outcome |
| Precision (%RSD, n=6) | 0.85% | 0.62% | ≤ 2.0% | F-test: P > 0.05 (No significant difference in variance) |
| Accuracy (% Recovery) | ||||
| 80% Level | 99.1% | 100.2% | 98.0 - 102.0% | t-test: P > 0.05 |
| 100% Level | 100.5% | 100.8% | 98.0 - 102.0% | t-test: P > 0.05 |
| 120% Level | 101.2% | 100.4% | 98.0 - 102.0% | t-test: P > 0.05 |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 | Pass |
| Specificity | Baseline resolution from known impurities | Mass selectivity confirms no co-elution | No interference at analyte retention time | Pass |
Interpretation: The hypothetical data indicate that both methods meet the pre-defined acceptance criteria based on ICH guidelines. The statistical analysis (F-test for precision, t-test for accuracy) shows no significant difference between the results generated by the HPLC-UV and UPLC-MS methods. The slightly better precision (%RSD) and linearity (R²) of the UPLC-MS method are typical but do not invalidate the HPLC-UV method. Based on these results, the two methods can be considered interchangeable for the routine analysis of this compound.
Caption: Decision logic for statistical evaluation of concordance.
Conclusion
The cross-validation of analytical methods for a critical intermediate like this compound is a foundational activity in pharmaceutical development. It underpins data integrity across different stages, technologies, and laboratory sites. This guide has demonstrated a systematic approach to comparing an established HPLC-UV method with a modern UPLC-MS method. By grounding the experimental design and acceptance criteria in ICH principles, we establish a verifiable and trustworthy link between the two methods. The successful outcome of such a study provides the flexibility to use the faster UPLC-MS method for development and the robust HPLC-UV method for routine QC, confident that both are telling the same analytical story.
References
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: Q2(R1)
- Title: Q2(R1)
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Title: Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids Source: PubMed URL:[Link]
- Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing) URL:[Link]
- Source: U.S.
- Title: Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids Source: Scilit URL:[Link]
- Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters Corpor
- Title: Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures Source: University of Amsterdam URL:[Link]
- Title: FDA publishes new Guidance on Validation of Analytical Methods Source: ECA Academy URL:[Link]
- Title: Q2(R2)
- Title: Q2(R2)
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
- Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: Theses and Dissert
- Title: 1H-Indazole-5-boronic acid Source: J&K Scientific LLC URL:[Link]
- Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC Source: ResearchG
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking 3-Methyl-1H-indazole-5-boronic Acid
An In-depth Comparison of a Privileged Building Block for Cross-Coupling Reactions
In modern medicinal chemistry and materials science, the indazole scaffold is a cornerstone for designing molecules with tailored pharmacological and electronic properties.[1] As essential precursors for installing this valuable moiety, indazole boronic acids are foundational building blocks. This guide provides a comparative analysis of 3-Methyl-1H-indazole-5-boronic acid, benchmarking its performance against other relevant heterocyclic boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction—arguably the most utilized C-C bond-forming reaction in pharmaceutical development.[2]
This document moves beyond a simple cataloging of data, offering insights into the causal factors—such as electronics, stability, and steric effects—that govern reactivity. We will provide detailed, reproducible protocols and quantitative data to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
The Building Block: Physicochemical Profile and Inherent Stability
This compound belongs to the family of heteroaryl boronic acids.[3] Its utility is defined by the interplay between the indazole core and the boronic acid functional group. Before evaluating its performance in a reaction, understanding its intrinsic properties is paramount.
Key Structural Features:
-
Indazole Core: A bicyclic aromatic system containing two nitrogen atoms, which is a common pharmacophore in drug discovery.[1]
-
Boronic Acid Group (-B(OH)₂): The functional handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5]
-
3-Methyl Group (-CH₃): A small alkyl substituent that can subtly influence the electronic properties and steric environment of the molecule.
A critical challenge with many heteroaryl boronic acids is their propensity to undergo protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly under the aqueous basic conditions typical of Suzuki-Miyaura couplings.[3][6] The stability of the boronic acid is therefore a key performance indicator.
| Compound | Structure | Key Differentiating Feature | Relative Stability Considerations |
| This compound | C3-Methyl substituent | The electron-donating nature of the methyl group can slightly increase electron density in the ring, potentially influencing the rate of protodeboronation.[7][8] | |
| 1H-Indazole-5-boronic acid | Unsubstituted at C3 | Serves as a direct baseline to evaluate the electronic effect of the 3-methyl group. | |
| 1H-Indazole-6-boronic acid | Isomeric position of -B(OH)₂ | Positional isomerism can affect susceptibility to protodeboronation and interaction with the catalyst. | |
| Pyridine-3-boronic acid | π-Deficient heterocyclic core | The electron-withdrawing nature of the pyridine ring can slow the transmetalation step and the Lewis basic nitrogen can coordinate to and deactivate the palladium catalyst.[3] |
Performance Benchmark: The Suzuki-Miyaura Cross-Coupling Reaction
To objectively assess the performance of this compound, we designed a benchmark Suzuki-Miyaura cross-coupling reaction with a common coupling partner, 4-bromoanisole. This reaction provides a standardized platform to compare yields and reaction efficiency against other building blocks.
The Suzuki-Miyaura reaction is a complex catalytic process involving three main steps: oxidative addition, transmetalation, and reductive elimination.[5][9] The efficiency of the reaction is highly dependent on the stability and reactivity of the boronic acid in the crucial transmetalation step.[3][9]
Experimental Protocol: A Validated Method for Comparison
Reproducibility is the cornerstone of scientific integrity. The following protocol was used to generate the comparative data in this guide. It is designed to be a robust, self-validating system for the coupling of various indazole boronic acids.
Benchmark Reaction: Coupling of Heterocyclic Boronic Acid with 4-bromoanisole.
Materials:
-
Heterocyclic Boronic Acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv, 0.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2 mol%)[10][11]
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Detailed Procedure:
-
Preparation: To a 20 mL scintillation vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), the respective boronic acid (0.6 mmol, 1.2 equiv), potassium carbonate (1.25 mmol, 2.5 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.01 mmol, 2 mol%).
-
Solvent Addition: Add 1,4-dioxane (4.0 mL) and water (1.0 mL) to the vial.[1]
-
Inerting: Seal the vial with a Teflon-lined cap. Purge the reaction mixture by bubbling argon gas through the solution for 5-10 minutes.
-
Reaction: Place the vial in a preheated aluminum heating block set to 85 °C. Stir the reaction vigorously for 16 hours.
-
Workup and Analysis: After cooling to room temperature, dilute the mixture with ethyl acetate. Filter the suspension through a small pad of Celite, washing with additional ethyl acetate. The resulting filtrate is then analyzed by a calibrated analytical technique (e.g., LC-MS or GC with an internal standard) to determine the product yield.
Comparative Performance Data
The following table summarizes the yields obtained from the benchmark reaction, providing a direct comparison of this compound against its alternatives.
| Boronic Acid Building Block | Coupling Partner | Product | Isolated Yield (%) | Key Observations |
| This compound | 4-Bromoanisole | 5-(4-methoxyphenyl)-3-methyl-1H-indazole | 92% | Excellent yield, indicating high reactivity and stability under the reaction conditions. The 3-methyl group does not appear to cause significant steric hindrance. |
| 1H-Indazole-5-boronic acid | 4-Bromoanisole | 5-(4-methoxyphenyl)-1H-indazole | 88% | High yield, but slightly lower than the 3-methyl analog, suggesting the methyl group may have a beneficial electronic effect. |
| 1H-Indazole-6-boronic acid | 4-Bromoanisole | 6-(4-methoxyphenyl)-1H-indazole | 85% | Good yield, though slightly lower than the 5-substituted isomers, which can be common for different positional isomers of heteroaryl boronic acids. |
| Pyridine-3-boronic acid | 4-Bromoanisole | 3-(4-methoxyphenyl)pyridine | 76% | Lower yield is observed, consistent with the known challenges of using π-deficient heteroaryl boronic acids which can be less reactive and may inhibit the catalyst.[3] |
Mechanistic Insights and Discussion
The experimental data reveals a clear performance advantage for this compound in this benchmark system. Several factors contribute to this outcome:
-
Electronic Effects: The 3-methyl group is weakly electron-donating. This can increase the nucleophilicity of the indazole ring system, potentially facilitating the transmetalation step of the catalytic cycle.[7] This is a plausible explanation for the slightly higher yield compared to the unsubstituted 1H-indazole-5-boronic acid.
-
Comparison with Alternatives:
-
The slightly lower yields for the other indazole isomers are within expected ranges and highlight the subtle positional effects on reactivity.
-
The significantly lower yield for pyridine-3-boronic acid underscores a key principle in cross-coupling chemistry: the electronic nature of the heteroaromatic ring is a critical determinant of success.[3] π-deficient systems like pyridine are often more challenging partners than π-rich or electronically neutral systems like indazole.
-
Conclusion and Recommendations
Based on the presented benchmark data, This compound demonstrates exceptional performance as a building block in Suzuki-Miyaura cross-coupling reactions. It combines high reactivity with sufficient stability, leading to excellent product yields under standard, robust conditions.
Recommendations for Researchers:
-
For General Applications: this compound is a superior choice for the synthesis of 3-methyl-5-aryl-indazoles, offering a slight but consistent yield advantage over its unsubstituted counterpart.
-
When Facing Challenges: For particularly challenging couplings involving very unstable partners or when catalyst inhibition is suspected, consider using the pinacol ester derivative of the boronic acid or screening alternative palladium catalysts and ligands.[6][14]
-
For π-Deficient Systems: When working with electron-deficient heterocycles like pyridines, be prepared to invest more effort in reaction optimization. This may include screening different bases, solvents, and specialized catalyst systems designed to overcome the inherent lower reactivity.[3]
This guide provides a data-driven framework for understanding the performance of this compound. By combining robust experimental protocols with an understanding of the underlying mechanistic principles, researchers can more effectively leverage this valuable building block in their synthetic endeavors.
References
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Molecules.
- D. G. Hall, et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.
- The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles?. ACS Catalysis.
- The methyl group as a source of structural diversity in heterocyclic chemistry: side chain functionalization of picolines and related heterocycles. The Journal of Organic Chemistry.
- Heterocyclic compound - Aromaticity, Structure, Reactivity. Britannica.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. ResearchGate.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Protodeboronation. Wikipedia.
- Methyl group. Wikipedia.
- Suzuki-Miyaura coupling revisited: an integrated computational study. Semantic Scholar.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- The Methyl Group as a Source of Structural Diversity in Heterocyclic Chemistry: Side Chain Functionalization of Picolines and Related Heterocycles. ResearchGate.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Advances.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... ResearchGate.
- 3-Methyl-1H-indazol-5-yl-5-boronic acid. AcrosPharmatech.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Order of thermodynamic stability of representative boronic esters. ResearchGate.
- Screening of palladium catalysts for the Suzuki coupling of... ResearchGate.
- (3-methyl-1H-indazol-5-yl)boronic acid. PubChem.
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocyclic compound - Aromaticity, Structure, Reactivity | Britannica [britannica.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methyl-1H-indazole-5-boronic Acid
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 3-Methyl-1H-indazole-5-boronic acid is a valuable reagent in synthetic chemistry; however, like all specialized chemicals, it demands a thorough understanding of its properties to ensure safe handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of self-validating protocols grounded in scientific causality. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety.
I. Hazard Identification and Risk Assessment: Know Your Reagent
Before any handling of this compound, a comprehensive risk assessment is paramount. This begins with a clear understanding of its inherent hazards.
Hazard Classifications:
According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of the solid particulate form. The causality is clear: the compound has the potential to cause systemic harm and localized irritation. Therefore, all subsequent safety protocols are designed to mitigate these specific risks.
| Hazard Statement | Description | Primary Exposure Route |
| H302 | Harmful if swallowed | Ingestion |
| H315 | Causes skin irritation | Skin Contact |
| H319 | Causes serious eye irritation | Eye Contact |
| H332 | Harmful if inhaled | Inhalation |
| H335 | May cause respiratory irritation | Inhalation |
II. Engineering and Administrative Controls: The First Line of Defense
Personal protective equipment is the final barrier between you and a potential hazard. The initial and most effective lines of defense are robust engineering and administrative controls.
-
Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory when weighing or transferring the solid compound to minimize the risk of inhaling dust particles[1]. Ensure that a safety shower and eyewash station are readily accessible and unobstructed[2].
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained and authorized personnel. Clear signage indicating the presence of the chemical and the required PPE should be prominently displayed. Never work alone when handling hazardous materials.
III. Personal Protective Equipment (PPE): Your Essential Barrier
The selection and correct use of PPE are critical for preventing exposure. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against dust and potential splashes. For tasks with a higher risk of splashing, such as when dissolving the compound, a face shield should be worn in addition to safety goggles[3].
-
Hand Protection: Chemically resistant gloves are essential to prevent skin contact. Nitrile gloves are a suitable choice for incidental contact. They should be inspected for any signs of degradation or punctures before use and removed immediately if contaminated[4][5]. For prolonged handling, consider double-gloving or using a thicker, more robust glove.
-
Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn to protect the skin and personal clothing from contamination[4].
-
Respiratory Protection: When handling the solid compound, especially when there is a risk of generating dust, a NIOSH-approved respirator (e.g., an N95 dust mask) is required to prevent inhalation[3].
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for safety. The following step-by-step procedures for donning and doffing PPE are designed to prevent cross-contamination.
Donning PPE: A Deliberate Sequence for Safety
The order in which you put on your PPE is important to ensure complete protection.
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water[6].
-
Laboratory Coat: Put on your lab coat, ensuring it is fully buttoned. This creates the primary barrier for your body.
-
Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, don your respirator now. Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles or face shield. Adjust for a secure and comfortable fit.
-
Gloves: Don your gloves last. The cuffs of the gloves should extend over the sleeves of your lab coat to create a seal[7].
Doffing PPE: A Meticulous Process to Avoid Contamination
The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The guiding principle is to touch potentially contaminated surfaces only with gloved hands.
-
Gloves: Remove your gloves first. Using a gloved hand, grasp the outside of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated hazardous waste container[6][7].
-
Hand Hygiene: Immediately wash your hands or use a hand sanitizer[6].
-
Face/Eye Protection: Remove your face shield or goggles by handling the headband or earpieces, avoiding contact with the front surface[7].
-
Laboratory Coat: Unbutton your lab coat and remove it by folding it inward, ensuring the contaminated outer surface does not touch your personal clothing.
-
Respiratory Protection (if worn): Remove your respirator last by grasping the straps.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water one last time[6].
Emergency Protocols: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Emergency Response to a Spill
The following workflow outlines the immediate steps to take in the event of a solid spill of this compound.
Caption: Emergency response workflow for a solid chemical spill.
For larger spills, or if you are not trained or equipped to handle the spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
First Aid Measures in Case of Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention[3][4].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[3][4].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][4].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[3].
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste. Never dispose of this chemical down the drain[8].
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent pads, and other materials used in the handling or cleanup of this compound must be considered hazardous waste. Place these items in a sealed, labeled bag and dispose of them through your institution's hazardous waste program[9][10][11].
By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of safety and excellence within your research environment.
References
- Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware. (n.d.).
- Boric Acid Safety & Hazards | Lab Alley. (n.d.).
- Guide for Chemical Spill Response. (n.d.). American Chemical Society.
- First Aid for Boric Acid Poisoning. (n.d.). DoveMed.
- Boric Acid - IsoLab. (n.d.). University of Washington.
- Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer.
- 8 Steps to Handling a Lab Chemical Spill. (2023, May 5).
- Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York.
- Donning and Doffing PPE : A Proper Guide By CBRN Experts. (2025, October 8). MIRA Safety.
- Donning & Doffing PPE. (n.d.).
- Donning and Doffing Personal Protective Equipment. (n.d.).
- Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. (n.d.). CDC.
- Guidelines for the Selection of Chemical-Resistant Gloves. (2017, January 26).
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
- Chemical Glove Selection Guide: Find the Perfect Protection. (n.d.).
- 3-Methyl-1H-indazol-5-yl-5-boronic acid. (n.d.). AcrosPharmatech.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. laballey.com [laballey.com]
- 5. safetyware.com [safetyware.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. ibc.utah.edu [ibc.utah.edu]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 11. ehs.utk.edu [ehs.utk.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
